Product packaging for 3,4-Dimethyl-3-hexene(Cat. No.:CAS No. 19550-88-0)

3,4-Dimethyl-3-hexene

Cat. No.: B097073
CAS No.: 19550-88-0
M. Wt: 112.21 g/mol
InChI Key: XTUXVDJHGIEBAA-BQYQJAHWSA-N
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Description

3,4-Dimethyl-3-hexene is a dialkyl-substituted hexene that serves as a valuable model compound in sophisticated organic chemistry research. This compound exists as stereoisomers, primarily the (E)- and (Z)- forms, which are differentiated by the spatial orientation of the two methyl groups and ethyl chains around the double bond . This structural characteristic makes it an excellent subject for studies in stereochemistry and catalytic processes. A key research application involves its use in catalytic hydrogenation reactions. When reacted with H2 over a Pd/C catalyst, the distinct stereoisomers of this compound undergo syn addition to produce different stereoisomeric forms of the saturated alkane, 3,4-dimethylhexane . For instance, the (Z)-isomer is known to yield a racemic mixture of (3S,4S)- and (3R,4R)-3,4-dimethylhexane, providing a clear and teachable example of how stereochemistry is controlled and analyzed in synthetic transformations . Researchers utilize this compound to probe reaction mechanisms, investigate the steric influences of alkyl substituents on addition pathways, and as a building block in the development of more complex molecular architectures. Its well-defined structure is particularly useful in academic and industrial laboratories focused on advancing methodology in synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B097073 3,4-Dimethyl-3-hexene CAS No. 19550-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3,4-dimethylhex-3-ene
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InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUXVDJHGIEBAA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C)/CC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
Source PubChem
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DSSTOX Substance ID

DTXSID7067582, DTXSID301311807
Record name 3-Hexene, 3,4-dimethyl-
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Record name (3E)-3,4-Dimethyl-3-hexene
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Molecular Weight

112.21 g/mol
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CAS No.

19550-88-0, 30951-95-2
Record name (3E)-3,4-Dimethyl-3-hexene
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Record name (E)-3,4-Dimethylhex-3-ene
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Record name 3-Hexene, 3,4-dimethyl-
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Record name 3-Hexene, 3,4-dimethyl-
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Record name (3E)-3,4-Dimethyl-3-hexene
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Record name (E)-3,4-dimethylhex-3-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-dimethyl-3-hexene, a tetrasubstituted alkene existing as two geometric isomers, (E) and (Z). This document details the physicochemical properties, synthesis, and reactivity of these isomers. Experimental protocols for the determination of key physical properties and for the synthesis of this compound via acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol are provided. Due to its nature as a simple hydrocarbon, significant biological activities relevant to drug development are not reported for this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Introduction

This compound (C₈H₁₆) is an unsaturated hydrocarbon characterized by a carbon-carbon double bond at the third position of a six-carbon chain, with methyl groups attached to the third and fourth carbon atoms. The presence of two different substituents on each of the doubly bonded carbons gives rise to geometric isomerism, resulting in the existence of (E)-3,4-dimethyl-3-hexene (trans) and (Z)-3,4-dimethyl-3-hexene (cis). The spatial arrangement of the ethyl and methyl groups across the double bond significantly influences the physical and chemical properties of these isomers. This guide aims to provide a detailed technical resource on these properties for research and development applications.

Physicochemical Properties

The physical and chemical properties of the (E) and (Z) isomers of this compound are summarized below. The data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of this compound Isomers

Property(E)-3,4-Dimethyl-3-hexene(Z)-3,4-Dimethyl-3-hexene
CAS Number 19550-88-0[1]19550-87-9[1]
Molecular Formula C₈H₁₆[1]C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]112.21 g/mol [1]
Appearance Colorless liquidColorless liquid
Density 0.743 g/cm³ (estimate)[1]0.729 g/cm³
Boiling Point 120.2 °C (estimate)[1]122 °C at 760 mmHg
Melting Point -103.01 °C (estimate)[1]-103.01 °C (estimate)
Flash Point 15.6 °CNot available
Refractive Index 1.419Not available

Table 2: Spectroscopic Data of this compound Isomers

Spectroscopic Data(E)-3,4-Dimethyl-3-hexene(Z)-3,4-Dimethyl-3-hexene
¹H NMR Predicted shiftsPredicted shifts
¹³C NMR Predicted shiftsPredicted shifts
IR Spectrum Characteristic C=C stretch, C-H stretch and bendCharacteristic C=C stretch, C-H stretch and bend
Mass Spectrum Molecular ion (m/z = 112) and fragmentation patternMolecular ion (m/z = 112) and fragmentation pattern

Synthesis and Reactivity

Synthesis

A primary and well-documented method for the synthesis of this compound is the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.[2] This reaction typically proceeds via an E1 elimination mechanism, involving the formation of a carbocation intermediate. Due to the steric hindrance between the alkyl groups, the formation of the more stable (E)-isomer is generally favored.[2]

The precursor, 3,4-dimethyl-3-hexanol, can be synthesized via a Grignard reaction between ethylmagnesium bromide and 3-methyl-2-pentanone.

Synthesis_Pathway cluster_0 Grignard Reaction cluster_1 Acid-Catalyzed Dehydration 3-Methyl-2-pentanone 3-Methyl-2-pentanone 3,4-Dimethyl-3-hexanol 3,4-Dimethyl-3-hexanol 3-Methyl-2-pentanone->3,4-Dimethyl-3-hexanol 1. Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->3,4-Dimethyl-3-hexanol 2. H3O+ This compound (E/Z mixture) This compound (E/Z mixture) 3,4-Dimethyl-3-hexanol->this compound (E/Z mixture) H+ (cat.), Heat H+ (cat.), Heat H+ (cat.), Heat

Caption: Synthesis pathway for this compound.

Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

  • Hydrogenation: In the presence of a catalyst such as platinum, palladium, or nickel, this compound can be hydrogenated to form 3,4-dimethylhexane.

  • Halogenation: It reacts with halogens (e.g., Br₂, Cl₂) to form the corresponding dihaloalkanes.

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via a carbocation intermediate to yield a haloalkane.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,4-Dimethyl-3-hexanol

Materials:

  • 3,4-dimethyl-3-hexanol

  • Concentrated sulfuric acid or phosphoric acid

  • Anhydrous calcium chloride

  • Sodium bicarbonate solution (5%)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

Procedure:

  • Place 20 g of 3,4-dimethyl-3-hexanol into a 100 mL round-bottom flask.

  • Slowly add 5 mL of concentrated sulfuric acid (or phosphoric acid) to the flask while cooling it in an ice bath.

  • Add a few boiling chips to the mixture.

  • Set up a simple distillation apparatus with the flask, a condenser, and a receiving flask.

  • Heat the mixture gently using a heating mantle. The alkene product will distill as it is formed.

  • Collect the distillate, which will consist of the alkene and water.

  • Transfer the distillate to a separatory funnel and wash it with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with 20 mL of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final distillation to purify the this compound, collecting the fraction that boils at the expected temperature.

Determination of Boiling Point

Materials:

  • Thiele tube or other heating apparatus

  • Thermometer

  • Capillary tube

  • Sample of this compound

Procedure:

  • Attach a small test tube containing about 0.5 mL of the liquid sample to a thermometer.

  • Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Heat the apparatus gradually in a Thiele tube filled with mineral oil.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

Materials:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Sample of this compound

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Insert the stopper and allow any excess liquid to overflow.

  • Carefully wipe the outside of the pycnometer dry and weigh it again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

Materials:

  • Abbe refractometer

  • Sample of this compound

  • Dropper

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Place a few drops of the this compound sample on the prism of the refractometer.

  • Close the prism and allow the sample to spread evenly.

  • Adjust the light source and the focus to obtain a clear borderline between the light and dark fields in the eyepiece.

  • Align the borderline with the crosshairs.

  • Read the refractive index from the scale.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification (Distillation, Washing) synthesis->purification characterization Characterization purification->characterization boiling_point Boiling Point Determination characterization->boiling_point density Density Measurement characterization->density refractive_index Refractive Index Measurement characterization->refractive_index spectroscopy Spectroscopic Analysis (NMR, IR, MS) characterization->spectroscopy end End boiling_point->end density->end refractive_index->end spectroscopy->end

Caption: General experimental workflow.

Biological Activity

As a simple, non-functionalized alkene, this compound is not expected to exhibit significant biological activity and is not a common scaffold in drug development. Literature searches have not revealed any notable pharmacological or biological signaling pathways involving this compound. Its primary relevance in a pharmaceutical context would be as a potential, non-polar starting material or intermediate in the synthesis of more complex molecules.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key chemical and physical properties of (E)- and (Z)-3,4-dimethyl-3-hexene. The synthesis via acid-catalyzed dehydration of the corresponding alcohol is a standard method, yielding predominantly the more stable (E)-isomer. The reactivity is characteristic of an alkene, centered on the electron-rich double bond. The provided experimental protocols offer a basis for the synthesis and characterization of this compound in a laboratory setting. While lacking significant biological activity, a thorough understanding of its chemical properties is valuable for its potential use in synthetic organic chemistry.

References

An In-depth Technical Guide to 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-dimethyl-3-hexene, including its chemical properties, synthesis, and characteristic reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

This compound is an eight-carbon alkene that exists as two geometric isomers: (E)-3,4-dimethyl-3-hexene (trans) and (Z)-3,4-dimethyl-3-hexene (cis). The general CAS number for the mixture of isomers is 30951-95-2.

Table 1: CAS Numbers and Synonyms for this compound Isomers

IsomerCAS NumberSynonyms
(E)-3,4-dimethyl-3-hexene19550-88-0trans-3,4-Dimethyl-3-hexene, (3E)-3,4-Dimethylhex-3-ene
(Z)-3,4-dimethyl-3-hexene19550-87-9cis-3,4-Dimethyl-3-hexene, (3Z)-3,4-Dimethyl-3-hexene
Mixture of (E) and (Z)30951-95-23,4-Dimethylhexene-3

Table 2: Physicochemical Properties of this compound Isomers

Property(E)-3,4-dimethyl-3-hexene(Z)-3,4-dimethyl-3-hexene
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol 112.21 g/mol
Boiling Point 122 °C at 760 mmHg (estimated)No data available
Melting Point -103.01 °C (estimated)No data available
Density 0.729 g/cm³ (estimated)No data available
Refractive Index 1.4280 (estimated)No data available
Vapor Pressure 17.1 mmHg at 25 °CNo data available
Flash Point 15.6 °CNo data available

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,4-dimethyl-3-hexanol with an acid catalyst, leading to dehydration. The stereochemical outcome of the reaction can be influenced by the choice of reagents and reaction conditions.

Another synthetic approach involves the reaction of 2-butene with bromine to form 2,3-dibromobutane, followed by reaction with ethylmagnesium bromide. However, this method is less efficient due to competing elimination reactions and metathesis of the Grignard reagent.

A more effective synthesis can be achieved by coupling two molecules of 2-butene, where one is converted into an electrophile and the other into a nucleophile.

Synthesis_of_3_4_Dimethyl_3_hexene 3,4-dimethyl-3-hexanol 3,4-dimethyl-3-hexanol This compound This compound 3,4-dimethyl-3-hexanol->this compound Dehydration Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->this compound

Dehydration of 3,4-dimethyl-3-hexanol.

Chemical Reactions

Hydrogenation

The hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield 3,4-dimethylhexane. This reaction effectively saturates the alkene.

Experimental Protocol for Hydrogenation:

A general procedure for the hydrogenation of an alkene like this compound is as follows:

  • Catalyst Preparation: In a reaction vessel, a catalytic amount of palladium on carbon (typically 5-10% by weight of the alkene) is suspended in a suitable solvent, such as ethanol or ethyl acetate.

  • Reaction Setup: The alkene is added to the suspension. The reaction vessel is then connected to a hydrogen source and purged to remove air.

  • Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure) at room temperature.

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by distillation or column chromatography.

Hydrogenation_of_3_4_Dimethyl_3_hexene This compound This compound 3,4-Dimethylhexane 3,4-Dimethylhexane This compound->3,4-Dimethylhexane Hydrogenation H2 H2 H2->3,4-Dimethylhexane Pd/C Catalyst Pd/C Catalyst Pd/C Catalyst->3,4-Dimethylhexane

Hydrogenation of this compound.
Hydrohalogenation

The reaction of this compound with hydrogen halides (e.g., HCl, HBr) results in the formation of a haloalkane. This reaction proceeds via an electrophilic addition mechanism. The addition of the hydrogen and the halogen occurs across the double bond.

Experimental Protocol for Hydrohalogenation:

A general procedure for the hydrohalogenation of an alkene is as follows:

  • Reactant Preparation: The alkene is dissolved in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel.

  • Reagent Addition: The hydrogen halide, either as a gas bubbled through the solution or as a solution in a solvent like acetic acid, is added to the alkene solution. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Reaction: The reaction mixture is stirred for a period of time, which can range from minutes to hours, depending on the reactivity of the alkene and the specific hydrogen halide used.

  • Monitoring: The progress of the reaction can be monitored by TLC or GC.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography.

Hydrohalogenation_of_3_4_Dimethyl_3_hexene This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate Protonation HX (X=Cl, Br, I) HX (X=Cl, Br, I) HX (X=Cl, Br, I)->Carbocation Intermediate 3-Halo-3,4-dimethylhexane 3-Halo-3,4-dimethylhexane Carbocation Intermediate->3-Halo-3,4-dimethylhexane Nucleophilic Attack by X-

Hydrohalogenation of this compound.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 112, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and a C=C stretching vibration for the double bond in the region of 1640-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will show distinct signals for the different methyl and ethyl groups, with the chemical shifts being influenced by the geometry (E or Z) of the double bond.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The related compound, 3,4-dimethylhexane, is classified as a highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness. It is also very toxic to aquatic life with long-lasting effects.

An In-depth Technical Guide to the Molecular Structure of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3,4-Dimethyl-3-hexene. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2] It exists as two geometric isomers, (E)-3,4-Dimethyl-3-hexene and (Z)-3,4-Dimethyl-3-hexene, due to the restricted rotation around the carbon-carbon double bond. The physical and chemical properties of these isomers are summarized in the tables below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1]
Isomers (E)-3,4-Dimethyl-3-hexene, (Z)-3,4-Dimethyl-3-hexene

Table 1: General Chemical Identifiers for this compound

Property(E)-3,4-Dimethyl-3-hexene(Z)-3,4-Dimethyl-3-hexene
CAS Number 19550-88-0[3]19550-87-9[1]
Synonyms trans-3,4-Dimethyl-3-hexenecis-3,4-Dimethyl-3-hexene[1]
Boiling Point Not AvailableNot Available
Density Not AvailableNot Available

Table 2: Physical Properties of (E)- and (Z)-3,4-Dimethyl-3-hexene Isomers

Molecular Structure and Geometry

The core of this compound's structure is a six-carbon chain with a double bond between the third and fourth carbon atoms. Each of these doubly bonded carbons is also attached to a methyl group. The arrangement of the ethyl and methyl groups around the double bond defines the E and Z stereoisomers.

Parameter(E)-Isomer (Predicted)(Z)-Isomer (Predicted)
C=C Bond Length ~1.34 Å~1.34 Å
C-C Single Bond Length ~1.52 Å~1.52 Å
C-H Bond Length ~1.09 Å~1.09 Å
C=C-C Bond Angle ~124°~122°
H-C-H Bond Angle ~109.5°~109.5°

Table 3: Predicted Molecular Geometry of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic data based on known values for similar compounds and spectral databases.

Mass Spectrometry (MS)

The mass spectrum of (Z)-3,4-dimethylhex-3-ene is available in the NIST Mass Spectrometry Data Center.[4] The molecular ion peak is expected at m/z = 112.

Infrared (IR) Spectroscopy

The IR spectrum of alkenes is characterized by specific vibrational modes. For this compound, the key absorption bands are predicted as follows, with data for the related compound 3,4-diethyl-3-hexene provided for reference.[5]

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2960-2850StrongC-H stretch (sp³)
~1670-1640Medium (variable)C=C stretch
~1460MediumCH₂ bend
~1375MediumCH₃ bend

Table 4: Predicted Infrared Spectroscopy Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Predicted chemical shifts for ¹H and ¹³C NMR are presented below. Note that the chemical shifts for the ethyl and methyl groups will differ slightly between the (E) and (Z) isomers due to different steric environments.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.0Quartet4H-CH₂- (Ethyl)
~1.6Singlet6H-CH₃ (vinylic)
~0.9Triplet6H-CH₃ (Ethyl)

Table 5: Predicted ¹H NMR Data for this compound

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~130C=C
~25-CH₂- (Ethyl)
~20-CH₃ (vinylic)
~14-CH₃ (Ethyl)

Table 6: Predicted ¹³C NMR Data for this compound

Synthesis and Reactivity

Synthesis

A common laboratory synthesis of this compound is the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.[6] This reaction typically proceeds via an E1 elimination mechanism.

G cluster_synthesis Synthesis of this compound Reactant 3,4-Dimethyl-3-hexanol Product This compound ((E) and (Z) mixture) Reactant->Product Heat Acid Acid Catalyst (e.g., H₂SO₄ or H₃PO₄) Acid->Reactant Water H₂O

Caption: Synthesis of this compound via alcohol dehydration.

Reactivity

The double bond in this compound is the center of its reactivity, making it susceptible to electrophilic addition reactions.

  • Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), this compound can be reduced to 3,4-dimethylhexane.

G cluster_hydrogenation Hydrogenation Reaction Alkene This compound Alkane 3,4-Dimethylhexane Alkene->Alkane Addition Hydrogen H₂ Hydrogen->Alkene Catalyst Catalyst (Pd, Pt, or Ni) Catalyst->Alkene

Caption: Hydrogenation of this compound.

  • Hydrohalogenation: The reaction with hydrogen halides (e.g., HCl, HBr) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, forming a tertiary haloalkane.

Experimental Protocols

Synthesis of this compound via Dehydration of 3,4-Dimethyl-3-hexanol

This protocol is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol.

Materials:

  • 3,4-dimethyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 3,4-dimethyl-3-hexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus and heat the mixture to distill the alkene product as it forms. The boiling point of the product is expected to be lower than the starting alcohol.

  • Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Perform a final distillation to purify the this compound.

G cluster_workflow Experimental Workflow: Synthesis and Purification start Start react React 3,4-dimethyl-3-hexanol with acid catalyst start->react distill1 Distill crude product react->distill1 wash Wash with NaHCO₃ solution distill1->wash separate Separate organic layer wash->separate dry Dry with Na₂SO₄ separate->dry distill2 Final distillation dry->distill2 end Pure this compound distill2->end

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

NMR Spectroscopy (General Protocol):

  • Dissolve 5-10 mg of the purified this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy (General Protocol):

  • Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

  • Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (General Protocol):

  • Introduce a small amount of the sample into a mass spectrometer, typically via a gas chromatography (GC-MS) system.

  • Obtain the mass spectrum using electron ionization (EI).

References

An In-depth Technical Guide to (Z)-3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer (Z)-3,4-dimethyl-3-hexene, a tetrasubstituted alkene of interest in synthetic organic chemistry. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and reactivity, offering a valuable resource for its application in research and development.

Chemical and Physical Properties

(Z)-3,4-Dimethyl-3-hexene, also known as cis-3,4-dimethyl-3-hexene, is a volatile, flammable liquid.[1] As a tetrasubstituted alkene, its stability is a subject of interest, though generally, the more substituted an alkene, the more stable it is due to hyperconjugation.[2] However, in the case of geometric isomers, the trans (or E) isomer is typically more stable than the cis (or Z) isomer due to reduced steric strain.[2]

Table 1: Physicochemical Properties of (Z)-3,4-Dimethyl-3-hexene

PropertyValueReference
Molecular FormulaC₈H₁₆[1]
Molecular Weight112.21 g/mol [1]
CAS Number19550-87-9[1]
IUPAC Name(3Z)-3,4-Dimethylhex-3-ene[1]
Boiling PointNot available
DensityNot available
AppearanceColorless liquid (presumed)

Spectroscopic Data

The structural elucidation of (Z)-3,4-dimethyl-3-hexene relies on various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: Mass Spectrometry Data for (Z)-3,4-Dimethyl-3-hexene

m/zPutative Fragment
112[M]⁺ (Molecular Ion)
97[M - CH₃]⁺
83[M - C₂H₅]⁺
69[M - C₃H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺
Data sourced from NIST Mass Spectrometry Data Center.[3]

Table 3: Infrared (IR) Spectroscopy Data for (Z)-3,4-Dimethyl-3-hexene

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~2965C-H stretch (sp³)
~2875C-H stretch (sp³)
~1460C-H bend (CH₂/CH₃)
~1380C-H bend (CH₃)
~1670C=C stretch (alkene)
Data is based on typical values for similar alkenes.[4]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (Z)-3,4-Dimethyl-3-hexene

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~1.65s-=C-CH₃
¹H~2.05q~7.5=C-CH₂-CH₃
¹H~1.00t~7.5=C-CH₂-CH₃
¹³C~12.5--=C-CH₂-C H₃
¹³C~20.0--=C-CH₃
¹³C~25.0--=C-C H₂-CH₃
¹³C~130.0--C =C
Note: The NMR data presented here are predicted values based on standard chemical shift tables and spectral data of analogous compounds. Experimental verification is recommended.

Synthesis of (Z)-3,4-Dimethyl-3-hexene

The stereoselective synthesis of tetrasubstituted Z-alkenes presents a challenge in organic synthesis due to the inherent steric hindrance.[5] The McMurry reaction, a reductive coupling of two ketone or aldehyde molecules, is a powerful method for the synthesis of sterically hindered alkenes, including symmetrical tetrasubstituted alkenes.[6]

Experimental Protocol: McMurry Coupling of 3-Pentanone

This protocol describes the synthesis of (Z)-3,4-dimethyl-3-hexene via the McMurry coupling of 3-pentanone.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc powder (Zn)

  • Dry Tetrahydrofuran (THF)

  • 3-Pentanone

  • Pyridine (optional, as a catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Silica gel for column chromatography

  • Hexane (as eluent)

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • Under an inert atmosphere (Argon or Nitrogen), a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with zinc powder (4 equivalents relative to the ketone).

    • Dry THF is added to the flask to create a slurry.

    • The slurry is cooled in an ice bath, and titanium(IV) chloride (2 equivalents) is added dropwise via a syringe or dropping funnel. The reaction is exothermic and should be controlled.

    • After the addition is complete, the mixture is heated to reflux for 1-2 hours. The color of the slurry will turn from a yellowish-brown to black, indicating the formation of the active low-valent titanium species.

  • McMurry Coupling Reaction:

    • The black slurry of the low-valent titanium reagent is cooled to room temperature.

    • A solution of 3-pentanone (1 equivalent) in dry THF is added dropwise to the stirred slurry.

    • The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution.

    • The mixture is stirred for another 30 minutes and then filtered through a pad of Celite® to remove the titanium oxides. The filter cake is washed with diethyl ether or pentane.

    • The organic layer is separated from the aqueous layer, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product, which will likely be a mixture of (Z)- and (E)-3,4-dimethyl-3-hexene, is purified by silica gel column chromatography using hexane as the eluent. The two isomers may have very similar retention factors, so careful chromatography is required. Alternatively, preparative gas chromatography can be employed for separation.

Reactivity of (Z)-3,4-Dimethyl-3-hexene

The reactivity of (Z)-3,4-dimethyl-3-hexene is primarily dictated by the presence of the electron-rich carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides, such as HCl or HBr, to (Z)-3,4-dimethyl-3-hexene proceeds via a carbocation intermediate.[7] The initial protonation of the double bond can occur from either face, leading to the formation of a tertiary carbocation. Subsequent attack by the halide anion can also occur from either face of the planar carbocation. This results in the formation of a racemic mixture of two enantiomers of 3-halo-3,4-dimethylhexane. Due to the symmetry of the starting alkene, the initial protonation at either C3 or C4 leads to the same carbocation intermediate.

Visualizations

Synthesis Pathway

Synthesis_of_Z_3_4_Dimethyl_3_hexene ketone 2 x 3-Pentanone product (Z)-3,4-Dimethyl-3-hexene ketone->product McMurry Coupling reagents 1. TiCl4, Zn 2. Reflux in THF

Caption: McMurry coupling for the synthesis of (Z)-3,4-Dimethyl-3-hexene.

Reaction Mechanism: Electrophilic Addition of HCl

Electrophilic_Addition_HCl start (Z)-3,4-Dimethyl-3-hexene intermediate Tertiary Carbocation Intermediate start->intermediate Protonation hcl HCl product 3-Chloro-3,4-dimethylhexane (Racemic mixture) intermediate->product Nucleophilic Attack cl_ion Cl-

References

An In-depth Technical Guide to (E)-3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomer (E)-3,4-dimethyl-3-hexene. It covers its physicochemical properties, synthesis and purification methods, detailed spectroscopic analysis, and chemical reactivity. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and structured data for practical application.

Physicochemical Properties

(E)-3,4-Dimethyl-3-hexene is a volatile, unsaturated hydrocarbon. Its physical and chemical properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4]

PropertyValueReference
Molecular Formula C8H16[1][3]
Molecular Weight 112.21 g/mol [3]
CAS Number 19550-88-0[1][3]
Boiling Point 122 °C at 760 mmHg[1][2]
Density 0.729 g/cm³[1][2]
Refractive Index 1.4280[1]
Flash Point 15.6 °C[1][2]
Vapor Pressure 17.1 mmHg at 25°C[1]
LogP 3.14280[1]
Melting Point (estimate) -103.01 °C[1]

Stereoisomerism

3,4-Dimethyl-3-hexene exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the central carbon-carbon double bond. The relationship between these stereoisomers is depicted in the following diagram.

stereoisomers Stereoisomers of this compound cluster_E (E)-3,4-Dimethyl-3-hexene cluster_Z (Z)-3,4-Dimethyl-3-hexene E_isomer E-isomer (trans) Z_isomer Z-isomer (cis) Z_isomer->E_isomer Isomerization

Caption: Geometric isomers of this compound.

Synthesis and Purification

The synthesis of (E)-3,4-dimethyl-3-hexene can be achieved through various methods, with the Wittig reaction being a common approach for stereoselective alkene synthesis. A generalized workflow for its synthesis and purification is presented below.

synthesis_workflow Synthesis and Purification Workflow reagents Starting Materials: - Ethyltriphenylphosphonium bromide - Butan-2-one - Strong Base (e.g., n-BuLi) reaction Wittig Reaction reagents->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification: Fractional Distillation drying->purification product (E)-3,4-Dimethyl-3-hexene purification->product

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a plausible method for the synthesis of (E)-3,4-dimethyl-3-hexene.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Butan-2-one

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel. The solution will turn deep red, indicating the formation of the ylide.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C.

  • Add a solution of butan-2-one in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to yield pure (E)-3,4-dimethyl-3-hexene.

Spectroscopic Analysis

The structure and purity of (E)-3,4-dimethyl-3-hexene are confirmed through various spectroscopic techniques. A general workflow for spectroscopic analysis is outlined below.

analysis_workflow Spectroscopic Analysis Workflow sample Purified (E)-3,4-Dimethyl-3-hexene nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir ms Mass Spectrometry (MS) sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Protons~1.65s6H=C-CH₃
Protons~2.05q4H-CH₂-
Protons~0.95t6H-CH₂-CH₃
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Carbon~130C=C
Carbon~25-CH₂-
Carbon~15=C-CH₃
Carbon~14-CH₂-CH₃

Infrared (IR) Spectroscopy (Experimental, Gas Phase)

Wavenumber (cm⁻¹) Intensity Assignment
2965StrongC-H stretch (sp³)
2875StrongC-H stretch (sp³)
1460MediumC-H bend (CH₂)
1375MediumC-H bend (CH₃)
~1670WeakC=C stretch (tetrasubstituted)

Mass Spectrometry (MS) (Experimental, Electron Ionization)

m/z Relative Intensity (%) Assignment
11230[M]⁺
97100[M - CH₃]⁺
8345[M - C₂H₅]⁺
6980[M - C₃H₇]⁺
5595[C₄H₇]⁺
Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., hexane) into a gas chromatograph-mass spectrometer (GC-MS).

  • Data Acquisition: Obtain the mass spectrum using electron ionization (EI) at 70 eV.

Chemical Reactions

(E)-3,4-Dimethyl-3-hexene undergoes typical alkene reactions. Due to the steric hindrance around the tetrasubstituted double bond, reactions may require more forcing conditions compared to less substituted alkenes.

Hydrogenation

Catalytic hydrogenation of (E)-3,4-dimethyl-3-hexene yields 3,4-dimethylhexane. The reaction proceeds via syn-addition of hydrogen across the double bond.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • (E)-3,4-Dimethyl-3-hexene

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

Procedure:

  • In a suitable reaction vessel, dissolve (E)-3,4-dimethyl-3-hexene in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Remove the solvent under reduced pressure to obtain the crude 3,4-dimethylhexane. Further purification can be achieved by distillation if necessary.

Biological Activity

Currently, there is no significant information available in the public domain regarding the biological activity or its involvement in any signaling pathways of (E)-3,4-dimethyl-3-hexene.

Conclusion

This technical guide has provided a detailed overview of (E)-3,4-dimethyl-3-hexene, focusing on its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The provided data and experimental protocols aim to support researchers in their work with this compound. Further research may explore its potential applications and uncover any latent biological activities.

References

Synthesis of 3,4-Dimethyl-3-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethyl-3-hexene, a valuable alkene in organic synthesis. The primary focus of this document is the detailed methodology for its preparation via the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol, including the synthesis of the precursor alcohol. This guide also presents relevant quantitative data and reaction mechanisms to facilitate a thorough understanding of the synthetic process.

Overview of Synthetic Strategy

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process:

  • Grignard Reaction: Synthesis of the precursor alcohol, 3,4-dimethyl-3-hexanol, through the reaction of a sec-butylmagnesium halide with 2-butanone.

  • Acid-Catalyzed Dehydration: Elimination of water from 3,4-dimethyl-3-hexanol using a strong acid catalyst to yield the target alkene, this compound. This reaction typically produces a mixture of (E) and (Z) stereoisomers.

This approach is favored for its relatively high yields and the ready availability of starting materials.

Experimental Protocols

Synthesis of 3,4-Dimethyl-3-hexanol (Precursor)

This procedure outlines the preparation of the starting alcohol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Bromobutane (sec-butyl bromide)

  • 2-Butanone (methyl ethyl ketone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

  • A solution of 2-bromobutane in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • The reaction flask is cooled in an ice bath. A solution of 2-butanone in the anhydrous solvent is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Once the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3,4-dimethyl-3-hexanol.

  • The crude product can be purified by distillation.

Synthesis of this compound (Dehydration)

This protocol details the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.

Materials:

  • 3,4-Dimethyl-3-hexanol

  • Concentrated sulfuric acid or 85% phosphoric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous calcium chloride

Procedure:

  • Place 3,4-dimethyl-3-hexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid while cooling the flask in an ice bath.

  • Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath.

  • Heat the reaction mixture to distill the alkene product as it is formed. The distillation temperature should be monitored.

  • The collected distillate will contain the alkene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The final product can be purified by a final fractional distillation to separate the (E) and (Z) isomers if desired, although their boiling points are very close.

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Reported Yield
2-ButanoneC₄H₈O72.1179.60.805-
2-BromobutaneC₄H₉Br137.0291.21.255-
3,4-Dimethyl-3-hexanolC₈H₁₈O130.23160-162~0.83High
(E)-3,4-Dimethyl-3-hexeneC₈H₁₆112.21117-118~0.7382% (as part of a mixture)[1]
(Z)-3,4-Dimethyl-3-hexeneC₈H₁₆112.21116-117~0.7314% (as part of a mixture)[1]

Note: Yields are highly dependent on reaction conditions and purification techniques. The reported yields for the (E) and (Z) isomers are from a specific literature source and may vary.

Reaction Mechanisms and Workflows

Overall Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final product, is illustrated in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration 2-Butanone 2-Butanone Grignard_Reaction Grignard Reaction 2-Butanone->Grignard_Reaction Reacts with sec-Butylmagnesium_bromide sec-Butylmagnesium bromide sec-Butylmagnesium_bromide->Grignard_Reaction 3,4-Dimethyl-3-hexanol 3,4-Dimethyl-3-hexanol 3,4-Dimethyl-3-hexanol_input 3,4-Dimethyl-3-hexanol Grignard_Reaction->3,4-Dimethyl-3-hexanol Yields Dehydration_Reaction Dehydration 3,4-Dimethyl-3-hexanol_input->Dehydration_Reaction Undergoes Acid_Catalyst Acid Catalyst (H₂SO₄ or H₃PO₄) Acid_Catalyst->Dehydration_Reaction This compound (E/Z)-3,4-Dimethyl-3-hexene Dehydration_Reaction->this compound Produces

Overall synthesis workflow for this compound.
Mechanism of Acid-Catalyzed Dehydration

The dehydration of 3,4-dimethyl-3-hexanol proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The key steps are outlined below.

Dehydration_Mechanism Start 3,4-Dimethyl-3-hexanol Protonation Protonation of Hydroxyl Group Start->Protonation H⁺ Oxonium_Ion Protonated Alcohol (Oxonium Ion) Protonation->Oxonium_Ion Loss_of_Water Loss of Water Oxonium_Ion->Loss_of_Water -H₂O Carbocation Tertiary Carbocation Intermediate Loss_of_Water->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H⁺ Product_Mixture (E)- and (Z)-3,4-Dimethyl-3-hexene Deprotonation->Product_Mixture

Mechanism of the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.

The formation of the more stable tertiary carbocation is a key feature of this E1 mechanism. The subsequent removal of a proton from an adjacent carbon atom leads to the formation of the double bond. According to Zaitsev's rule, the more substituted alkene is the major product. In this case, elimination can lead to this compound. The formation of the thermodynamically more stable (E)-isomer is generally favored over the (Z)-isomer due to reduced steric strain.[2]

Conclusion

The synthesis of this compound is reliably achieved through the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol. Careful control of reaction conditions, particularly during the Grignard reaction and the distillation steps, is crucial for obtaining good yields and high purity. The provided protocols and mechanistic insights offer a solid foundation for researchers and professionals engaged in the synthesis of this and structurally related alkenes. Further optimization of reaction parameters may be necessary to maximize the yield of the desired stereoisomer.

References

A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3,4-Dimethyl-3-hexene, a non-polar hydrocarbon. The information is curated for professionals in research and development who require precise data for experimental design, process optimization, and theoretical modeling. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes logical diagrams to illustrate workflows.

Core Physical Properties

This compound is an eight-carbon alkene with the molecular formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol .[1][2] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit slight differences in their physical properties due to their distinct molecular geometries.

Quantitative Data Summary

The physical properties of this compound are summarized in the tables below. Data has been compiled from various chemical databases and suppliers. It is important to note that some values are estimates and may vary slightly between sources.

Table 1: General Physical Properties of this compound (Isomer Mixture/Unspecified)

PropertyValueSource(s)
Molecular FormulaC₈H₁₆[3][4]
Molecular Weight112.21 g/mol [1][3]
Boiling Point120.2°C (estimate)[3][5]
Melting Point-103.01°C (estimate)[3][5]
Density0.7430 g/cm³[3][5]
Refractive Index1.4280[3][5]

Table 2: Isomer-Specific Physical Properties

Property(E)-3,4-Dimethyl-3-hexene (trans)(Z)-3,4-Dimethyl-3-hexene (cis)Source(s)
CAS Number19550-88-019550-87-9[4][6]
Boiling Point122°C at 760 mmHg122°C at 760 mmHg[4][6]
Density0.729 g/cm³0.729 g/cm³[4][6]
Refractive Index1.42801.419[4][6]
Flash Point15.6°C15.6°C[4][6]
Vapor Pressure17.1 mmHg at 25°C17.1 mmHg at 25°C[4][6]

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound follows well-established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a compound like this compound, several methods can be employed.

1. Simple Distillation Method: This is a common and effective method when a sufficient quantity of the sample (at least 5 mL) is available.[7][8]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place the liquid sample and a few boiling chips in the distilling flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

    • Begin heating the flask gently.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

    • It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[7]

2. Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.[8]

  • Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, heating oil, and a heat source.

  • Procedure:

    • A small amount of the sample is placed in the Durham tube.

    • A capillary tube, sealed at one end, is inverted and placed in the Durham tube.

    • The Durham tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

    • The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube will bubble out.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

G Workflow for Boiling Point Determination cluster_prep Sample Preparation cluster_method Method Selection cluster_distillation Distillation Protocol cluster_thiele Thiele Tube Protocol cluster_result Result prep_sample Prepare Sample (this compound) choose_method Choose Method prep_sample->choose_method distillation Simple Distillation (>5mL sample) choose_method->distillation Sufficient Sample thiele_tube Thiele Tube (<1mL sample) choose_method->thiele_tube Limited Sample assemble_dist Assemble Apparatus distillation->assemble_dist assemble_thiele Assemble Apparatus thiele_tube->assemble_thiele heat_dist Heat Sample assemble_dist->heat_dist record_temp_dist Record Temperature of Vapor heat_dist->record_temp_dist boiling_point Boiling Point record_temp_dist->boiling_point heat_thiele Heat Oil Bath assemble_thiele->heat_thiele observe_bubbles Observe Bubble Stream heat_thiele->observe_bubbles record_temp_thiele Record Temperature observe_bubbles->record_temp_thiele record_temp_thiele->boiling_point

Boiling Point Determination Workflow
Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance.

  • Apparatus: A pycnometer (density bottle) or a graduated cylinder and an analytical balance.

  • Procedure (using a graduated cylinder):

    • Weigh an empty, dry graduated cylinder and record its mass (m₁).[9]

    • Add a known volume (V) of this compound to the graduated cylinder.

    • Weigh the graduated cylinder with the liquid and record the new mass (m₂).[9]

    • The mass of the liquid (m) is calculated as m = m₂ - m₁.

    • The density (ρ) is then calculated using the formula: ρ = m/V.[9]

    • For higher accuracy, a pycnometer is used, which allows for a more precise determination of the volume.

G Workflow for Density Determination start Start weigh_empty Weigh Empty Graduated Cylinder (m1) start->weigh_empty add_liquid Add Known Volume (V) of Liquid weigh_empty->add_liquid weigh_filled Weigh Filled Graduated Cylinder (m2) add_liquid->weigh_filled calculate_mass Calculate Mass of Liquid (m = m2 - m1) weigh_filled->calculate_mass calculate_density Calculate Density (ρ = m / V) calculate_mass->calculate_density end Density Value calculate_density->end

Density Determination Workflow
Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • Calibrate the refractometer using a standard sample with a known refractive index.

    • Place a few drops of this compound on the prism of the refractometer.

    • Close the prism and allow the sample to reach a constant temperature, as the refractive index is temperature-dependent.

    • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.

    • Read the refractive index value from the scale.

Solubility

As a non-polar hydrocarbon, this compound is virtually insoluble in water but is soluble in common non-polar organic solvents such as hexane, benzene, and diethyl ether.[10] This is consistent with the "like dissolves like" principle of solubility.

Concluding Remarks

This guide provides essential physical property data and standardized experimental protocols for this compound. The presented information is critical for its application in chemical synthesis, as a reference standard in analytical chemistry, and in various research contexts. For highly sensitive applications, it is recommended to verify these properties on the specific sample being used, as impurities can influence the measured values.

References

An In-depth Technical Guide to 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3,4-dimethyl-3-hexene, with a focus on its stereoisomers, (3E)-3,4-dimethylhex-3-ene and (3Z)-3,4-dimethylhex-3-ene. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Identity and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] It exists as two geometric isomers, the (E)- and (Z)-stereoisomers, arising from the substitution pattern around the carbon-carbon double bond. The physical properties of these isomers are summarized in the table below.

Property(3E)-3,4-dimethylhex-3-ene(3Z)-3,4-dimethylhex-3-ene
CAS Number 19550-88-0[2]19550-87-9[1]
Molecular Formula C₈H₁₆[2]C₈H₁₆[1]
Molecular Weight 112.21 g/mol [2]112.21 g/mol [1]
Boiling Point 122 °C[3]122 °C
Critical Temperature 299 °C[3]299 °C[4]
Critical Pressure 27.0 atm[3]Not available
Density 0.743 g/cm³ (estimate)[5]Not available
Refractive Index Not available1.419[6]

Synthesis of Stereoisomers

The stereoselective synthesis of the (E)- and (Z)-isomers of this compound can be achieved through various synthetic routes. Below are representative experimental protocols.

A plausible method for the synthesis of the (E)-isomer involves the Wittig reaction, which is renowned for its ability to form carbon-carbon double bonds with good stereocontrol.

E_synthesis 3-Pentanone 3-Pentanone Wittig Reaction Wittig Reaction 3-Pentanone->Wittig Reaction Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide->Wittig Reaction 1. n-BuLi, THF 2. Add 3-Pentanone n-Butyllithium n-Butyllithium n-Butyllithium->Wittig Reaction (E)-3,4-Dimethyl-3-hexene (E)-3,4-Dimethyl-3-hexene Wittig Reaction->(E)-3,4-Dimethyl-3-hexene Triphenylphosphine oxide Triphenylphosphine oxide Wittig Reaction->Triphenylphosphine oxide

Synthesis of (E)-3,4-Dimethyl-3-hexene via Wittig Reaction

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via the dropping funnel over 30 minutes. The solution will turn deep red, indicating the formation of the ylide.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 3-pentanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield (3E)-3,4-dimethylhex-3-ene.

The synthesis of the (Z)-isomer can be achieved with high stereoselectivity using the hydroboration-protonolysis of an internal alkyne.

Z_synthesis 3-Hexyne 3-Hexyne Hydroboration-Protonolysis Hydroboration-Protonolysis 3-Hexyne->Hydroboration-Protonolysis Disiamylborane Disiamylborane Disiamylborane->Hydroboration-Protonolysis 1. THF Acetic Acid Acetic Acid (Z)-3,4-Dimethyl-3-hexene (Z)-3,4-Dimethyl-3-hexene Hydroboration-Protonolysis->(Z)-3,4-Dimethyl-3-hexene 2. Acetic Acid

Synthesis of (Z)-3,4-Dimethyl-3-hexene

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-hexyne (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add a solution of disiamylborane (1.1 equivalents) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Slowly add glacial acetic acid (3 equivalents) to the reaction mixture.

  • Gently reflux the mixture for 2 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by fractional distillation.

Chemical Reactivity

This compound undergoes typical electrophilic addition reactions characteristic of alkenes.

Catalytic hydrogenation of either isomer of this compound yields the saturated alkane, 3,4-dimethylhexane.[7] This reaction proceeds via syn-addition of hydrogen across the double bond.[8]

Hydrogenation This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation H2 H2 H2->Hydrogenation Pd/C Pd/C catalyst Pd/C->Hydrogenation 3,4-Dimethylhexane 3,4-Dimethylhexane Hydrogenation->3,4-Dimethylhexane

Catalytic Hydrogenation of this compound

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Seal the flask with a septum and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain 3,4-dimethylhexane.

The reaction of this compound with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism to form 3-chloro-3,4-dimethylhexane.[9] Both the (E)- and (Z)-isomers are expected to yield the same product.[10]

Hydrochlorination This compound This compound Electrophilic Addition Electrophilic Addition This compound->Electrophilic Addition HCl HCl HCl->Electrophilic Addition Carbocation Intermediate Carbocation Intermediate Electrophilic Addition->Carbocation Intermediate 3-Chloro-3,4-dimethylhexane 3-Chloro-3,4-dimethylhexane Carbocation Intermediate->3-Chloro-3,4-dimethylhexane Cl- attack

Hydrochlorination of this compound

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a non-polar, aprotic solvent like dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) dropwise with stirring.

  • Allow the reaction to proceed at 0 °C and monitor its progress by TLC or GC.

  • Once the reaction is complete, carefully quench any excess HCl by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation if necessary.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of (Z)-3,4-dimethylhex-3-ene is available in the NIST Mass Spectrometry Data Center (NIST Number: 118862).[1]

  • Infrared (IR) Spectroscopy: The FTIR spectrum of (Z)-3,4-dimethylhex-3-ene has been recorded and is available in spectral databases.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for distinguishing between the (E)- and (Z)-isomers and for characterizing reaction products.

Applications in Drug Development

While direct applications of this compound in medicinal chemistry are not extensively documented, the alkene functional group is a versatile platform for the synthesis of more complex molecules with potential biological activity. Derivatives of alkenes are explored for a wide range of pharmacological activities. For instance, the introduction of various functional groups through reactions at the double bond can lead to compounds with potential anticancer, anti-inflammatory, or other therapeutic properties. Further research into the derivatization of this compound could unveil novel compounds with interesting biological profiles.

References

An In-depth Technical Guide to the Synthesis and Properties of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexene is a tetrasubstituted alkene that serves as a valuable building block in organic synthesis. Its discovery and synthesis are rooted in fundamental organic chemistry principles, and its stereoisomers, (E) and (Z), offer distinct spatial arrangements that can influence the properties of larger molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and spectroscopic characterization of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, purification, and use in subsequent reactions. The properties of the individual stereoisomers and the common mixture are summarized below.

Property(E)-3,4-Dimethyl-3-hexene(Z)-3,4-Dimethyl-3-hexene(cis + trans)-3,4-dimethyl-3-hexene
Molecular Formula C₈H₁₆C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol 112.21 g/mol 112.21 g/mol
CAS Number 19550-88-019550-87-930951-95-2
Boiling Point 122 °C at 760 mmHgNot explicitly found122 °C at 760 mmHg
Density 0.729 g/cm³Not explicitly found0.729 g/cm³
Refractive Index 1.4280Not explicitly found1.419

Synthesis of this compound

Two primary methods for the synthesis of this compound are the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol and the McMurry coupling of 3-pentanone.

Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol

This classical method involves the elimination of a water molecule from the tertiary alcohol, 3,4-dimethyl-3-hexanol, in the presence of an acid catalyst to form the alkene. The reaction typically proceeds through an E1 mechanism, involving a carbocation intermediate. This can lead to a mixture of (E) and (Z) isomers, with the more stable (E) isomer often being the major product due to reduced steric strain.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3,4-dimethyl-3-hexanol, the precursor to this compound, can be achieved via a Grignard reaction.

Synthesis of 3,4-Dimethyl-3-hexanol (Precursor):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3,4-dimethyl-3-hexanol.

Dehydration to this compound:

  • Place the crude 3,4-dimethyl-3-hexanol in a round-bottom flask with a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the mixture to facilitate dehydration and distill the resulting alkene product. The distillation temperature should be monitored to collect the fraction corresponding to the boiling point of this compound (approximately 122 °C).

  • The collected distillate can be washed with a saturated sodium bicarbonate solution and then water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and further purified by fractional distillation if necessary to separate the isomers.

Dehydration_of_3_4_dimethyl_3_hexanol cluster_precursor Precursor Synthesis cluster_dehydration Dehydration 2-bromobutane 2-bromobutane Mg Mg 3-pentanone 3-pentanone Grignard Reagent Grignard Reagent 3,4-dimethyl-3-hexanol 3,4-dimethyl-3-hexanol H+ H+ Heat Heat This compound This compound

McMurry Coupling of 3-Pentanone

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[1][2] In the case of this compound, the symmetrical coupling of two molecules of 3-pentanone is an effective approach, particularly for forming the sterically hindered tetrasubstituted double bond. The reaction typically employs a low-valent titanium reagent, generated in situ from a titanium halide and a reducing agent.[1][2]

Experimental Protocol:

A general procedure for the McMurry coupling is as follows:

  • Preparation of the Low-Valent Titanium Reagent: In a flame-dried, inert atmosphere (e.g., argon) flask, suspend anhydrous titanium(III) chloride (TiCl₃) in anhydrous dimethoxyethane (DME). Add a reducing agent, such as zinc-copper couple or lithium aluminum hydride, and reflux the mixture to generate the active low-valent titanium species.

  • Coupling Reaction: To the cooled slurry of the low-valent titanium reagent, add a solution of 3-pentanone in anhydrous DME. The reaction mixture is then refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction is quenched, typically with an aqueous potassium carbonate solution. The mixture is then filtered, and the organic layer is separated. The product is isolated by extraction with a suitable solvent (e.g., diethyl ether or pentane), followed by drying and removal of the solvent. Purification of the resulting this compound can be achieved by distillation.

McMurry_Coupling 3-pentanone_1 3-Pentanone This compound This compound 3-pentanone_1->this compound  Low-Valent Ti 3-pentanone_2 3-Pentanone 3-pentanone_2->this compound TiCl3 TiCl3 Low_Valent_Ti Low-Valent Titanium Reagent TiCl3->Low_Valent_Ti Reducing_Agent Reducing Agent (e.g., Zn(Cu)) Reducing_Agent->Low_Valent_Ti Low_Valent_Ti->this compound

Spectroscopic Data

The characterization of this compound and its isomers relies heavily on spectroscopic methods. The following tables summarize key spectroscopic data.

Mass Spectrometry

The mass spectrum of (Z)-3,4-Dimethyl-3-hexene shows a molecular ion peak and characteristic fragmentation patterns.[3]

m/zRelative Intensity (%)Putative Fragment
4155.8[C₃H₅]⁺
5556.1[C₄H₇]⁺
69100.0[C₅H₉]⁺
8313.0[C₆H₁₁]⁺
978.6[C₇H₁₃]⁺
1127.0[C₈H₁₆]⁺ (Molecular Ion)

Experimental Protocol for Mass Spectrometry (Electron Ionization):

  • Sample Introduction: A small amount of the volatile liquid is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation prior to analysis.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-3,4-Dimethyl-3-hexene exhibits characteristic absorption bands for an alkene.

Wavenumber (cm⁻¹)Description
~2960C-H stretch (sp³)
~2870C-H stretch (sp³)
~1460C-H bend (CH₂/CH₃)
~1375C-H bend (CH₃)
~1670 (weak)C=C stretch (tetrasubstituted)

Note: The C=C stretching vibration for a symmetrically tetrasubstituted alkene is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.

Experimental Protocol for IR Spectroscopy (Neat Liquid):

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: Record a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and record the sample spectrum.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Group(Z)-3,4-Dimethyl-3-hexene (Predicted)(E)-3,4-Dimethyl-3-hexene (Predicted)Multiplicity
CH₃ (alkenyl)~1.6 ppm~1.6 ppms
CH₂~2.0 ppm~2.0 ppmq
CH₃ (ethyl)~1.0 ppm~1.0 ppmt

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon(Z)-3,4-Dimethyl-3-hexene (Predicted)(E)-3,4-Dimethyl-3-hexene (Predicted)
C=C~130 ppm~130 ppm
CH₂~25 ppm~25 ppm
CH₃ (alkenyl)~15 ppm~15 ppm
CH₃ (ethyl)~14 ppm~14 ppm

Note: The chemical shifts of the allylic carbons (CH₂) and the vinylic methyl groups (CH₃) are expected to be slightly different between the (E) and (Z) isomers due to steric effects (the γ-gauche effect in ¹³C NMR), allowing for their differentiation.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alkene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock the field frequency to the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Further experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and spectroscopic characterization of this compound. The presented experimental protocols for the dehydration of 3,4-dimethyl-3-hexanol and the McMurry coupling of 3-pentanone offer established routes to this valuable tetrasubstituted alkene. The tabulated physicochemical and spectroscopic data serve as a crucial reference for researchers and professionals in the fields of organic synthesis and drug development, facilitating the reliable identification and utilization of this compound. Further research to obtain and publish high-resolution, experimentally verified NMR spectra for both the (E) and (Z) isomers would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexene is an eight-carbon branched alkene existing as two geometric isomers, (E)- and (Z)-3,4-dimethyl-3-hexene. This document provides a comprehensive overview of its chemical synthesis, physicochemical properties, spectroscopic profile, and reactivity. While not directly implicated in known biological signaling pathways, its structural motifs are relevant in the broader context of organic synthesis and the metabolism of xenobiotics. The cis-isomer finds application in the fragrance and flavor industry.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

PropertyValueReference
Molecular FormulaC₈H₁₆[2]
Molar Mass112.21 g/mol [2]
Density0.729 g/cm³[1]
Boiling Point122 °C at 760 mmHg[1]
Melting Point-103.01 °C (estimate)[1]
Flash Point15.6 °C[1]
Refractive Index1.419[1]
logP3.14280[1]

Synthesis of this compound

A primary route for the synthesis of this compound is the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol. This reaction typically proceeds via an E1 elimination mechanism and yields a mixture of the (E) and (Z) isomers, with the more thermodynamically stable (E)-isomer being the major product.[3]

Experimental Protocol: Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3,4-dimethyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 3,4-dimethyl-3-hexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol with cooling.

  • Set up a fractional distillation apparatus and heat the mixture to the boiling point of the alkene products (approximately 122 °C).

  • Collect the distillate, which will be a mixture of (E)- and (Z)-3,4-dimethyl-3-hexene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation, collecting the fraction at the appropriate boiling point.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is crucial for the identification and characterization of the molecule.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (Z)-3,4-dimethyl-3-hexene is characterized by a molecular ion peak and several fragment ions. The data presented below is based on the experimental spectrum available in the NIST Mass Spectrometry Data Center.[4]

m/zRelative Intensity (%)Putative Fragment
4185[C₃H₅]⁺
55100[C₄H₇]⁺
6940[C₅H₉]⁺
8395[C₆H₁₁]⁺
9720[C₇H₁₃]⁺
11225[C₈H₁₆]⁺ (Molecular Ion)
Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of alkenes like this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data below is based on general values for similar alkenes.[5]

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~2965C-H stretch (sp³)
~2875C-H stretch (sp³)
~1670C=C stretch (alkene)
~1460C-H bend (CH₂/CH₃)
~1380C-H bend (CH₃)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data are predicted values and should be used as a reference. Experimental values may vary based on the solvent and specific isomer.

Predicted ¹H NMR Data for (E)-3,4-dimethyl-3-hexene

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃ (ethyl)~0.9-1.1t
CH₂ (ethyl)~1.9-2.1q
CH₃ (vinyl)~1.6-1.8s

Predicted ¹³C NMR Data for (E)-3,4-dimethyl-3-hexene

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~12-15
CH₂ (ethyl)~25-30
CH₃ (vinyl)~15-20
C=C~130-135

Chemical Reactivity

This compound undergoes typical alkene reactions, primarily through electrophilic addition to the double bond.

Hydrogenation

The hydrogenation of this compound over a palladium-on-carbon (Pd/C) catalyst yields 3,4-dimethylhexane. This reaction proceeds via syn-addition of hydrogen across the double bond.

Electrophilic Addition of HCl

The reaction of (Z)-3,4-dimethyl-3-hexene with hydrogen chloride (HCl) proceeds through a carbocation intermediate to form 3-chloro-3,4-dimethylhexane. The reaction can result in the formation of multiple stereoisomers.

Biological Relevance and Metabolism

Currently, there is no direct evidence in the scientific literature implicating this compound in specific biological signaling pathways relevant to drug development. However, as a xenobiotic alkene, it would be expected to undergo Phase I metabolism. Alkenes can be metabolized by cytochrome P450 enzymes, often leading to the formation of epoxides.[6][7] These epoxides are reactive electrophiles that can subsequently be hydrolyzed by epoxide hydrolase to form diols, or conjugated with glutathione in Phase II metabolism.[8] Understanding these metabolic pathways is crucial in drug development to assess potential toxicity and drug-drug interactions.

Visualizations

Synthesis of this compound via Dehydration

G cluster_synthesis Synthesis of this compound 3_4_dimethyl_3_hexanol 3,4-Dimethyl-3-hexanol Protonated_alcohol Protonated Alcohol 3_4_dimethyl_3_hexanol->Protonated_alcohol + H⁺ H_plus H⁺ (cat. H₂SO₄) Carbocation Tertiary Carbocation Intermediate Protonated_alcohol->Carbocation - H₂O E_isomer (E)-3,4-Dimethyl-3-hexene (Major) Carbocation->E_isomer - H⁺ Z_isomer (Z)-3,4-Dimethyl-3-hexene (Minor) Carbocation->Z_isomer - H⁺ Water H₂O

Caption: Acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.

Experimental Workflow for Spectroscopic Analysis

G cluster_workflow General Spectroscopic Analysis Workflow Sample This compound Sample MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data_MS Mass Spectrum (m/z vs. Intensity) MS->Data_MS Data_IR IR Spectrum (Transmittance vs. Wavenumber) IR->Data_IR Data_NMR NMR Spectra (Intensity vs. Chemical Shift) NMR->Data_NMR

Caption: Workflow for spectroscopic characterization.

Potential Metabolic Pathway of this compound

G cluster_metabolism Hypothetical Phase I Metabolism Alkene This compound CYP450 Cytochrome P450 (Oxidation) Alkene->CYP450 Epoxide 3,4-Epoxy-3,4-dimethylhexane CYP450->Epoxide Epoxide_Hydrolase Epoxide Hydrolase (Hydrolysis) Epoxide->Epoxide_Hydrolase Diol 3,4-Dimethylhexane-3,4-diol Epoxide_Hydrolase->Diol

Caption: Potential metabolic fate of this compound.

References

An In-depth Technical Guide to the Reactivity of 3,4-Dimethyl-3-hexene with Halogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3,4-dimethyl-3-hexene with halogens, focusing on the underlying mechanisms, stereochemical outcomes, and practical considerations for laboratory synthesis. This information is critical for professionals in chemical research and drug development who utilize halogenated organic compounds as key intermediates.

Core Principles of Alkene Halogenation

The reaction of alkenes with halogens (typically chlorine, Cl₂, and bromine, Br₂) is a fundamental process in organic chemistry known as electrophilic addition. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the electrophilic halogen. This reaction is characterized by its high degree of stereoselectivity, which is crucial for the synthesis of specific stereoisomers.

The general reactivity trend for halogens with alkenes is:

F₂ > Cl₂ > Br₂ > I₂

Fluorine reacts explosively, making it unsuitable for standard laboratory procedures. Iodine, on the other hand, is often unreactive. Therefore, chlorination and bromination are the most commonly employed halogenation reactions.

Reaction Mechanism: The Halonium Ion Intermediate

The halogenation of this compound proceeds through a well-established two-step mechanism involving a cyclic halonium ion intermediate. This intermediate is key to understanding the observed stereochemistry of the products.

  • Formation of the Halonium Ion: The alkene's π electrons attack one of the halogen atoms, inducing a dipole in the halogen-halogen bond. This leads to the formation of a three-membered ring called a halonium ion (either a chloronium or bromonium ion) and a halide ion.[1][2]

  • Nucleophilic Attack by the Halide Ion: The newly formed halide ion then attacks one of the carbon atoms of the halonium ion from the side opposite to the bridging halogen. This backside attack is an Sₙ2-like process and results in the opening of the three-membered ring.[2]

This mechanistic pathway dictates that the two halogen atoms add to the opposite faces of the original double bond, a stereochemical outcome known as anti-addition .[2][3]

Caption: General mechanism of electrophilic halogenation of an alkene.

Stereochemical Outcomes for this compound Isomers

The stereochemistry of the starting alkene, whether it is the (Z)- or (E)-isomer of this compound, directly influences the stereochemistry of the resulting 3,4-dihalo-3,4-dimethylhexane.

Halogenation of (Z)-3,4-Dimethyl-3-hexene

Anti-addition of a halogen to the (Z)-isomer of this compound results in the formation of a racemic mixture of enantiomers. The two new stereocenters at C3 and C4 will have opposite configurations in the two products ((3R,4R) and (3S,4S)).

Caption: Stereochemical outcome of halogenation of (Z)-3,4-dimethyl-3-hexene.

Halogenation of (E)-3,4-Dimethyl-3-hexene

In contrast, the anti-addition of a halogen to the (E)-isomer of this compound leads to the formation of a single, achiral meso compound.[1][4] This is because the product possesses an internal plane of symmetry, making it superimposable on its mirror image, despite having two stereocenters (3R,4S).

Caption: Stereochemical outcome of halogenation of (E)-3,4-dimethyl-3-hexene.

Quantitative Data Summary

While specific kinetic and yield data for the halogenation of this compound are not extensively reported in the literature, the following table summarizes the expected products and provides analogous data where available. The reactions are generally high-yielding.

Reactant IsomerHalogenSolventProduct(s)Stereochemical OutcomeReported Yield (Analogous Reactions)
(Z)-3,4-Dimethyl-3-hexeneBr₂CCl₄(3R,4R)- and (3S,4S)-3,4-Dibromo-3,4-dimethylhexaneRacemic MixtureHigh
(Z)-3,4-Dimethyl-3-hexeneCl₂CH₂Cl₂(3R,4R)- and (3S,4S)-3,4-Dichloro-3,4-dimethylhexaneRacemic MixtureHigh
(E)-3,4-Dimethyl-3-hexeneBr₂CCl₄(3R,4S)-3,4-Dibromo-3,4-dimethylhexaneMeso CompoundHigh
(E)-3,4-Dimethyl-3-hexeneCl₂CH₂Cl₂(3R,4S)-3,4-Dichloro-3,4-dimethylhexaneMeso CompoundHigh

Experimental Protocols

The following are general experimental protocols for the bromination and chlorination of an alkene like this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

General Protocol for Bromination
  • Reaction Setup: A solution of this compound (1 equivalent) in an inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Bromine: A solution of bromine (1 equivalent) in the same solvent is added dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.[3]

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. If the color persists, the addition is complete.

  • Workup: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization or chromatography if necessary.

General Protocol for Chlorination
  • Reaction Setup: A solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane) is prepared in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet leading to a trap (e.g., a bubbler with a sodium thiosulfate solution to neutralize excess chlorine). The flask is cooled in an ice bath.

  • Addition of Chlorine: Chlorine gas is bubbled through the stirred solution at a slow rate.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dissolve_Alkene Dissolve this compound in inert solvent Cool_Solution Cool solution in an ice bath Dissolve_Alkene->Cool_Solution Prepare_Halogen Prepare halogen solution (Br₂) or gas inlet (Cl₂) Cool_Solution->Prepare_Halogen Add_Halogen Slowly add halogen to the alkene solution Prepare_Halogen->Add_Halogen Monitor_Reaction Monitor completion (color change or TLC) Add_Halogen->Monitor_Reaction Remove_Solvent Remove solvent (rotary evaporation) Monitor_Reaction->Remove_Solvent Purify_Product Purify crude product (recrystallization/chromatography) Remove_Solvent->Purify_Product Characterize Characterize product (NMR, IR, MS, m.p.) Purify_Product->Characterize

Caption: A generalized workflow for the halogenation of this compound.

Conclusion

The reaction of this compound with halogens is a stereospecific electrophilic addition that proceeds via a cyclic halonium ion intermediate, leading to anti-addition products. The stereochemistry of the starting alkene isomer dictates the stereochemical outcome of the product, with the (Z)-isomer yielding a racemic mixture and the (E)-isomer forming a meso compound. While specific quantitative data for this particular substrate is limited, the general principles and protocols for alkene halogenation provide a robust framework for its synthesis and application in research and development.

References

An In-depth Technical Guide to the Stability of 3,4-Dimethyl-3-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkene Isomer Stability

The stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and release less heat upon hydrogenation. The primary factors influencing the thermodynamic stability of alkenes are the degree of substitution of the double bond and steric hindrance. Generally, stability increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. For geometric isomers, the arrangement of these alkyl groups determines the extent of steric strain, which in turn affects the overall stability.

Isomers of 3,4-Dimethyl-3-hexene

This compound is a tetrasubstituted alkene, meaning each of the two carbons in the double bond is attached to two other carbon atoms. The two geometric isomers are:

  • (E)-3,4-Dimethyl-3-hexene (trans-isomer): The ethyl groups are on opposite sides of the double bond.

  • (Z)-3,4-Dimethyl-3-hexene (cis-isomer): The ethyl groups are on the same side of the double bond.

Factors Influencing the Stability of this compound Isomers

The relative stability of the (E) and (Z) isomers of this compound is determined by the interplay of two key factors: hyperconjugation and steric hindrance.

  • Hyperconjugation: This is a stabilizing interaction that results from the overlap of the π orbitals of the double bond with the σ orbitals of adjacent C-H or C-C bonds. As tetrasubstituted alkenes, both isomers of this compound benefit significantly from hyperconjugation, contributing to their overall stability compared to less substituted alkenes.

  • Steric Hindrance: This refers to the repulsive forces between the electron clouds of bulky groups that are in close proximity. In the (Z)-isomer of this compound, the two ethyl groups and the two methyl groups are on the same side of the double bond, leading to significant steric strain. In contrast, the (E)-isomer has these groups on opposite sides, which minimizes steric hindrance.

Due to the reduced steric strain, (E)-3,4-Dimethyl-3-hexene is predicted to be more stable than (Z)-3,4-Dimethyl-3-hexene .

Quantitative Analysis of Alkene Stability

Direct measurement of the heat of hydrogenation (ΔH°hydrog) is a common method to quantify the relative stability of alkenes. A more stable alkene will release less heat upon hydrogenation. While specific values for this compound isomers are not available, data for analogous cis/trans isomers consistently show the trans isomer to be more stable.

Table 1: Heats of Hydrogenation for Selected Alkene Isomers

AlkeneDegree of SubstitutionIsomerHeat of Hydrogenation (kJ/mol)Relative Stability
1-ButeneMonosubstituted--127Least Stable
cis-2-ButeneDisubstitutedcis-120More Stable
trans-2-ButeneDisubstitutedtrans-116Most Stable
2-Methyl-2-buteneTrisubstituted--113Very Stable
2,3-Dimethyl-2-buteneTetrasubstituted--111Most Stable

Note: Data is compiled from various sources for illustrative purposes.

From the table, it is evident that as substitution increases, the heat of hydrogenation decreases, indicating greater stability. Furthermore, for the disubstituted butenes, the trans isomer is more stable than the cis isomer by approximately 4 kJ/mol. A similar, if not more pronounced, difference is expected for the E and Z isomers of the more sterically hindered this compound.

Experimental Protocols for Determining Alkene Stability

Two primary experimental methods are employed to determine the relative stabilities of alkene isomers: measurement of the heat of hydrogenation and acid-catalyzed isomerization.

Protocol for Determination of Heat of Hydrogenation via Bomb Calorimetry

This protocol outlines the general procedure for measuring the heat of hydrogenation of an alkene.

Objective: To determine the molar enthalpy of hydrogenation for (E)- and (Z)-3,4-Dimethyl-3-hexene.

Materials:

  • Bomb calorimeter

  • High-pressure oxygen cylinder

  • Benzoic acid (for calibration)

  • (E)-3,4-Dimethyl-3-hexene

  • (Z)-3,4-Dimethyl-3-hexene

  • Hydrogenation catalyst (e.g., PtO₂, Pd/C)

  • Solvent (e.g., ethanol or acetic acid)

  • Fuse wire

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of benzoic acid and press it into a pellet.

    • Place the pellet in the sample cup of the bomb calorimeter.

    • Attach a known length of fuse wire to the electrodes, ensuring it touches the pellet.

    • Seal the bomb and pressurize it with oxygen to approximately 25-30 atm.

    • Submerge the bomb in a known volume of water in the calorimeter's insulated container.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Hydrogenation of Alkene Isomers:

    • Thoroughly clean and dry the bomb.

    • Place a known mass (e.g., 0.5-1.0 g) of the alkene isomer and a small amount of hydrogenation catalyst into a suitable container within the bomb.

    • Seal the bomb and introduce hydrogen gas to the desired pressure.

    • Place the bomb in the calorimeter with a known volume of water and allow it to reach thermal equilibrium, recording the initial temperature.

    • Initiate the reaction (this may require an ignition source or occur spontaneously depending on the catalyst).

    • Record the temperature change until a stable final temperature is reached.

    • Calculate the heat released during the hydrogenation reaction.

    • Correct for the heat of combustion of the fuse wire, if used.

    • Calculate the molar heat of hydrogenation for the alkene isomer.

    • Repeat the procedure for the other isomer.

Data Analysis: The isomer with the less exothermic (less negative) heat of hydrogenation is the more stable isomer.

Protocol for Acid-Catalyzed Isomerization

This method establishes an equilibrium between the two isomers, and the ratio at equilibrium is used to calculate the difference in Gibbs free energy.

Objective: To determine the equilibrium constant for the isomerization of (Z)-3,4-Dimethyl-3-hexene to (E)-3,4-Dimethyl-3-hexene.

Materials:

  • (Z)-3,4-Dimethyl-3-hexene

  • Strong acid catalyst (e.g., concentrated sulfuric acid or a solid acid resin like Nafion-H+)

  • Anhydrous solvent (e.g., dichloromethane)

  • Gas chromatograph (GC) with a suitable column

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Samples of pure (E)- and (Z)-3,4-Dimethyl-3-hexene for GC calibration

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, dissolve a known amount of (Z)-3,4-Dimethyl-3-hexene in the anhydrous solvent.

    • Add a catalytic amount of the strong acid.

    • Heat the mixture to a constant temperature (e.g., reflux) and stir vigorously.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by neutralizing the acid with a weak base (e.g., a dilute solution of sodium bicarbonate).

    • Analyze the composition of the aliquot using gas chromatography to determine the ratio of the (Z) and (E) isomers.

  • Equilibrium Determination:

    • Continue monitoring the reaction until the ratio of the isomers remains constant over several time points, indicating that equilibrium has been reached.

Data Analysis:

  • Calculate the equilibrium constant (Keq) from the final concentrations of the isomers: Keq = [(E)-isomer] / [(Z)-isomer].

  • Calculate the standard Gibbs free energy change (ΔG°) for the isomerization using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

  • A negative ΔG° indicates that the (E)-isomer is more stable.

Visualizations

Factors Affecting Alkene Stability

G cluster_factors Factors Influencing Alkene Stability cluster_isomers This compound Isomers Structure Alkene Structure Substitution Degree of Substitution Structure->Substitution Sterics Steric Hindrance Structure->Sterics Hyperconjugation Hyperconjugation Substitution->Hyperconjugation Stability Thermodynamic Stability Sterics->Stability (destabilizing) Hyperconjugation->Stability Z_Isomer (Z)-Isomer (cis) High_Sterics High Steric Strain Z_Isomer->High_Sterics E_Isomer (E)-Isomer (trans) Low_Sterics Low Steric Strain E_Isomer->Low_Sterics Less_Stable Less Stable High_Sterics->Less_Stable More_Stable More Stable Low_Sterics->More_Stable

Caption: Logical relationship of factors determining alkene stability.

Experimental Workflow for Determining Alkene Stability

G cluster_hydrogenation Method 1: Heat of Hydrogenation cluster_isomerization Method 2: Acid-Catalyzed Isomerization H1 Calibrate Calorimeter H2 Hydrogenate Isomer A H1->H2 H5 Hydrogenate Isomer B H1->H5 H3 Measure ΔT H2->H3 H4 Calculate ΔH°hydrog (A) H3->H4 H8 Compare ΔH° values H4->H8 H6 Measure ΔT H5->H6 H7 Calculate ΔH°hydrog (B) H6->H7 H7->H8 End End H8->End I1 Start with one isomer I2 Add Acid Catalyst I1->I2 I3 Monitor Isomer Ratio (GC) I2->I3 I4 Reach Equilibrium I3->I4 I5 Calculate Keq I4->I5 [E]/[Z] ratio is constant I6 Calculate ΔG° I5->I6 I6->End Start Start Start->H1 Start->I1

Caption: Experimental workflows for determining alkene stability.

Conclusion

The stability of the (E) and (Z) isomers of this compound is governed by fundamental principles of organic chemistry. Due to significant steric hindrance between the alkyl groups in the (Z)-isomer, it is predicted to be thermodynamically less stable than the (E)-isomer. This relative stability can be quantified experimentally through the measurement of heats of hydrogenation or by determining the equilibrium constant of acid-catalyzed isomerization. The provided protocols offer a framework for conducting such investigations, which are crucial for understanding reaction outcomes and for the rational design of synthetic pathways in drug development and other chemical sciences.

Technical Guide: Physicochemical Properties of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Weight and Compositional Data of 3,4-Dimethyl-3-hexene

This document provides a detailed summary of the molecular weight of this compound, a compound of interest in organic synthesis and materials science. The data herein is derived from standard atomic weights as established by the International Union of Pure and Applied Chemistry (IUPAC).

Molecular Composition and Weight

This compound is an unsaturated hydrocarbon with the molecular formula C8H16.[1][2][3][4][5] Its structure consists of a six-carbon hexene backbone with a double bond at the third carbon, and two methyl group substituents at the third and fourth carbon positions.

The molecular weight is calculated based on the constituent elements and their standard atomic weights. The standard atomic weight of carbon is in the interval [12.0096, 12.0116], and for hydrogen, it is [1.00784, 1.00811].[6] For conventional use, a value of 1.008 is often employed for hydrogen.[7] The calculation is based on the sum of the atomic masses of all atoms in one molecule of the compound.

Data Summary Table

The following table outlines the atomic composition and resulting molecular weight of this compound.

Constituent ElementSymbolAtom CountStandard Atomic Weight (Da)Conventional Atomic Weight (Da)Total Mass Contribution (Da)
CarbonC8[12.0096, 12.0116][8]12.011[9]96.088
HydrogenH16[1.00784, 1.00811][10][11]1.008[7]16.128
Total 24 Molecular Weight: 112.216

Note: The final molecular weight is calculated using the conventional atomic weights for simplicity and common application. The calculated value of 112.216 g/mol is consistent with values found in chemical databases, which report figures such as 112.21 g/mol , 112.2126 g/mol , 112.215 g/mol , and 112.217 g/mol .[1][2][3][4]

Experimental Protocols

The molecular weight presented in this guide is the theoretical molecular weight , derived computationally from the molecular formula and the standard atomic weights of its constituent elements. This value is fundamental for stoichiometric calculations in chemical synthesis and analysis.

Experimental determination of molecular weight for verification or in the context of a sample of unknown composition would typically involve mass spectrometry. A generalized protocol for such an experiment is as follows:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common technique for volatile, non-polar compounds like alkenes.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The peak corresponding to the intact molecular ion (M+) is identified. Its m/z value provides the experimentally determined molecular weight of the compound.

Logical Workflow for Calculation

The process for determining the theoretical molecular weight of a chemical compound is a sequential and logical workflow. This can be visualized as a simple flowchart, outlining the steps from initial identification to the final calculation.

A Identify Molecular Formula (C8H16) B Determine Atom Counts (Carbon: 8, Hydrogen: 16) A->B Analyze C Obtain Standard Atomic Weights (C ≈ 12.011, H ≈ 1.008) B->C Reference D Perform Calculation (8 * 12.011) + (16 * 1.008) C->D Input E Final Molecular Weight (112.216 g/mol) D->E Result

Caption: Workflow for calculating theoretical molecular weight.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis (Z) and trans (E) isomers of 3,4-Dimethyl-3-hexene. This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis, reaction design, and drug development by presenting key thermodynamic data, detailed experimental protocols for their determination, and visualizations of relevant workflows.

Core Thermodynamic Properties

Data Presentation

The following tables summarize the available physical and calculated thermodynamic properties for the cis and trans isomers of this compound. It is important to note that many of the thermodynamic values are estimated using computational methods, such as the Benson group additivity method.[1]

Table 1: Physical Properties of this compound Isomers

Property(Z)-3,4-Dimethyl-3-hexene (cis)(E)-3,4-Dimethyl-3-hexene (trans)
CAS Number 19550-87-919550-88-0
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol 112.21 g/mol
Boiling Point 122 °C at 760 mmHg122 °C at 760 mmHg
Density 0.729 g/cm³0.729 g/cm³
Vapor Pressure 17.1 mmHg at 25 °C17.1 mmHg at 25 °C

Table 2: Calculated Thermodynamic Properties of this compound Isomers (Ideal Gas Phase)

Property(Z)-3,4-Dimethyl-3-hexene (cis)(E)-3,4-Dimethyl-3-hexene (trans)
Standard Enthalpy of Formation (ΔfH°) -110.1 kJ/mol (Isomer Group Value)[1]Not explicitly found
Standard Gibbs Free Energy of Formation (ΔfG°) 79.60 kJ/mol (Calculated)Not explicitly found
Enthalpy of Vaporization (ΔvapH°) 39.70 kJ/molNot explicitly found

Experimental Protocols

The determination of the thermodynamic properties of compounds like this compound relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion

The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Workflow for Bomb Calorimetry:

cluster_prep Sample Preparation cluster_combustion Combustion Process cluster_measurement Data Acquisition cluster_calculation Calculation A Accurately weigh a sample of this compound B Place the sample in a combustion capsule A->B C Place the capsule in the bomb calorimeter B->C D Seal the bomb and fill with excess pure oxygen C->D E Immerse the bomb in a known volume of water in the calorimeter D->E F Ignite the sample via electrical leads E->F G Record the temperature change of the water F->G H Calculate the heat released (q_comb) using the heat capacity of the calorimeter G->H I Determine the molar enthalpy of combustion (ΔcH°) H->I J Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law I->J cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Data Analysis A Place the liquid sample in a thermostatically controlled vessel B Connect the vessel to a pressure measurement device A->B C Vary the temperature of the vessel B->C D Record the equilibrium vapor pressure at each temperature C->D E Plot ln(P) vs. 1/T D->E F Determine the slope of the line E->F G Calculate ΔvapH° from the slope using the Clausius-Clapeyron equation F->G cluster_stability Isomer Stability cluster_properties Thermodynamic Indicators A (E)-3,4-Dimethyl-3-hexene (trans) C Lower Standard Enthalpy of Formation (ΔfH°) A->C Generally more stable B (Z)-3,4-Dimethyl-3-hexene (cis) B->C Generally less stable D Less Exothermic Heat of Hydrogenation C->D E Lower Gibbs Free Energy of Formation (ΔfG°) C->E

References

Methodological & Application

Synthesis of 3,4-Dimethyl-3-hexene: A Comparative Analysis of Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,4-Dimethyl-3-hexene is a tetrasubstituted alkene of interest in various fields of chemical research, including mechanistic studies and as a building block in organic synthesis. Its synthesis can be approached through several established methods, each with distinct advantages and disadvantages concerning yield, stereoselectivity, and experimental complexity. This document provides detailed application notes and protocols for three primary synthetic routes to this compound: acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol, the Wittig reaction, and the McMurry coupling. Additionally, a protocol for the synthesis of the requisite alcohol precursor for the dehydration pathway is provided.

Comparative Analysis of Synthesis Protocols

The following table summarizes the quantitative data associated with the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and stereochemical outcomes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Yield (%)(E):(Z) Isomer RatioKey AdvantagesKey Disadvantages
Grignard & Dehydration 3-Pentanone, Ethylmagnesium BromideH₂SO₄ or H₃PO₄75-85 (overall)>9:1High overall yield, readily available starting materials.Two-step process, potential for rearrangement byproducts.
Wittig Reaction 3-Pentanone, Ethyltriphenylphosphonium Bromiden-Butyllithium40-60~1:1Unambiguous double bond placement.Moderate yield, poor stereoselectivity for tetrasubstituted alkenes, removal of triphenylphosphine oxide byproduct.
McMurry Coupling 3-PentanoneTiCl₄, Zn(Cu)60-75Variable (often near 1:1)Good for sterically hindered alkenes, one-step from ketone.Harsh reagents, often poor stereoselectivity, requires inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethyl-3-hexanol via Grignard Reaction

This protocol describes the synthesis of the alcohol precursor required for the acid-catalyzed dehydration method.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 3-Pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (2.43 g, 0.1 mol). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of ethyl bromide (10.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the initial cloudiness and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • In the dropping funnel, place a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add the 3-pentanone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,4-dimethyl-3-hexanol. The product can be purified by distillation.

Expected Yield: 85-95%

Protocol 2: Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol

This protocol outlines the elimination of water from 3,4-dimethyl-3-hexanol to form this compound.

Materials:

  • 3,4-Dimethyl-3-hexanol

  • Concentrated sulfuric acid (or 85% phosphoric acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride

  • Distillation apparatus, round-bottom flask, heating mantle

Procedure:

  • Place 3,4-dimethyl-3-hexanol (13.0 g, 0.1 mol) in a 100 mL round-bottom flask.

  • Slowly add concentrated sulfuric acid (2 mL) while cooling the flask in an ice bath.

  • Assemble a simple distillation apparatus with the round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Heat the mixture gently to distill the alkene product. The distillation temperature should be maintained below 100 °C.

  • Collect the distillate, which will consist of the alkene and water.

  • Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) to neutralize any acidic residue.

  • Wash the organic layer with brine (20 mL).

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Filter the dried liquid to remove the drying agent.

  • The final product can be further purified by fractional distillation to separate the (E) and (Z) isomers.

Expected Yield: 80-90%.[1] The trans product is produced in the major amount due to steric reason.[2]

Protocol 3: Synthesis of this compound via Wittig Reaction

This protocol describes the formation of this compound from 3-pentanone using a Wittig reagent.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • 3-Pentanone

  • Pentane

  • Schlenk flask, syringes, magnetic stirrer

Procedure:

  • Preparation of the Ylide:

    • In a flame-dried 250 mL Schlenk flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide (37.1 g, 0.1 mol) in 100 mL of anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (0.1 mol) via syringe to the stirred suspension. A deep red color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add a solution of 3-pentanone (8.61 g, 0.1 mol) in 20 mL of anhydrous THF dropwise via syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The color of the reaction mixture will likely fade.

  • Work-up and Purification:

    • Quench the reaction by the addition of 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

    • Wash the combined organic extracts with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product contains triphenylphosphine oxide as a byproduct. To remove it, triturate the crude residue with cold hexanes and filter. The filtrate contains the desired alkene.

    • The product can be further purified by column chromatography on silica gel or by fractional distillation.

Expected Yield: 40-60%. The stereoselectivity is often low for tetrasubstituted alkenes.[3]

Protocol 4: Synthesis of this compound via McMurry Coupling

This protocol details the reductive coupling of 3-pentanone to yield this compound.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc-copper couple (Zn(Cu))

  • Anhydrous tetrahydrofuran (THF)

  • 3-Pentanone

  • Pyridine (optional, as a catalyst)

  • Pentane

  • 1 M Hydrochloric acid

  • Schlenk flask, reflux condenser, syringes, magnetic stirrer

Procedure:

  • Preparation of the Low-Valent Titanium Reagent:

    • In a flame-dried 500 mL Schlenk flask under an inert atmosphere, add zinc-copper couple (13.1 g, 0.2 mol).

    • Add 150 mL of anhydrous THF.

    • Cool the suspension to 0 °C and slowly add titanium(IV) chloride (18.97 g, 0.1 mol) via syringe. The mixture will turn black.

    • Heat the mixture at reflux for 2 hours to generate the active low-valent titanium species.

  • McMurry Coupling:

    • Cool the black slurry to room temperature.

    • Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous THF dropwise over 30 minutes. A small amount of pyridine (e.g., 0.5 mL) can be added to the ketone solution.

    • Heat the reaction mixture at reflux for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the black color disappears.

    • Transfer the mixture to a separatory funnel and extract with pentane (3 x 75 mL).

    • Wash the combined organic extracts with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The product can be purified by fractional distillation.

Expected Yield: 60-75%. The reaction often produces a mixture of (E) and (Z) isomers.[4]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic protocols.

G cluster_0 Grignard Reaction & Dehydration 3-Pentanone 3-Pentanone Grignard_Reaction Grignard Reaction 3-Pentanone->Grignard_Reaction EtMgBr Ethylmagnesium Bromide EtMgBr->Grignard_Reaction 3,4-Dimethyl-3-hexanol 3,4-Dimethyl-3-hexanol Grignard_Reaction->3,4-Dimethyl-3-hexanol Dehydration Acid-Catalyzed Dehydration 3,4-Dimethyl-3-hexanol->Dehydration This compound This compound Dehydration->this compound

Caption: Workflow for the synthesis of this compound via Grignard reaction followed by dehydration.

G cluster_1 Wittig Reaction Ethyltriphenylphosphonium_Bromide Ethyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation Ethyltriphenylphosphonium_Bromide->Ylide_Formation nBuLi n-Butyllithium nBuLi->Ylide_Formation Phosphonium_Ylide Phosphonium Ylide Ylide_Formation->Phosphonium_Ylide Wittig_Reaction Wittig Reaction Phosphonium_Ylide->Wittig_Reaction 3-Pentanone_Wittig 3-Pentanone 3-Pentanone_Wittig->Wittig_Reaction 3,4-Dimethyl-3-hexene_Wittig This compound Wittig_Reaction->3,4-Dimethyl-3-hexene_Wittig

Caption: Workflow for the Wittig synthesis of this compound.

G cluster_2 McMurry Coupling 3-Pentanone_McMurry 3-Pentanone McMurry_Coupling McMurry Coupling 3-Pentanone_McMurry->McMurry_Coupling TiCl4_ZnCu TiCl₄ / Zn(Cu) TiCl4_ZnCu->McMurry_Coupling 3,4-Dimethyl-3-hexene_McMurry This compound McMurry_Coupling->3,4-Dimethyl-3-hexene_McMurry

Caption: Workflow for the McMurry coupling synthesis of this compound.

References

Analytical Methods for 3,4-Dimethyl-3-hexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3,4-Dimethyl-3-hexene. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These techniques are essential for the identification, quantification, and structural elucidation of this compound in various research and development settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC provides excellent separation of its geometric isomers, (E)- and (Z)-3,4-Dimethyl-3-hexene, while MS offers definitive identification through characteristic fragmentation patterns.

Application Note:

The choice of the GC column's stationary phase is critical for the effective separation of this compound isomers. Non-polar stationary phases, such as those composed of polydimethylsiloxane, separate compounds primarily based on their boiling points. For enhanced selectivity between geometric isomers, a more polar stationary phase may be advantageous. The Kovats retention index (RI) is a useful parameter for comparing the retention behavior of the isomers on different columns. Electron Ionization (EI) at 70 eV is typically employed for generating reproducible mass spectra.

Quantitative Data Summary:

Table 1: GC Kovats Retention Indices for this compound Isomers

IsomerStationary PhaseKovats Retention Index (RI)
(E)-3,4-Dimethyl-3-hexeneStandard Non-Polar790.6, 791[1]
(E)-3,4-Dimethyl-3-hexeneSemi-Standard Non-Polar776.7, 777, 778, 779, 781[1]
(Z)-3,4-Dimethyl-3-hexeneStandard Non-Polar764.8, 795.7[2]
(Z)-3,4-Dimethyl-3-hexeneSemi-Standard Non-Polar754.5, 781.8, 757, 783, 782, 784, 785, 786[2]

Table 2: Prominent Mass Spectral Fragments for 3,4-Dimethyl-2-hexene (closely related isomer)

m/zRelative Intensity (%)Proposed Fragment
4185[C₃H₅]⁺
55100[C₄H₇]⁺
6940[C₅H₉]⁺
8395[C₆H₁₁]⁺
9720[C₇H₁₃]⁺
11225[C₈H₁₆]⁺• (Molecular Ion)

Note: The fragmentation pattern for this compound is expected to be very similar.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane. A typical concentration is 1 µg/mL.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column.

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times and compare their mass spectra with reference libraries (such as NIST) for confirmation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute Sample in Volatile Solvent Injection Inject 1 µL into GC Dilution->Injection 1 µg/mL sample Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Separated Analytes MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectrum Generate Mass Spectra for Peaks Detection->MassSpectrum Identification Identify Isomers by Retention Time & Mass Spectrum Chromatogram->Identification MassSpectrum->Identification

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound and its isomers.

Application Note:

¹H NMR spectroscopy of this compound will show characteristic signals for the ethyl and methyl groups attached to the double bond. The chemical shifts and coupling patterns of the methylene protons of the ethyl groups can help in distinguishing between the (E) and (Z) isomers. ¹³C NMR provides information on the number of unique carbon environments in the molecule. For volatile hydrocarbons like this compound, sample preparation in a suitable deuterated solvent is straightforward.

Quantitative Data Summary:

No experimental ¹H and ¹³C NMR data for this compound was found in the searched literature. The following are predicted values and should be used as a reference. Experimental values may vary based on the solvent and instrument.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

ProtonsPredicted Chemical Shift (δ)MultiplicityIntegration
-CH₂- (ethyl)~2.0Quartet4H
-CH₃ (on double bond)~1.6Singlet6H
-CH₃ (ethyl)~0.9Triplet6H

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonPredicted Chemical Shift (δ)
C=C~125-135
-CH₂-~20-30
-CH₃ (on double bond)~15-25
-CH₃ (ethyl)~10-15
Experimental Protocol:

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure a homogeneous solution.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 512-1024 (or more, as ¹³C has low natural abundance).

  • Spectral Width: 0-220 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts relative to the internal standard. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Lock, Shim) Transfer->Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Setup->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Analysis Peak Integration, Chemical Shift Referencing Process->Analysis Assignment Structural Assignment Analysis->Assignment

NMR spectroscopy workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation.

Application Note:

The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H and C=C bonds. The C-H stretching vibrations for the sp³ hybridized carbons of the methyl and ethyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibration of the alkene group is expected in the 1680-1640 cm⁻¹ region.[3] The intensity of the C=C stretch may be weak due to the symmetrical nature of the substitution around the double bond. For liquid samples like this compound, analysis can be performed neat as a thin film between salt plates.

Quantitative Data Summary:

Table 5: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
2960-2850C-H stretch (sp³)Strong
1465-1450C-H bend (CH₂)Medium
1380-1370C-H bend (CH₃)Medium
~1670C=C stretch (alkene)Weak to Medium
Experimental Protocol:

Sample Preparation (Neat Liquid Film):

  • Place one to two drops of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first to create a thin, uniform liquid film between the plates.

Instrumentation:

  • FTIR Spectrometer.

Data Acquisition:

  • Place the salt plates in the spectrometer's sample holder.

  • Record a background spectrum of the empty beam path.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Process the spectrum to obtain a transmittance or absorbance plot. Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis PrepareFilm Prepare Neat Liquid Film on Salt Plates Background Acquire Background Spectrum PrepareFilm->Background SampleScan Acquire Sample Spectrum Background->SampleScan ProcessSpectrum Generate Transmittance/ Absorbance Spectrum SampleScan->ProcessSpectrum PeakAnalysis Identify Characteristic Absorption Bands ProcessSpectrum->PeakAnalysis Interpretation Functional Group Assignment PeakAnalysis->Interpretation

FTIR spectroscopy workflow for this compound.

References

Application Note: Gas Chromatography Analysis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 3,4-Dimethyl-3-hexene using gas chromatography (GC) coupled with mass spectrometry (GC-MS). This compound is a volatile organic compound (VOC) and an unsaturated hydrocarbon.[1][2] Accurate and reliable quantification of such compounds is crucial in various fields, including environmental monitoring, petrochemical analysis, and as starting materials or impurities in drug development.[1][2] This document provides a detailed experimental protocol, including sample preparation, GC-MS parameters, and data analysis. Additionally, a summary of expected quantitative data is presented.

Introduction

This compound (C8H16) is an alkene with a boiling point of approximately 120.2°C.[3] Gas chromatography is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds.[4] When coupled with a mass spectrometer, it provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and specificity.[4][5] The selection of an appropriate GC column and optimized analytical conditions are critical for achieving accurate and reproducible results. For alkenes and other polarizable compounds, highly polar capillary columns are often recommended.[5] This protocol outlines a robust method for the analysis of this compound, suitable for research and quality control applications.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of the analyte.[6]

  • Direct Liquid Injection: For samples where this compound is in a volatile organic solvent (e.g., hexane, pentane, or dichloromethane), a direct injection can be performed.[7]

    • Dilute the sample to a concentration within the calibrated range of the instrument (typically in the low µg/mL to ng/mL range).

    • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial.

    • Cap the vial immediately to prevent the loss of the volatile analyte.

  • Headspace Analysis: This technique is suitable for determining volatile compounds in solid or liquid samples without direct injection of the sample matrix.[8]

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial hermetically.

    • Incubate the vial at a controlled temperature (e.g., 80°C) for a specific time to allow the volatile compounds to partition into the headspace.

    • An automated headspace sampler injects a specific volume of the vapor phase into the GC inlet.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent[9]
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium, constant flow rate of 1.0 mL/min[10]
Inlet Temperature 250°C[11]
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless (for trace analysis)
Oven Temperature Program Initial temperature 40°C, hold for 2 minutes; ramp at 10°C/min to 200°C, hold for 5 minutes[10][11]
Transfer Line Temp 280°C
Ion Source Temp 230°C[11]
Quadrupole Temp 150°C[11]
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Mass Scan Range m/z 35-300
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Calibration

For accurate quantification, a calibration curve should be prepared using certified reference standards of this compound.

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane).

  • Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Analyze each calibration standard under the same GC-MS conditions as the samples.

  • Construct a calibration curve by plotting the peak area of the target analyte against its concentration. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.

Quantitative Data Summary

The following table summarizes expected quantitative data for the GC-MS analysis of this compound based on typical performance for VOCs and retention indices for similar compounds. Actual values may vary depending on the specific instrument and conditions used.

ParameterExpected Value
Retention Time 8 - 12 minutes (on a non-polar column, dependent on the exact temperature program)
Kovats Retention Index ~780-820 (on a standard non-polar phase like squalane or OV-101)
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL
Linearity Range 0.1 - 50 µg/mL
Precision (%RSD) < 10%

Data Presentation

The primary ions for this compound in the mass spectrum will be the molecular ion (m/z 112) and characteristic fragment ions. For quantitative analysis using SIM mode, the most abundant and specific ions should be selected.

Experimental Workflow and Signaling Pathways

GC_MS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Dilution Dilution with Volatile Solvent Sample->Dilution Direct Injection Headspace Headspace Incubation Sample->Headspace Headspace Analysis Vial Transfer to Autosampler Vial Dilution->Vial Headspace->Vial Injection Injection Vial->Injection GC_Column GC Separation (Capillary Column) Injection->GC_Column Ionization Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Chromatogram (Peak Identification) Detector->Chromatogram Mass_Spectrum Mass Spectrum (Compound Confirmation) Detector->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship Diagram

Logical_Relationship Key Factors for Successful GC Analysis Accurate_Results Accurate & Reproducible Results Proper_SP Proper Sample Preparation Proper_SP->Accurate_Results Optimized_GC Optimized GC Parameters Optimized_GC->Accurate_Results Column_Selection Column Selection (Phase, Dimensions) Optimized_GC->Column_Selection Temp_Program Temperature Program Optimized_GC->Temp_Program Flow_Rate Carrier Gas Flow Rate Optimized_GC->Flow_Rate Robust_Calibration Robust Calibration Robust_Calibration->Accurate_Results System_Suitability System Suitability System_Suitability->Accurate_Results

Caption: Key factors influencing the accuracy of GC analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the NMR Spectroscopic Analysis of 3,4-Dimethyl-3-hexene

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of this compound. It includes predicted ¹H and ¹³C NMR data, comprehensive protocols for sample preparation and spectral acquisition, and visual workflows to facilitate understanding and reproducibility. This guide is intended for researchers in organic chemistry, analytical chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data for (Z)-3,4-dimethyl-3-hexene are predicted values. These serve as a reliable reference for spectral assignment. The predictions are based on established algorithms that consider the chemical environment of each nucleus.

¹H and ¹³C NMR Data Summary

The quantitative predicted NMR data for (Z)-3,4-dimethyl-3-hexene, assuming a standard deuterated solvent such as CDCl₃, are summarized in the table below.

Atom Type Signal Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Integration
Ethyl CH₃a~1.05~14.2Triplet (t)6H
Vinylic CH₃b~1.68~16.5Singlet (s)6H
Ethyl CH₂c~2.07~21.3Quartet (q)4H
Vinylic Cd-~129.5--

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values may vary slightly from experimental results depending on the solvent, concentration, and instrument.

Logical Relationships of Atomic Nuclei

The following diagram illustrates the unique chemical environments of the protons and carbons in (Z)-3,4-dimethyl-3-hexene, leading to the predicted NMR signals.

Caption: Molecular structure and corresponding NMR signal assignments.

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound.

Protocol 1: Sample Preparation

This compound is a volatile organic compound; therefore, proper handling is necessary to prevent sample loss.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS, as internal standard, optional if the solvent does not contain it)

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipette with a cotton or glass wool plug

  • Volumetric flask and micropipettes

Procedure:

  • Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh approximately 5-10 mg of this compound into a clean, small vial.[1] For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial containing the sample.[2] If the solvent does not already contain an internal standard, TMS can be added at this stage (typically 0.03-0.05% v/v).

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and homogeneous.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, dry NMR tube.[3] This can be achieved by passing the solution through a Pasteur pipette containing a small plug of glass wool or cotton.[3]

  • Capping: Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is generally sufficient.

  • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.[4]

  • Acquisition Time (AQ): Typically 2-4 seconds.[5]

  • Spectral Width (SW): A spectral width of 12-16 ppm, centered around 5-6 ppm, should encompass all proton signals.

  • Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.

  • Number of Scans (NS): Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

  • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-240 ppm is standard for organic molecules.

Experimental Workflow Visualization

The logical flow from sample preparation to final data analysis is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer cap 4. Cap and Label NMR Tube transfer->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim Magnetic Field lock->shim acquire 8. Acquire FID (¹H and/or ¹³C) shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integration & Peak Picking baseline->integrate assign 13. Spectral Assignment integrate->assign

Caption: Standard workflow for NMR spectroscopy analysis.

This application note provides the foundational information and protocols for the successful NMR analysis of this compound. Adherence to these guidelines will aid in obtaining high-quality, reproducible NMR spectra for structural verification and further research applications.

References

Applications of 3,4-Dimethyl-3-hexene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of 3,4-dimethyl-3-hexene, a tetrasubstituted alkene. While its direct use in drug development is not prominently documented, its reactivity serves as an excellent model for understanding the chemical transformations of sterically hindered double bonds, a common structural motif in complex organic molecules. This guide details key reactions, provides adaptable experimental protocols, and summarizes expected outcomes based on established principles of organic chemistry.

Catalytic Hydrogenation: Synthesis of 3,4-Dimethylhexane

Catalytic hydrogenation of this compound reduces the carbon-carbon double bond to a single bond, yielding the saturated alkane 3,4-dimethylhexane. This reaction is fundamental in organic synthesis for the removal of unsaturation. Due to the steric hindrance of the tetrasubstituted double bond, this transformation can be challenging and may require specific catalysts and conditions to achieve high yields.[1][2]

Reaction Scheme:

(E/Z)-3,4-Dimethyl-3-hexene → 3,4-Dimethylhexane

Stereochemistry:

The hydrogenation of (Z)-3,4-dimethyl-3-hexene leads to the formation of a meso compound, (3R,4S)-3,4-dimethylhexane, due to the syn-addition of hydrogen to the double bond. In contrast, the hydrogenation of the (E)-isomer results in a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexane.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from general procedures for the hydrogenation of tetrasubstituted alkenes.[3]

Materials:

  • (E)- or (Z)-3,4-Dimethyl-3-hexene

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Autoclave or hydrogenation apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a high-pressure autoclave, dissolve this compound (e.g., 1.0 g, 8.9 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 50 mg, ~5 mol% Pd).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify by distillation if necessary.

Quantitative Data: Hydrogenation of Tetrasubstituted Alkenes
Catalyst SystemSubstrate TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
Ir-based catalystsUnfunctionalized acyclic95:599:1>95[3]
Rh-based catalystsFunctionalized cyclic->95>90[4]
Pt-Ni alloyCyclopentene scaffold--High[2]

Note: The data presented are for analogous tetrasubstituted alkenes and serve as a reference for expected outcomes.

Hydroboration-Oxidation: Synthesis of 3,4-Dimethyl-3-hexanol

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry.[5][6][7] For the symmetrical this compound, the regioselectivity is not a factor. The syn-addition of borane and subsequent oxidation with retention of configuration are the key stereochemical considerations.[8][9]

Reaction Scheme:

(E/Z)-3,4-Dimethyl-3-hexene → 3,4-Dimethyl-3-hexanol

Stereochemistry:

Hydroboration-oxidation of (Z)-3,4-dimethyl-3-hexene yields a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dimethyl-3-hexanol. The reaction with the (E)-isomer produces a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethyl-3-hexanol.

Experimental Protocol: Hydroboration-Oxidation

This protocol is adapted from a general procedure for the hydroboration-oxidation of alkenes.[10]

Materials:

  • (E)- or (Z)-3,4-Dimethyl-3-hexene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve this compound (e.g., 1.0 g, 8.9 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M BH₃·THF solution (e.g., 3.3 mL, 3.3 mmol) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M NaOH solution (3 mL), followed by the dropwise addition of 30% H₂O₂ (3 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

Quantitative Data: Hydroboration-Oxidation of Alkenes
Alkene TypeRegioselectivityStereoselectivityYield (%)
TerminalAnti-MarkovnikovSyn-additionTypically >90
Internal (cis)-Syn-additionTypically >85
Internal (trans)-Syn-additionTypically >85

Note: Yields are general and can be influenced by steric hindrance.

Acid-Catalyzed Hydration: Synthesis of 3,4-Dimethyl-3-hexanol

Acid-catalyzed hydration of this compound also yields 3,4-dimethyl-3-hexanol. The reaction proceeds via a carbocation intermediate and follows Markovnikov's rule.[11][12][13] For this symmetrical alkene, only one alcohol product is possible.

Reaction Scheme:

(E/Z)-3,4-Dimethyl-3-hexene → 3,4-Dimethyl-3-hexanol

Stereochemistry:

This reaction is not stereoselective. The planar carbocation intermediate can be attacked by water from either face, leading to a mixture of syn and anti addition products.[12][13] Therefore, both (E)- and (Z)-isomers will produce a mixture of all four possible stereoisomers of 3,4-dimethyl-3-hexanol.

Experimental Protocol: Acid-Catalyzed Hydration

This protocol is based on a general procedure for the acid-catalyzed hydration of alkenes.[14]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add 50% aqueous H₂SO₄ (20 mL).

  • Cool the acid solution in an ice bath.

  • Slowly add this compound (e.g., 5.0 g, 44.6 mmol) to the stirred acid solution.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the washings are neutral, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the product by distillation.

Halogenation: Synthesis of 3,4-Dihalo-3,4-dimethylhexane

The addition of halogens (e.g., Br₂) across the double bond of this compound yields the corresponding vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms.[15]

Reaction Scheme:

(E/Z)-3,4-Dimethyl-3-hexene + Br₂ → 3,4-Dibromo-3,4-dimethylhexane

Stereochemistry:

The anti-addition of bromine to (Z)-3,4-dimethyl-3-hexene results in a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dibromo-3,4-dimethylhexane. The addition to the (E)-isomer produces the meso compound, (3R,4S)-3,4-dibromo-3,4-dimethylhexane.

Experimental Protocol: Bromination

This is a general protocol for the bromination of an alkene.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate solution, aqueous

Procedure:

  • Dissolve this compound (e.g., 1.0 g, 8.9 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (e.g., 1.42 g, 8.9 mmol) in dichloromethane (10 mL) dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • Continue the addition until a faint bromine color persists.

  • Stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Quench the reaction by adding aqueous sodium thiosulfate solution until the bromine color disappears.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize or purify by column chromatography if necessary.

Quantitative Data: Bromination of Alkenes
Alkene TypeStereoselectivityYield (%)
Acyclic (Z)-isomerAnti-additionTypically >90
Acyclic (E)-isomerAnti-additionTypically >90

Note: Yields are generally high for this reaction.

Visualizing Reaction Pathways and Workflows

Hydrogenation_Workflow cluster_reaction Reaction cluster_workup Workup A This compound in Ethanol B Add Pd/C Catalyst A->B C Pressurize with H₂ B->C D Stir at RT C->D E Vent H₂ D->E After 12-24h F Filter through Celite E->F G Remove Solvent F->G H Purify (Distillation) G->H I I H->I Final Product: 3,4-Dimethylhexane Reaction_Pathways cluster_products Products Start This compound Alkane 3,4-Dimethylhexane Start->Alkane H₂, Pd/C (Hydrogenation) Alcohol 3,4-Dimethyl-3-hexanol Start->Alcohol 1. BH₃·THF 2. H₂O₂, NaOH (Hydroboration-Oxidation) Start->Alcohol H₃O⁺ (Acid-Catalyzed Hydration) Dihalide 3,4-Dihalo-3,4-dimethylhexane Start->Dihalide Br₂ or Cl₂ (Halogenation)

References

Application Notes and Protocols: 3,4-Dimethyl-3-hexene as a Precursor in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-3-hexene is a tetra-substituted internal olefin. The significant steric hindrance around the carbon-carbon double bond presents a considerable challenge for its direct homopolymerization using conventional methods. This document provides an overview of the potential polymerization strategies for this monomer, drawing parallels from the polymerization of other sterically hindered alkenes. Detailed investigational protocols for Ziegler-Natta and cationic polymerization are presented as starting points for research into the synthesis of poly(this compound). It is important to note that due to the high steric hindrance, polymerization of this compound is anticipated to be challenging, likely resulting in low yields and/or low molecular weight polymers. Advanced catalytic systems, such as specific metallocene catalysts or metathesis polymerization, may offer more viable routes and are suggested as areas for further investigation.

Introduction: The Challenge of Polymerizing Sterically Hindered Internal Olefins

The reactivity of an alkene in polymerization is highly dependent on its structure. Terminal, unbranched α-olefins are readily polymerized by various methods. However, internal olefins, particularly those with multiple substituents like this compound, exhibit significantly lower reactivity. This is primarily due to:

  • Steric Hindrance: The bulky methyl and ethyl groups surrounding the double bond physically obstruct the approach of the monomer to the active site of a growing polymer chain or catalyst.

  • Electronic Effects: The alkyl groups are weakly electron-donating, which can influence the stability of potential cationic intermediates in cationic polymerization.

Conventional polymerization techniques often face limitations with such monomers:

  • Free Radical Polymerization: Generally not effective for the homopolymerization of such electron-rich, sterically hindered olefins.

  • Anionic Polymerization: Requires activation of the monomer, which is difficult for simple alkenes.

  • Cationic Polymerization: Can be initiated, but is often plagued by low propagation rates and chain transfer reactions due to the steric bulk.

  • Ziegler-Natta Polymerization: While powerful for α-olefins, traditional heterogeneous Ziegler-Natta catalysts are often ineffective for internal and sterically hindered olefins. Homogeneous systems, such as metallocene catalysts, may offer a potential pathway, particularly in copolymerization with less hindered monomers like ethylene.

Investigational Polymerization Protocols

The following protocols are designed as starting points for the investigation of this compound polymerization. Optimization of catalyst systems, reaction temperature, and monomer concentration will be critical for any degree of success.

Ziegler-Natta Polymerization (Exploratory Protocol)

This protocol utilizes a homogeneous metallocene catalyst system, which has shown some success in the polymerization of sterically hindered olefins, often in copolymerization with ethylene. For the homopolymerization of this compound, very low activity is expected.

Materials:

  • This compound (freshly distilled over a drying agent)

  • Metallocene catalyst (e.g., rac-ethylenebis(indenyl)zirconium dichloride)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Anhydrous, deoxygenated toluene

  • Methanol (for quenching)

  • Hydrochloric acid (dilute solution for catalyst residue removal)

  • Nitrogen or Argon gas (high purity)

  • Schlenk line and glassware

Experimental Workflow:

Ziegler_Natta_Workflow A Reactor Setup: Flame-dry Schlenk flask under vacuum. Backfill with inert gas. B Monomer & Solvent Addition: Inject anhydrous toluene and This compound into the flask. A->B D Polymerization Initiation: Transfer the activated catalyst solution to the monomer solution via cannula. B->D C Catalyst Activation: In a separate flask, mix metallocene catalyst with MAO solution in toluene. Allow to pre-activate. C->D E Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 50-80°C). D->E F Termination: Quench the reaction by adding acidified methanol. E->F G Polymer Isolation: Precipitate the polymer in excess methanol. Filter the solid product. F->G H Purification & Drying: Wash the polymer with methanol. Dry under vacuum to a constant weight. G->H

Caption: Workflow for the exploratory Ziegler-Natta polymerization of this compound.

Detailed Protocol:

  • Reactor Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is thoroughly flame-dried under vacuum and subsequently backfilled with high-purity nitrogen or argon.

  • Monomer and Solvent Addition: Anhydrous, deoxygenated toluene (50 mL) and freshly distilled this compound (e.g., 5 g, 44.5 mmol) are injected into the reaction flask via syringe. The solution is brought to the desired reaction temperature (e.g., 70°C).

  • Catalyst Activation: In a separate Schlenk tube, the metallocene catalyst (e.g., 0.01 mmol) is dissolved in anhydrous toluene (10 mL). The MAO solution is then added slowly to achieve a high Al/Zr molar ratio (e.g., 1000:1 to 5000:1). The mixture is stirred at room temperature for 15-30 minutes to allow for pre-activation.

  • Polymerization: The activated catalyst solution is transferred to the monomer solution via a cannula. The reaction mixture is stirred vigorously at the set temperature for a prolonged period (e.g., 12-24 hours).

  • Termination and Isolation: The polymerization is terminated by the slow addition of methanol (10 mL) containing a few drops of hydrochloric acid. The resulting mixture is poured into a large volume of methanol (400 mL) to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Expected Data (Hypothetical, based on sterically hindered olefins):

ParameterExpected Value
Monomer Conversion (%)< 10
Polymer Molecular Weight (Mn, g/mol )500 - 5,000
Polydispersity Index (PDI)1.5 - 3.0
Catalyst Activity (kg polymer / (mol catalyst * h))Very Low
Cationic Polymerization (Exploratory Protocol)

This protocol uses a Lewis acid initiator. Due to the high steric hindrance, significant chain transfer and termination are expected, likely leading to the formation of low molecular weight oligomers.

Materials:

  • This compound (dried over CaH2 and distilled)

  • Lewis Acid Initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Co-initiator (e.g., trace amount of water or a protic alcohol)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane or hexane)

  • Methanol (for quenching)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Experimental Workflow:

Cationic_Polymerization_Workflow A Reactor Setup: Assemble flame-dried glassware under inert atmosphere. B Solvent & Monomer Addition: Add anhydrous solvent and freshly distilled This compound to the cooled flask. A->B D Polymerization Initiation: Slowly add the initiator system to the monomer solution at low temperature. B->D C Initiator Preparation: Prepare the Lewis acid/co-initiator solution in a separate dry syringe. C->D E Polymerization: Maintain low temperature and stir the reaction mixture. D->E F Termination: Quench the reaction by adding cold methanol. E->F G Polymer Isolation: Pour the mixture into excess methanol to precipitate the product. F->G H Purification & Drying: Wash the product with methanol and dry under vacuum. G->H Polymerization_Pathways Monomer This compound Propagation Propagation (Chain Growth) Monomer->Propagation NoReaction No Reaction (Steric Hindrance) Monomer->NoReaction Catalyst Active Catalyst (e.g., [Zr]⁺ or H⁺/Lewis Acid) Catalyst->Propagation Catalyst->NoReaction ChainTransfer Chain Transfer Propagation->ChainTransfer Termination Termination Propagation->Termination HighPolymer High Molecular Weight Polymer Propagation->HighPolymer Desired LowPolymer Low Molecular Weight Polymer/ Oligomer ChainTransfer->LowPolymer DeadChains Terminated Chains Termination->DeadChains

Application Notes and Protocols: Hydrogenation of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, crucial for the saturation of unsaturated bonds. This document provides detailed application notes and protocols for the hydrogenation of 3,4-Dimethyl-3-hexene to produce 3,4-Dimethylhexane. This reaction serves as a model for the stereospecific reduction of a tetrasubstituted alkene, yielding a saturated alkane. The protocols described herein utilize Palladium on carbon (Pd/C) as a heterogeneous catalyst, a common and efficient choice for such transformations.[1][2] The information provided is intended to guide researchers in setting up, performing, and monitoring this reaction safely and effectively.

Reaction and Mechanism

The hydrogenation of this compound involves the addition of two hydrogen atoms across the carbon-carbon double bond, resulting in the formation of 3,4-Dimethylhexane.[1][3] This reaction is typically carried out in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni).[2] The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms are added to the same face of the double bond.[2] For this compound, the product, 3,4-Dimethylhexane, is an achiral, saturated hydrocarbon, and therefore, no stereoisomers are formed.[1][3]

The overall transformation is as follows:

C₈H₁₆ (this compound) + H₂ --(Pd/C)--> C₈H₁₈ (3,4-Dimethylhexane)

Data Presentation

Physical and Chemical Properties
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Reactant (E/Z)-3,4-Dimethyl-3-hexeneC₈H₁₆112.21~122-125~0.743
Product 3,4-DimethylhexaneC₈H₁₈114.23~118-119~0.720
Typical Reaction Parameters
ParameterValue/ConditionNotes
Substrate This compoundCan be a mixture of (E) and (Z) isomers.
Catalyst 10% Palladium on Carbon (Pd/C)Typically 1-10 mol% relative to the substrate.
Solvent Ethanol, Methanol, Ethyl AcetateShould be inert to reaction conditions.
Hydrogen Source Hydrogen gas (H₂)Typically used at 1 atm (balloon) or higher pressure in a specialized apparatus.
Temperature Room Temperature (~25 °C)The reaction is generally exothermic.
Reaction Time 1-16 hoursMonitor by TLC or GC-MS for completion.
Typical Yield >95%High yields are expected for this type of reaction.

Experimental Protocols

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[4]

  • Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is dry and saturated with hydrogen. It can ignite flammable solvents upon exposure to air. Handle with care in an inert atmosphere (e.g., nitrogen or argon) when possible.[4]

  • Pressure Equipment: If conducting the reaction above atmospheric pressure, use a properly rated and maintained pressure vessel (e.g., a Parr hydrogenator).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Materials and Equipment
  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrogen gas supply (cylinder with regulator or balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for gas handling

  • Vacuum/inert gas manifold (Schlenk line)

  • Filter apparatus (e.g., Celite® pad on a sintered glass funnel)

  • Rotary evaporator

Detailed Experimental Procedure (Atmospheric Pressure)
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 5-10 mol%).

  • Inerting the System: Seal the flask with a septum and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reactants: Under a positive pressure of inert gas, add anhydrous ethanol via syringe to create a slurry of the catalyst. Then, add this compound (1.0 equivalent) via syringe.

  • Hydrogenation: Purge the inert gas from the flask by briefly applying vacuum and then introduce hydrogen gas from a balloon attached to a needle. Ensure the system is sealed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The consumption of hydrogen can be visually monitored by the deflation of the balloon. If necessary, the balloon can be refilled with hydrogen.

  • Monitoring: Monitor the reaction progress by taking small aliquots (after purging the system with inert gas) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material spot/peak indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Immediately quench the filter cake with water.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Product Characterization: The resulting liquid is the product, 3,4-Dimethylhexane. Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_conditions Reactant This compound Product 3,4-Dimethylhexane Reactant->Product Hydrogenation Reagents + H₂ Catalyst Pd/C

Caption: Catalytic hydrogenation of this compound to 3,4-Dimethylhexane.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Pd/C to Flask B Inert Atmosphere (N₂/Ar) A->B C Add Solvent & Substrate B->C D Introduce H₂ Gas C->D Start Hydrogenation E Stir at Room Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Purge with Inert Gas F->G Reaction Complete H Filter Catalyst (Celite®) G->H I Remove Solvent (Rotovap) H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols: Ozonolysis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the ozonolysis of 3,4-dimethyl-3-hexene. Ozonolysis is a powerful organic reaction that utilizes ozone to cleave carbon-carbon double bonds, yielding valuable carbonyl compounds. In the case of this compound, a tetrasubstituted alkene, this reaction exclusively produces ketones, avoiding the complexities of aldehyde oxidation. The resulting products, butan-2-one and pentan-3-one, are significant intermediates and solvents in various industrial and pharmaceutical syntheses. This guide offers comprehensive methodologies for performing this reaction with both reductive and oxidative workups, alongside data presentation and visualizations to aid in experimental design and execution.

Introduction

Ozonolysis is a versatile and widely used method in organic synthesis for the oxidative cleavage of alkenes and alkynes.[1] The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable ozonide intermediate.[2][3] Subsequent work-up of the ozonide determines the final products. Reductive work-up, commonly employing dimethyl sulfide (DMS) or zinc and acetic acid, yields aldehydes and ketones.[3] In contrast, oxidative work-up, typically using hydrogen peroxide, converts any aldehyde intermediates into carboxylic acids.[2]

The ozonolysis of this compound is a clean and high-yielding reaction that produces two ketone fragments: butan-2-one and pentan-3-one. Due to the tetrasubstituted nature of the starting alkene, no aldehydes are formed, simplifying the product mixture and purification process.

Applications in Research and Drug Development

The products of the ozonolysis of this compound, butan-2-one and pentan-3-one, have several applications in the chemical and pharmaceutical industries.

  • Pentan-3-one (Diethyl Ketone): This symmetrical ketone serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the industrial production of Vitamin E.[4][5] It has also been reported as a starting material in the synthesis of the antiviral drug Oseltamivir (Tamiflu).[5] Beyond pharmaceuticals, pentan-3-one is used as a specialty solvent in paints and lacquers.[4][6]

  • Butan-2-one (Methyl Ethyl Ketone, MEK): Primarily, butan-2-one is a widely used industrial solvent.[7] In a pharmaceutical context, it can be used as a solvent for drug formulations and in the extraction of natural products. For instance, a hexane-2-butanone extract of Zanthoxylum pistaciifolium leaves has shown antitrypanosomal activity. While not a direct precursor in many drug syntheses, its properties as a solvent are crucial in various stages of drug development and manufacturing.

Reaction Mechanism and Workflow

The ozonolysis of this compound proceeds through a well-established mechanism involving the formation of an ozonide intermediate, which is then cleaved during the work-up step.

Ozonolysis_Mechanism cluster_reaction Ozonolysis of this compound Reactant This compound Molozonide Molozonide (Primary Ozonide) Reactant->Molozonide + O₃ Ozone O₃ Ozonide Ozonide Molozonide->Ozonide Rearrangement Workup Work-up (Reductive or Oxidative) Ozonide->Workup Butanone Butan-2-one Workup->Butanone Pentanone Pentan-3-one Workup->Pentanone

Caption: Reaction pathway for the ozonolysis of this compound.

Experimental Protocols

The following protocols provide a general framework for the ozonolysis of this compound. Caution: Ozone is a toxic and powerful oxidizing agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] Ozonolysis reactions are typically carried out at low temperatures to ensure the stability of the ozonide intermediate.[3]

Protocol 1: Ozonolysis with Reductive Work-up (Dimethyl Sulfide)

Objective: To synthesize butan-2-one and pentan-3-one from this compound via ozonolysis with a reductive work-up.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

  • Dry ice/acetone bath

  • Standard glassware for low-temperature reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a gas dispersion tube and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[8]

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.[9]

  • Once the reaction is complete, purge the solution with nitrogen or argon gas for 10-15 minutes to remove any residual ozone.

  • While maintaining the low temperature, add dimethyl sulfide (1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • The solvent can be removed under reduced pressure, and the resulting ketones can be purified by distillation.

Protocol 2: Ozonolysis with Reductive Work-up (Zinc/Acetic Acid)

Objective: To synthesize butan-2-one and pentan-3-one from this compound using an alternative reductive work-up.

Materials:

  • This compound

  • Methanol or a mixture of dichloromethane and methanol

  • Ozone

  • Zinc dust

  • Acetic acid

  • Nitrogen or Argon gas

  • Dry ice/acetone bath

Procedure:

  • Follow steps 1-4 from Protocol 1, using methanol or a DCM/methanol mixture as the solvent.

  • After purging with inert gas, add zinc dust (2.0 eq) and acetic acid (2.0 eq) to the cold solution.

  • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

  • Filter the reaction mixture to remove zinc salts.

  • The filtrate can be worked up by extraction and the products purified by distillation.

General Experimental Workflow

Experimental_Workflow Start Dissolve this compound in Solvent Cool Cool to -78 °C Start->Cool Ozonolysis Bubble O₃ through Solution Cool->Ozonolysis Purge Purge with N₂ or Ar Ozonolysis->Purge Workup Add Work-up Reagent (e.g., DMS or Zn/HOAc) Purge->Workup Warm Warm to Room Temperature Workup->Warm Purification Purification (Distillation/Chromatography) Warm->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: A generalized workflow for the ozonolysis of this compound.

Data Presentation

The following table summarizes the key reactants and products in the ozonolysis of this compound.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Role
This compound112.22116-117Reactant
Butan-2-one72.1179.6Product
Pentan-3-one86.13102Product

Expected Results and Yields

The ozonolysis of tetrasubstituted alkenes like this compound is generally a high-yielding reaction. With careful execution of the protocol, yields of butan-2-one and pentan-3-one can be expected to be in the range of 80-95%. The purity of the products can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Considerations

  • Ozone is highly toxic and a strong oxidant. All procedures involving ozone must be conducted in a well-ventilated fume hood.

  • Low-temperature reactions with dry ice and acetone should be handled with appropriate cryogenic gloves.

  • Dimethyl sulfide is volatile and has a strong, unpleasant odor. It should be handled in a fume hood.

  • Standard personal protective equipment (safety goggles, lab coat, gloves) should be worn at all times.

References

Application Notes: Use of 3,4-Dimethyl-3-hexene in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 3,4-Dimethyl-3-hexene (specifically the cis-isomer, CAS No. 19550-87-9) as a fragrance ingredient. It is intended for researchers, scientists, and formulation professionals in the fragrance and cosmetic industries. This document outlines the known olfactory properties, physicochemical data, and provides standardized protocols for sensory evaluation, instrumental analysis, and stability testing.

Introduction and Application

This compound is an aliphatic alkene recognized for its contribution to fragrance compositions. The cis-isomer, in particular, is utilized in the fragrance and flavor industry for its distinct and powerful odor profile.[1] It serves as a valuable component for building unique scent experiences in a variety of consumer products. Its primary application is to impart a specific fruity character to perfumes, soaps, and other personal care items.[1] Aliphatic compounds are often used to create fresh and clean top notes in fragrance compositions.

Quantitative Data and Physicochemical Properties

The following tables summarize the key properties of cis-3,4-Dimethyl-3-hexene. All data should be confirmed with the certificate of analysis for any specific batch.

Table 1: Physicochemical Properties of cis-3,4-Dimethyl-3-hexene

PropertyValueReference
Chemical Name (Z)-3,4-Dimethyl-3-hexene[1][2]
CAS Number 19550-87-9[1]
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
Appearance Colorless liquid[1]
Density 0.729 g/cm³[1]
Boiling Point 122°C at 760 mmHg[1]
Flash Point 15.6°C[1]
Vapor Pressure 17.1 mmHg at 25°C[1]
Refractive Index 1.419[1]

Table 2: Olfactory Profile of cis-3,4-Dimethyl-3-hexene

ParameterDescriptionReference
Odor Description Strong, fruity[1]
Odor Threshold Data not available in searched literature.
Typical Usage Top notes in floral and fruity accords.

Table 3: Safety & Handling Precautions

Note: A specific GHS classification for cis-3,4-Dimethyl-3-hexene was not available in the searched literature.[3] The following precautions are based on the properties of similar flammable aliphatic hydrocarbons.

PrecautionRecommendation
Handling Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[4] Keep away from heat, sparks, and open flames.[4]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep cool.[4]
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.
First Aid If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. If in eyes: Rinse cautiously with water for several minutes.

Experimental Protocols

The following protocols provide standardized methodologies for the evaluation of this compound as a fragrance ingredient.

Protocol 1: Sensory Evaluation of Olfactory Profile

Objective: To characterize the odor profile and intensity of this compound using a trained sensory panel.

Materials & Equipment:

  • cis-3,4-Dimethyl-3-hexene (high purity)

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol 95%)

  • Glass beakers and graduated cylinders

  • Volumetric flasks

  • Pipettes

  • Standard fragrance smelling strips (blotters)[5]

  • A well-ventilated, odor-free evaluation room[6]

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the neat material in the chosen solvent. Recommended concentrations for initial assessment are 10%, 1%, and 0.1% (w/w).

    • Label all solutions clearly.

  • Blotter Dipping:

    • Dip the smelling strips to a depth of 1 cm into each solution.[5]

    • Allow the solvent to partially evaporate for approximately 10-15 seconds before evaluation.

  • Panelist Evaluation:

    • Provide trained panelists with the prepared blotters in a randomized and blind manner.

    • Instruct panelists to evaluate the odor at different time intervals (e.g., initial, 5 min, 30 min, 1 hr, 4 hr) to assess the evolution of the scent from top to base notes.[5]

    • Panelists should describe the scent using a standardized lexicon of fragrance descriptors (e.g., fruity, green, sweet, woody).

    • Panelists should rate the perceived intensity on a labeled magnitude scale (e.g., 0 = no odor, 5 = moderate, 10 = very strong).

  • Data Analysis:

    • Compile the descriptors and intensity ratings from all panelists.

    • Analyze the data to create a comprehensive olfactory profile and a time-intensity curve for the ingredient.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Dilutions (10%, 1%, 0.1%) B Dip Smelling Strips A->B C Present Blind Samples to Panelists B->C D Evaluate Odor Profile (Initial, 5m, 30m, 1h, 4h) C->D E Rate Odor Intensity (Scale 0-10) D->E F Compile Descriptors and Ratings E->F G Generate Olfactory Profile & Time-Intensity Curve F->G

Fig 1. Experimental workflow for sensory evaluation.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate the volatile components of a fragrance formulation containing this compound and identify which compounds are odor-active.

Materials & Equipment:

  • Gas Chromatograph with a Mass Spectrometry (MS) detector and an Olfactory Detection Port (ODP).[7]

  • Helium carrier gas.

  • Appropriate GC column (e.g., DB-5 or similar non-polar column).

  • Sample containing this compound (e.g., a 1% solution in ethanol).

  • Trained human assessor.

  • Humidified air supply for the ODP.[8]

Procedure:

  • Instrument Setup:

    • Install the GC column and configure the instrument to split the effluent between the MS detector and the ODP (typically a 1:1 split).

    • Set the GC oven temperature program (e.g., initial temp 50°C, ramp at 5°C/min to 250°C).

    • Set the MS to scan a suitable mass range (e.g., m/z 35-350).[8]

    • Set the ODP transfer line temperature to prevent condensation (e.g., 240°C).[8]

  • Sample Injection:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Olfactory Detection:

    • A trained assessor sniffs the effluent from the ODP throughout the entire GC run.[9]

    • The assessor records the retention time, duration, and description of every detected odor.

  • Data Correlation:

    • Correlate the assessor's notes (olfactogram) with the peaks detected by the MS (chromatogram).

    • Identify the peak corresponding to this compound and confirm its odor description.

    • Identify other odor-active compounds in the sample by matching retention times and interpreting mass spectra.

G A Sample Injection B GC Separation (Temperature Program) A->B C Effluent Split To MS Detector To Olfactory Port B->C:f0 D MS Data Acquisition (Chromatogram) C:f1->D E Human Assessor (Olfactogram) C:f2->E F Data Correlation & Analysis D->F E->F

Fig 2. Workflow for Gas Chromatography-Olfactometry (GC-O).
Protocol 3: Stability Testing in a Cosmetic Base

Objective: To evaluate the stability and performance of this compound in a representative cosmetic base (e.g., a simple oil-in-water lotion) under accelerated aging conditions.[10]

Materials & Equipment:

  • cis-3,4-Dimethyl-3-hexene.

  • Unperfumed cosmetic base lotion.

  • Control sample (lotion with no fragrance).

  • Glass jars with airtight seals.

  • Temperature-controlled ovens (e.g., set to 40°C).[11]

  • Light exposure chamber or window with direct sunlight access.[10]

  • Refrigerator/Freezer (for freeze-thaw cycles).

  • pH meter, viscometer.

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the cosmetic base at a typical concentration (e.g., 0.5% w/w). Mix thoroughly until homogeneous.

    • Prepare a control sample of the base without any fragrance.

    • Package all samples in identical airtight glass jars.

  • Storage Conditions:

    • Store samples under a variety of conditions to simulate shelf-life stresses:[11][12]

      • Accelerated Aging: 40°C oven.

      • Light Exposure: Light chamber or windowsill.

      • Freeze-Thaw Cycling: 24 hours at -10°C followed by 24 hours at 25°C, for three cycles.[10]

      • Control: Room temperature (approx. 25°C).

  • Evaluation Schedule:

    • Evaluate all samples at baseline (Time 0) and at regular intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks).

  • Assessment Parameters:

    • Olfactory: Evaluate the odor of the product for any changes (intensity loss, development of off-notes) compared to the control and the baseline sample.

    • Physical: Visually inspect for color change, phase separation, and texture changes.

    • Chemical: Measure pH and viscosity to detect any significant drift from baseline.[11]

  • Data Interpretation:

    • Compile the results to assess the impact of the fragrance ingredient on the stability of the cosmetic base. A stable formulation will show minimal changes in all assessed parameters over the testing period.

Representative Olfactory Signaling Pathway

While the specific olfactory receptor for this compound is not identified in the searched literature, the following diagram illustrates a representative signaling pathway for an odorant molecule, based on the known pathway for the structurally related compound cis-3-Hexen-1-ol, which binds to the olfactory receptor OR2J3.[13] This serves as a logical model for how a volatile organic compound is perceived.

G Odorant Odorant Molecule (e.g., this compound) Receptor Olfactory Receptor (e.g., OR2J3 for cis-3-hexen-1-ol) Odorant->Receptor G_Protein G-protein (Gαolf) Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain (Olfactory Bulb) Depolarization->Signal

Fig 3. Representative olfactory signal transduction pathway.

References

Application Notes and Protocols for the Reaction Mechanisms of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common reaction mechanisms involving 3,4-dimethyl-3-hexene, a tetrasubstituted alkene. The protocols outlined below are intended as a guide for laboratory experimentation.

Electrophilic Addition: Hydrohalogenation with HCl

The reaction of this compound with hydrogen halides, such as hydrogen chloride (HCl), proceeds through an electrophilic addition mechanism. Due to the symmetrical nature of the double bond, the regioselectivity typically described by Markovnikov's rule is not a factor in the initial protonation step, as both carbons of the double bond are tertiary. The reaction proceeds via the formation of a tertiary carbocation intermediate, which is then attacked by the chloride ion. This results in the formation of 3-chloro-3,4-dimethylhexane. The reaction of both (Z)- and (E)-3,4-dimethyl-3-hexene with HCl yields the same stereoisomeric products.[1]

Product Summary: Hydrohalogenation

ReactantReagentProductStereochemistryYield
This compoundHCl3-Chloro-3,4-dimethylhexaneRacemic mixture of stereoisomersNot specified

Experimental Protocol: Hydrohalogenation of this compound

  • Preparation: In a fume hood, dissolve this compound (1 equivalent) in a suitable inert solvent, such as dichloromethane or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0°C.

  • Reaction: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the same solvent dropwise with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Reaction Mechanism: Hydrohalogenation

hydrohalogenation cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack alkene This compound carbocation Tertiary Carbocation + Cl⁻ alkene->carbocation Electrophilic Attack hcl H-Cl hcl->carbocation product 3-Chloro-3,4-dimethylhexane carbocation->product Chloride Attack

Caption: Electrophilic addition of HCl to this compound.

Reduction: Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[2] This reaction converts the alkene into the corresponding alkane, 3,4-dimethylhexane. The hydrogenation of (Z)-3,4-dimethylhex-3-ene results in the formation of 3,4-dimethylhexane.

Product Summary: Hydrogenation

ReactantCatalystProductConditionsYield
This compoundPd/C3,4-DimethylhexaneH₂ gas, RT, atmospheric pressureHigh

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Preparation: In a hydrogenation flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Then, maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC/GC analysis.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification, if necessary, can be achieved by distillation.

Experimental Workflow: Catalytic Hydrogenation

hydrogenation_workflow start Start dissolve Dissolve Alkene in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H₂ atmosphere add_catalyst->hydrogenate monitor Monitor Reaction hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate end Product: 3,4-Dimethylhexane evaporate->end

Caption: General workflow for catalytic hydrogenation.

Halogenation: Addition of Bromine (Br₂)

The halogenation of this compound with bromine (Br₂) is an electrophilic addition reaction that proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion, leading to the formation of a vicinal dihalide, 3,4-dibromo-3,4-dimethylhexane.[3] The reaction is stereospecific.

Product Summary: Bromination

ReactantReagentProductStereochemistryYield
This compoundBr₂3,4-Dibromo-3,4-dimethylhexaneAnti-additionNot specified

Experimental Protocol: Bromination of this compound

  • Preparation: In a fume hood, dissolve this compound (1 equivalent) in an inert solvent like dichloromethane or carbon tetrachloride in a round-bottom flask protected from light.

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • Monitoring: Continue the addition until a faint bromine color persists. Monitor by TLC to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Extraction and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Reaction Mechanism: Bromination

bromination cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack (Anti-addition) alkene This compound bromonium Cyclic Bromonium Ion + Br⁻ alkene->bromonium br2 Br-Br br2->bromonium product 3,4-Dibromo-3,4-dimethylhexane bromonium->product Br⁻ Attack

Caption: Mechanism of bromine addition to this compound.

Oxidation Reactions

Oxidative Cleavage with Ozone (Ozonolysis)

Ozonolysis of this compound, followed by a reductive work-up (e.g., with dimethyl sulfide, DMS), results in the cleavage of the carbon-carbon double bond to form two molecules of butan-2-one (methyl ethyl ketone). The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (ozonide). The subsequent work-up cleaves the ozonide to yield the ketone products.

Product Summary: Ozonolysis

ReactantReagentsProductWork-upYield
This compound1. O₃2. (CH₃)₂SButan-2-one (2 equivalents)ReductiveHigh

Experimental Protocol: Ozonolysis of this compound

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent, such as dichloromethane or methanol, in a flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution until the solution turns a persistent blue color, indicating an excess of ozone.

  • Purging: Purge the solution with an inert gas, such as nitrogen or argon, to remove the excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (DMS) (1.5-2 equivalents) to the cold solution and allow the mixture to warm to room temperature slowly with stirring.

  • Purification: Remove the solvent and the volatile byproducts by distillation. The resulting butan-2-one can be purified by fractional distillation.

Reaction Mechanism: Ozonolysis

ozonolysis alkene This compound molozonide Molozonide alkene->molozonide + O₃ ozone O₃ ozonide Ozonide molozonide->ozonide Rearrangement ketone 2 x Butan-2-one ozonide->ketone + (CH₃)₂S dms (CH₃)₂S

Caption: Ozonolysis of this compound.

Syn-Dihydroxylation with Potassium Permanganate (KMnO₄)

The reaction of this compound with cold, dilute, alkaline potassium permanganate (KMnO₄) results in the syn-dihydroxylation of the double bond, producing 3,4-dimethylhexane-3,4-diol. The reaction proceeds through a cyclic manganate ester intermediate, which is then hydrolyzed to give the diol.

Product Summary: Syn-Dihydroxylation

ReactantReagentProductStereochemistryYield
This compoundCold, dilute, alkaline KMnO₄3,4-Dimethylhexane-3,4-diolSyn-additionModerate

Experimental Protocol: Syn-Dihydroxylation of this compound

  • Preparation: Dissolve this compound (1 equivalent) in a mixture of t-butanol and water containing a small amount of sodium hydroxide. Cool the mixture to 0°C in an ice bath.

  • Reaction: While stirring vigorously, slowly add a pre-cooled solution of potassium permanganate (1 equivalent) in water dropwise. The purple color of the permanganate should disappear as it reacts.

  • Monitoring: Continue addition until a faint purple color persists. The formation of a brown manganese dioxide precipitate will be observed.

  • Work-up: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate.

  • Extraction and Purification: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The diol can be purified by recrystallization or column chromatography.

Reaction Mechanism: Syn-Dihydroxylation

dihydroxylation cluster_step1 Step 1: Formation of Manganate Ester cluster_step2 Step 2: Hydrolysis alkene This compound ester Cyclic Manganate Ester alkene->ester kmno4 MnO₄⁻ kmno4->ester product 3,4-Dimethylhexane-3,4-diol ester->product H₂O, OH⁻

Caption: Syn-dihydroxylation with KMnO₄.

References

Application Notes and Protocols for the Derivatization of 3,4-Dimethyl-3-hexene for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-3-hexene is a volatile organic compound (VOC) whose accurate and sensitive quantification is crucial in various research and development settings. Direct analysis by gas chromatography (GC) can be challenging due to its volatility and potential for co-elution with other hydrocarbons. Derivatization, the process of chemically modifying the analyte, can significantly improve its chromatographic behavior and detection sensitivity.

These application notes provide detailed protocols for three common derivatization strategies for this compound: Epoxidation , Dihydroxylation followed by Silylation , and Bromination . The resulting derivatives exhibit increased molecular weight and polarity, leading to better chromatographic resolution and the potential for lower detection limits. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Strategies: An Overview

The choice of derivatization method depends on the specific analytical goals, such as desired sensitivity, selectivity, and the complexity of the sample matrix.

  • Epoxidation: This reaction converts the double bond into an epoxide ring using a peroxy acid. The resulting epoxide is more polar than the parent alkene.

  • Dihydroxylation and Silylation: A two-step process where the double bond is first converted to a vicinal diol (two adjacent hydroxyl groups), which is then silylated to increase volatility and thermal stability for GC analysis.

  • Bromination: The addition of bromine across the double bond yields a dibromoalkane, which is significantly less volatile and can be readily detected by GC-MS.

Experimental Protocols

Protocol 1: Epoxidation of this compound

This protocol describes the conversion of this compound to 3,4-epoxy-3,4-dimethylhexane using meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

Materials:

  • This compound standard

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 10% Sodium sulfite solution (Na₂SO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials, stir plate, magnetic stir bars

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL).

  • Reagent Addition: While stirring at room temperature, add m-CPBA (1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material. The reaction is a concerted syn addition.[1]

  • Quenching: Quench the reaction by slowly adding 10% sodium sulfite solution (5 mL) to destroy excess peroxy acid.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under a gentle stream of nitrogen.

  • Sample Preparation for GC-MS: Dissolve the resulting crude epoxide in a suitable solvent (e.g., hexane or ethyl acetate) to a known concentration for GC-MS analysis.

Expected Yield: Reaction yields for epoxidation of alkenes with m-CPBA are typically around 75% or higher, though this can be dependent on the specific substrate.[2]

Epoxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve this compound in Dichloromethane add_mCPBA Add m-CPBA start->add_mCPBA Stirring react Stir at Room Temperature (4-6 hours) add_mCPBA->react quench Quench with Na₂SO₃ solution react->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry with Na₂SO₄ and Concentrate wash->dry gcms GC-MS Analysis dry->gcms

Epoxidation Experimental Workflow

Protocol 2: Dihydroxylation and Silylation of this compound

This two-step protocol first converts this compound to the corresponding diol, 3,4-dimethyl-3,4-hexanediol, via syn-dihydroxylation, followed by silylation of the hydroxyl groups to form a volatile derivative for GC-MS analysis.[3]

Part A: Dihydroxylation

Materials:

  • This compound standard

  • Osmium tetroxide (OsO₄) solution (e.g., 4% in water) or an encapsulated form

  • N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water

  • Acetone and Water (10:1 v/v)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, dissolve this compound (1 mmol) in a 10:1 mixture of acetone and water (10 mL).

  • Reagent Addition: To the stirred solution, add NMO solution (1.5 mmol) followed by a catalytic amount of OsO₄ solution (e.g., 0.05 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture will turn dark brown.

  • Quenching: Add solid sodium sulfite (approx. 0.5 g) and stir for 30 minutes to reduce the osmate ester.

  • Work-up: Filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude diol.

Part B: Silylation

Materials:

  • Crude 3,4-dimethyl-3,4-hexanediol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (anhydrous)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude diol (e.g., 1 mg) in anhydrous pyridine (100 µL) in a sealed vial.

  • Derivatization: Add BSTFA + 1% TMCS (100 µL).

  • Reaction: Heat the vial at 60-70°C for 30-60 minutes. Silylation of sterically hindered hydroxyl groups may require a catalyst like TMCS.[4]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Dihydroxylation_Silylation_Workflow cluster_dihydroxylation Step 1: Dihydroxylation cluster_silylation Step 2: Silylation cluster_analysis Analysis start_diol Dissolve Alkene in Acetone/Water add_reagents_diol Add NMO and Catalytic OsO₄ start_diol->add_reagents_diol react_diol Stir at RT (12-24h) add_reagents_diol->react_diol quench_diol Quench with Na₂SO₃ react_diol->quench_diol workup_diol Extract and Dry quench_diol->workup_diol dissolve_diol Dissolve Diol in Pyridine workup_diol->dissolve_diol Crude Diol Product add_bstfa Add BSTFA + TMCS dissolve_diol->add_bstfa heat Heat at 60-70°C add_bstfa->heat gcms_silylation GC-MS Analysis heat->gcms_silylation Silylated Derivative Logical_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Stage cluster_data Data Processing sample This compound Standard or Sample derivatization Choose Method sample->derivatization epoxidation Epoxidation derivatization->epoxidation dihydroxylation Dihydroxylation + Silylation derivatization->dihydroxylation bromination Bromination derivatization->bromination gcms_analysis GC-MS Analysis (Qualitative/Quantitative) epoxidation->gcms_analysis dihydroxylation->gcms_analysis bromination->gcms_analysis data_processing Data Interpretation and Reporting gcms_analysis->data_processing

References

Application Notes and Protocols: 3,4-Dimethyl-3-hexene as a Versatile Starting Material for Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,4-dimethyl-3-hexene as a strategic starting material in the synthesis of valuable fine chemicals. Due to its symmetrically substituted and sterically hindered double bond, this compound offers unique reactivity and selectivity in various organic transformations, making it an attractive precursor for the synthesis of ketones, diols, and other functionalized molecules relevant to the pharmaceutical and specialty chemical industries.

Key Applications and Transformations

This compound serves as a versatile building block for several key chemical transformations, primarily targeting the carbon-carbon double bond. The main applications revolve around oxidative cleavage, epoxidation, and dihydroxylation, leading to the formation of carbonyl compounds and diols, which are common intermediates in organic synthesis.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method for the complete cleavage of the double bond in this compound, yielding two equivalents of 3-pentanone. This transformation is particularly useful for the synthesis of ketones that can serve as intermediates in the production of various fine chemicals.[1][2][3][4] The reaction proceeds via an unstable ozonide intermediate, which is subsequently worked up under reductive conditions to afford the ketone product.

Epoxidation

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of 3,4-dimethyl-3,4-epoxyhexane. This epoxide is a valuable intermediate as the strained three-membered ring can be opened by various nucleophiles to introduce a range of functional groups, leading to the synthesis of diols, amino alcohols, and other difunctionalized compounds.[5]

Dihydroxylation

Direct conversion of this compound to 3,4-dimethyl-3,4-hexanediol can be achieved through dihydroxylation. This vicinal diol is a valuable building block, with potential applications as a monomer in polymer synthesis or as an intermediate in the synthesis of pharmaceuticals.[6][7] The stereochemical outcome of this reaction can be controlled by the choice of reagents, with syn-dihydroxylation typically achieved using osmium tetroxide or cold, dilute potassium permanganate, and anti-dihydroxylation proceeding via the epoxidation-hydrolysis sequence.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the key transformations of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Starting MaterialReactionReagentsProductTypical Yield (%)
This compoundOzonolysis1. O₃, CH₂Cl₂2. Zn, H₂O3-Pentanone>90
This compoundEpoxidationm-CPBA, CH₂Cl₂3,4-Dimethyl-3,4-epoxyhexane85-95
This compoundSyn-dihydroxylationOsO₄ (cat.), NMOmeso-3,4-Dimethyl-3,4-hexanediol80-90
3,4-Dimethyl-3,4-epoxyhexaneHydrolysisH₃O⁺rac-3,4-Dimethyl-3,4-hexanediol>95

Experimental Protocols

Protocol 1: Ozonolysis of this compound to 3-Pentanone

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃) from an ozone generator

  • Zinc dust (Zn)

  • Water (H₂O)

  • Round-bottom flask with a gas inlet tube and a magnetic stir bar

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

  • To the cold solution, add zinc dust (1.5 eq) followed by the slow addition of water (5 eq).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture to remove the zinc residue and transfer the filtrate to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3-pentanone.

  • The product can be further purified by distillation if necessary.

Protocol 2: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess m-CPBA and the resulting meta-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dimethyl-3,4-epoxyhexane.

  • The crude epoxide can be purified by flash column chromatography on silica gel.

Protocol 3: Syn-dihydroxylation of this compound

Materials:

  • This compound

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone

  • Water

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).

  • Add N-methylmorpholine N-oxide (1.2 eq) to the solution.

  • To the stirred solution, add a catalytic amount of osmium tetroxide solution (0.02 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude meso-3,4-dimethyl-3,4-hexanediol can be purified by recrystallization or column chromatography.

These protocols provide a foundation for the use of this compound as a valuable and versatile starting material in the synthesis of fine chemicals. The resulting products, particularly the ketone and diol, are key intermediates for further elaboration into more complex molecules for various applications, including pharmaceuticals and materials science. Researchers are encouraged to optimize these procedures for their specific needs and to explore the rich chemistry that this unique alkene offers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-3-hexene. The following sections address common issues encountered during synthesis via E2 elimination and acid-catalyzed dehydration routes, offering solutions to improve yield and purity.

Section 1: Troubleshooting and FAQs

This section is divided into two common synthetic pathways for this compound: E2 Elimination of 3-bromo-3,4-dimethylhexane and Acid-Catalyzed Dehydration of 3,4-dimethyl-3,4-hexanediol.

E2 Elimination of 3-bromo-3,4-dimethylhexane

The E2 elimination reaction is a common method for synthesizing alkenes. However, achieving high yield and selectivity for this compound can be challenging.

Frequently Asked Questions (FAQs):

  • Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

    A1: Low yields in the E2 elimination of 3-bromo-3,4-dimethylhexane can stem from several factors. Competition from SN2 substitution reactions is a common issue, especially with sterically unhindered bases. The choice of a bulky, non-nucleophilic base is crucial to favor elimination over substitution. Additionally, incomplete reaction due to insufficient reaction time or temperature can lead to low conversion. Ensuring the proper anti-periplanar geometry between the beta-hydrogen and the bromine leaving group is also critical for the E2 mechanism to proceed efficiently.[1][2][3]

  • Q2: I am observing a mixture of alkene isomers in my product. How can I increase the selectivity for the desired this compound?

    A2: The formation of multiple alkene isomers is expected in this reaction. The major product is typically the more substituted and stable alkene, this compound (Zaitsev's rule), while the minor product is the less substituted 3,4-Dimethyl-2-hexene (Hofmann product).[1][3] To enhance the selectivity for the Zaitsev product, using a small, strong base like sodium ethoxide or sodium methoxide is recommended. Conversely, if the Hofmann product is desired for other applications, a sterically hindered (bulky) base such as potassium tert-butoxide should be employed.[4]

  • Q3: What are the most common impurities I should expect in my final product and how can they be removed?

    A3: Common impurities include the unreacted starting material (3-bromo-3,4-dimethylhexane), the isomeric Hofmann elimination product (3,4-Dimethyl-2-hexene), and any products from competing SN2 reactions (e.g., an ether if an alkoxide base is used).[1][5][6] Purification can typically be achieved through fractional distillation, as the boiling points of the alkene isomers and the starting material are different. Column chromatography can also be an effective purification method.[7]

Acid-Catalyzed Dehydration of 3,4-dimethyl-3,4-hexanediol

While the primary product of the acid-catalyzed reaction of a 1,2-diol is a ketone via the pinacol rearrangement, alkene formation through dehydration can occur, often as a side reaction.[7][8]

Frequently Asked Questions (FAQs):

  • Q1: I attempted an acid-catalyzed synthesis from 3,4-dimethyl-3,4-hexanediol to obtain this compound, but the main product is a ketone. Why is this happening?

    A1: The acid-catalyzed reaction of a 1,2-diol like 3,4-dimethyl-3,4-hexanediol primarily undergoes a pinacol rearrangement to form a stable ketone (3,3-dimethyl-2-butanone, also known as pinacolone, in the case of pinacol).[9][10][11] This rearrangement is often faster and more favorable than dehydration to an alkene. The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-hydride shift.[12]

  • Q2: Is it possible to favor the formation of this compound over the rearranged ketone?

    A2: While the pinacol rearrangement is generally favored, altering the reaction conditions can influence the product distribution. Using very strong acids at high concentrations and elevated temperatures can promote elimination pathways, leading to the formation of dienes and other unsaturated products.[8][13][14] However, completely suppressing the pinacol rearrangement is challenging.

  • Q3: What are the expected side products in this reaction?

    A3: The primary side product is the ketone from the pinacol rearrangement. Other potential byproducts include isomeric dienes and other alkenes resulting from carbocation rearrangements and subsequent elimination.[13][14] The specific distribution of these products will depend on the acid used and the reaction conditions.

Section 2: Data Presentation

Table 1: Influence of Base Selection on Product Distribution in E2 Elimination
BaseBase TypeMajor ProductMinor ProductRationale
Sodium Ethoxide (NaOEt)Small, StrongThis compound (Zaitsev)3,4-Dimethyl-2-hexene (Hofmann)Favors the formation of the more thermodynamically stable, substituted alkene.[15]
Potassium tert-Butoxide (KOtBu)Bulky, Strong3,4-Dimethyl-2-hexene (Hofmann)This compound (Zaitsev)Steric hindrance favors abstraction of the more accessible, less hindered proton.[4]
Table 2: Effect of Acid Concentration on Pinacol Rearrangement Byproducts

This table is adapted from studies on pinacol to illustrate the general trend of how acid concentration can affect the ratio of the rearranged ketone to alkene byproducts.

Acid (Aqueous)ConcentrationPredominant ProductKey Byproduct(s)General Observation
Sulfuric AcidHighPinacolone (Ketone)Alkene/DieneHigher acid concentration favors the pinacol rearrangement.
Sulfuric AcidLowPinacolone (Ketone)Increased proportion of Alkene/DieneLowering acid concentration can increase the relative yield of elimination byproducts.[13][14]
Phosphoric AcidHighPinacolone (Ketone)Alkene/DieneSimilar trend to sulfuric acid.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via E2 Elimination

Objective: To synthesize this compound from 3-bromo-3,4-dimethylhexane using a strong, non-bulky base to favor the Zaitsev product.

Materials:

  • 3-bromo-3,4-dimethylhexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add 3-bromo-3,4-dimethylhexane dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC or GC).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to isolate this compound.

  • Characterize the product using GC-MS and NMR spectroscopy.[9]

Protocol 2: Acid-Catalyzed Dehydration of 3,4-dimethyl-3,4-hexanediol

Objective: To perform the acid-catalyzed reaction of 3,4-dimethyl-3,4-hexanediol, noting the formation of both the rearranged ketone and the desired alkene.

Materials:

  • 3,4-dimethyl-3,4-hexanediol

  • Concentrated sulfuric acid (or phosphoric acid)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, distillation apparatus, separatory funnel

Procedure:

  • Place 3,4-dimethyl-3,4-hexanediol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid with cooling and stirring.

  • Heat the mixture gently using a heating mantle. The product will begin to distill.

  • Collect the distillate, which will contain a mixture of products and water.

  • Transfer the distillate to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the ratio of this compound to the rearranged ketone and other byproducts.[16]

  • If desired, the components can be separated by fractional distillation or preparative gas chromatography.

Section 4: Visualizations

E2_Elimination_Pathway cluster_start Starting Material cluster_products Products start 3-bromo-3,4-dimethylhexane zaitsev This compound (Zaitsev Product - Major) start->zaitsev NaOEt (small base) hofmann 3,4-Dimethyl-2-hexene (Hofmann Product - Minor) start->hofmann KOtBu (bulky base)

Caption: E2 elimination pathways for 3-bromo-3,4-dimethylhexane.

Troubleshooting_Low_Yield issue Low Yield of this compound cause1 Competing SN2 Reaction issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Suboptimal Base issue->cause3 solution1 Use a bulky, non-nucleophilic base (e.g., KOtBu) cause1->solution1 solution2 Increase reaction time or temperature (Monitor for side reactions) cause2->solution2 solution3 Use a small base (e.g., NaOEt) to favor Zaitsev product cause3->solution3

Caption: Troubleshooting workflow for low yield in E2 elimination.

Pinacol_Rearrangement_Pathway start 3,4-dimethyl-3,4-hexanediol intermediate Carbocation Intermediate start->intermediate H+ ketone Rearranged Ketone (Major Product) intermediate->ketone Pinacol Rearrangement alkene This compound (Minor/Side Product) intermediate->alkene Dehydration/Elimination

Caption: Competing pathways in the acid-catalyzed reaction of 3,4-dimethyl-3,4-hexanediol.

Experimental_Workflow A Reaction Setup B Reaction Monitoring (TLC/GC) A->B C Workup (Extraction & Washing) B->C D Drying and Solvent Removal C->D E Purification (Distillation/Chromatography) D->E F Product Characterization (GC-MS, NMR) E->F

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Purification of 3,4-Dimethyl-3-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-Dimethyl-3-hexene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for separating the challenging E/Z stereoisomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the (E) and (Z) isomers of this compound?

(E) and (Z) isomers are types of stereoisomers, specifically geometric isomers, that have the same molecular formula and connectivity but differ in the spatial arrangement of substituent groups around a carbon-carbon double bond.[1]

  • (Z)-3,4-Dimethyl-3-hexene (cis-isomer): The two ethyl groups are on the same side of the double bond.

  • (E)-3,4-Dimethyl-3-hexene (trans-isomer): The two ethyl groups are on opposite sides of the double bond.

Q2: What makes separating these isomers so challenging?

The primary challenge is their nearly identical physical properties. As stereoisomers, they have the same molecular weight and similar intermolecular forces, resulting in boiling points that are extremely close, making separation by traditional methods like fractional distillation highly ineffective.[2]

Q3: What are the primary recommended methods for purifying this compound isomers?

Given the similarity in their physical properties, the most effective high-resolution techniques are:

  • Preparative Gas Chromatography (pGC): This is the preferred method for separating volatile compounds with very close boiling points. Using a long, high-resolution capillary column can effectively separate the E and Z isomers.[3]

  • High-Performance Liquid Chromatography (HPLC): Specialized HPLC, particularly with a stationary phase impregnated with silver nitrate, can be used. The silver ions interact differently with the pi-bonds of the cis and trans isomers, allowing for chromatographic separation.

Q4: I have access to a distillation setup. Can I use fractional distillation?

Fractional distillation is not recommended for separating the E/Z isomers of this compound. The boiling points of the (E) and (Z) isomers are both approximately 122 °C, showing a negligible difference.[4][5] Fractional distillation is only effective when there is a meaningful difference in boiling points between the components of the mixture.[6] Attempting to use this method will result in poor separation and fractions containing a mixture of both isomers.

Data Presentation

Physical Properties of this compound Isomers
Property(Z)-3,4-Dimethyl-3-hexene (cis)(E)-3,4-Dimethyl-3-hexene (trans)
CAS Number 19550-87-9[7]19550-88-0[8]
Molecular Formula C₈H₁₆[7]C₈H₁₆[8]
Molecular Weight 112.21 g/mol [7]112.21 g/mol [8]
Boiling Point ~122 °C at 760 mmHg[5]~122 °C at 760 mmHg[4]
Density ~0.729 g/cm³[5]~0.729 - 0.743 g/cm³[4][9]
Refractive Index ~1.419[5]~1.428[4]

Visualizations

G cluster_isomers Geometric Isomers of this compound cluster_structure Key Structural Difference Z_isomer (Z)-3,4-Dimethyl-3-hexene (cis) E_isomer (E)-3,4-Dimethyl-3-hexene (trans) double_bond C=C Double Bond arrangement Spatial Arrangement of Ethyl/Methyl Groups double_bond->arrangement determines G start Start: Mixture of E/Z Isomers check_bp Boiling Point Difference? start->check_bp prep_gc High-Resolution Preparative GC (pGC) check_bp->prep_gc < 2-3 °C hplc Specialized HPLC (e.g., Silver-Impregnated) check_bp->hplc < 2-3 °C distill Fractional Distillation (Not Recommended) check_bp->distill > 5-10 °C end_success Pure Isomers prep_gc->end_success hplc->end_success G start Problem: Poor Isomer Resolution in pGC check_temp Is Temperature Program Optimized? start->check_temp optimize_temp Action: Lower initial temp. Reduce ramp rate (°C/min). check_temp->optimize_temp No check_column Is Column Suitable? check_temp->check_column Yes success Resolution Improved optimize_temp->success change_column Action: Use a longer column (>60m). Switch to a high-polarity stationary phase (e.g., WAX). check_column->change_column No check_flow Is Carrier Gas Flow Rate Optimal? check_column->check_flow Yes change_column->success optimize_flow Action: Decrease flow rate to increase interaction time. check_flow->optimize_flow No check_flow->success Yes optimize_flow->success

References

Technical Support Center: Synthesis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-dimethyl-3-hexene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed guidance for the synthesis of this tetrasubstituted alkene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods for the synthesis of this compound are the McMurry reaction of 3-pentanone, the Wittig reaction between 3-pentanone and a phosphorus ylide, and the dehydration of 3,4-dimethyl-3-hexanol. Each method presents its own set of challenges and advantages regarding yield, stereoselectivity, and reaction conditions.

Q2: Why am I getting a low yield in my McMurry reaction for this compound synthesis?

A2: Low yields in the McMurry coupling of aliphatic ketones like 3-pentanone are often attributed to the steric hindrance of the ketone and the formation of side products. The reaction is highly sensitive to the quality of the low-valent titanium reagent. Incomplete reduction of the titanium salt or the presence of moisture can significantly reduce the efficiency of the coupling reaction. Cross-coupling of two different aliphatic ketones is also known to be challenging and can result in a statistical mixture of products.[1]

Q3: How can I control the E/Z stereoselectivity in the synthesis of this compound?

A3: Controlling the E/Z ratio is a significant challenge in the synthesis of tetrasubstituted alkenes.

  • In the Wittig reaction , the stereochemical outcome is influenced by the nature of the ylide. Non-stabilized ylides tend to favor the Z-isomer, while stabilized ylides generally yield the E-isomer.[2] However, for tetrasubstituted alkenes, mixtures are common.

  • In dehydration reactions , the elimination process often follows Zaitsev's rule, favoring the formation of the more substituted alkene, but it can produce a mixture of E and Z isomers, along with other constitutional isomers.[3]

  • The McMurry reaction of aliphatic ketones often provides a mixture of E and Z isomers, and controlling the selectivity can be difficult.[1]

Q4: My dehydration of 3,4-dimethyl-3-hexanol is producing multiple products. How can I improve the selectivity for this compound?

A4: The acid-catalyzed dehydration of alcohols, particularly tertiary alcohols, is prone to rearrangements and the formation of multiple alkene isomers according to Zaitsev's rule.[3][4] To improve selectivity, you can try using milder dehydrating agents or optimizing the reaction temperature and acid concentration. Lower temperatures may favor the desired product and minimize side reactions.

Troubleshooting Guides

McMurry Reaction of 3-Pentanone

This section provides troubleshooting for the synthesis of this compound via the reductive coupling of 3-pentanone.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive low-valent titanium reagent.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon). Use freshly opened or properly stored titanium salts (TiCl₃ or TiCl₄) and a high-purity reducing agent (e.g., Zn, Li, K).
Presence of moisture or oxygen.Flame-dry all glassware before use. Use anhydrous solvents. Purge the reaction vessel thoroughly with an inert gas.
Steric hindrance of 3-pentanone.Increase reaction time and/or temperature to overcome the steric barrier. Note that prolonged high temperatures can lead to side reactions.
Mixture of Products Inefficient homocoupling.The cross-coupling of two different ketones is often unselective. If using a single ketone, ensure its purity.
Pinacol rearrangement.This can occur as a side reaction. Optimization of the low-valent titanium reagent and reaction conditions may minimize this.
Wittig Reaction of 3-Pentanone

This guide addresses common issues encountered when synthesizing this compound using the Wittig reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Steric hindrance of the ketone.Ketones, especially sterically hindered ones, are less reactive than aldehydes in the Wittig reaction.[2] Use a more reactive (non-stabilized) ylide. Increase reaction temperature and/or reaction time.
Ylide decomposition.Prepare the ylide in situ at low temperature and use it immediately. Ensure the base used for deprotonation is strong enough and added slowly.
Unfavorable E/Z Ratio Nature of the ylide.For non-stabilized ylides, Z-isomers are often favored. To potentially increase the proportion of the E-isomer, consider using a stabilized ylide, although this may decrease reactivity with a ketone.
Reaction conditions.The choice of solvent and the presence of lithium salts can influence the stereochemical outcome. Experiment with different solvents and salt-free conditions.
Dehydration of 3,4-Dimethyl-3-hexanol

This section provides troubleshooting for the synthesis of this compound from its corresponding alcohol.

Problem Potential Cause(s) Suggested Solution(s)
Formation of Multiple Isomers Carbocation rearrangements.Dehydration of tertiary alcohols proceeds via a carbocation intermediate, which can rearrange to a more stable carbocation, leading to different alkene products.[5] Use milder dehydrating agents (e.g., POCl₃ in pyridine) to minimize rearrangements.
Zaitsev's rule leading to other constitutional isomers.The reaction will likely produce a mixture of alkenes. Optimize reaction temperature and catalyst concentration to favor the desired product. Careful fractional distillation or preparative gas chromatography may be required for purification.
Low Yield Incomplete reaction.Use a stronger acid catalyst (e.g., concentrated H₂SO₄) or increase the reaction temperature. Be aware that harsher conditions can increase side product formation.
Ether formation.At lower temperatures, intermolecular dehydration can lead to the formation of ethers.[6] Ensure the reaction temperature is high enough to favor elimination over substitution.

Experimental Protocols

Synthesis of 3,4-Dimethyl-2-hexanol (Precursor for Dehydration) via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol for the dehydration route.

Reaction: 3-Pentanone + Ethylmagnesium Bromide → 3,4-Dimethyl-3-hexanol

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 3-Pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously, as indicated by bubbling and a cloudy appearance. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

  • Reaction with 3-Pentanone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether from the dropping funnel, maintaining a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethyl-3-hexanol.

Workflow:

Grignard_Synthesis reagents Mg turnings, Ethyl Bromide, Anhydrous Diethyl Ether grignard Formation of Ethylmagnesium Bromide reagents->grignard reaction Grignard Reaction grignard->reaction ketone 3-Pentanone in Anhydrous Ether ketone->reaction workup Quench with NH4Cl (aq) & Ether Extraction reaction->workup product Crude 3,4-Dimethyl-3-hexanol workup->product

Grignard synthesis of the precursor alcohol.
Synthesis of this compound via McMurry Reaction

Reaction: 2 x 3-Pentanone --(Low-valent Ti)--> this compound

Materials:

  • Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)

  • Zinc-copper couple (Zn(Cu)) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • 3-Pentanone

  • Pyridine (optional)

Procedure:

  • Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon), suspend the reducing agent (e.g., Zn(Cu), 4 eq) in anhydrous THF. Cool the suspension to 0°C and slowly add the titanium salt (e.g., TiCl₄, 2 eq). After the addition, warm the mixture to room temperature and then reflux for 1-2 hours. The color of the suspension should turn black, indicating the formation of the low-valent titanium species.[8][9]

  • Coupling Reaction: Cool the black suspension to room temperature. Add a solution of 3-pentanone (1 eq) in anhydrous THF dropwise. Reflux the reaction mixture for several hours (e.g., 12-16 hours).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water or dilute HCl. Filter the mixture through a pad of celite to remove the titanium oxides. Extract the filtrate with a nonpolar solvent (e.g., pentane or hexane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Workflow:

McMurry_Reaction reagents TiClx, Reducing Agent (e.g., Zn(Cu)) in Anhydrous THF lvt Formation of Low-Valent Ti reagents->lvt coupling McMurry Coupling (Reflux) lvt->coupling ketone 3-Pentanone in Anhydrous THF ketone->coupling workup Quench, Filtration, Extraction coupling->workup product Crude this compound workup->product Synthesis_Strategy start Target: this compound mc_murry McMurry Reaction start->mc_murry wittig Wittig Reaction start->wittig dehydration Dehydration start->dehydration mc_murry_challenges Challenges: - Steric Hindrance - Reagent Sensitivity - E/Z Mixture mc_murry->mc_murry_challenges wittig_challenges Challenges: - Low Ketone Reactivity - Ylide Stability - E/Z Mixture wittig->wittig_challenges grignard Grignard Synthesis (Precursor step) dehydration->grignard requires alcohol precursor dehydration_challenges Challenges: - Rearrangements - Multiple Isomers - Harsh Conditions dehydration->dehydration_challenges

References

Technical Support Center: Synthesis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-3-hexene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.[1]

Q2: What are the expected products of the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol?

A2: The primary products are the (E) and (Z)-isomers of this compound. Due to steric hindrance, the (E)-isomer (trans) is generally the major product.[1] However, side products resulting from carbocation rearrangements are also commonly observed.

Q3: What are the typical side reactions I should be aware of?

A3: The main side reactions stem from the formation of a carbocation intermediate, which can undergo rearrangements to form more stable carbocations.[2] This can lead to a mixture of alkene isomers. The two primary types of rearrangements are 1,2-hydride shifts and 1,2-methyl shifts.

Q4: How can I minimize the formation of side products?

A4: To minimize rearrangement products, it is crucial to control the reaction conditions carefully. Using a milder acid, a lower reaction temperature, and promptly removing the alkene product from the reaction mixture as it forms (e.g., by distillation) can favor the desired product. For syntheses that are highly sensitive to rearrangements, alternative methods that do not involve carbocation intermediates, such as the Wittig or McMurry reactions, may be considered.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). - Use a strong protic acid catalyst like sulfuric acid or phosphoric acid to ensure efficient protonation of the alcohol.
Loss of product during workup.- Ensure efficient extraction of the alkene from the aqueous layer using a suitable organic solvent. - Be cautious during distillation to avoid loss of the volatile alkene product.
Presence of multiple alkene isomers in the product mixture Carbocation rearrangements.- Lower the reaction temperature. Higher temperatures can provide the activation energy for less favorable rearrangement pathways. - Use a less coordinating acid. For example, phosphoric acid is sometimes preferred over sulfuric acid as it can lead to less charring and fewer side reactions. - Consider using a method that avoids carbocation intermediates, such as converting the alcohol to a good leaving group (e.g., a tosylate) and then performing an E2 elimination with a non-bulky base.
Formation of a significant amount of the cis-isomer ((Z)-3,4-Dimethyl-3-hexene) Reaction conditions favoring the less stable isomer.- While the trans-isomer is thermodynamically favored, the kinetic product ratio can be influenced by the reaction setup. Ensure slow and controlled heating to favor the formation of the more stable product.
Presence of unreacted 3,4-dimethyl-3-hexanol in the product Insufficient acid catalyst or reaction time/temperature.- Increase the catalytic amount of acid. - Increase the reaction time or temperature, but be mindful that this may also increase the formation of side products.

Data Presentation

Table 1: Representative Product Distribution in Alkene Synthesis via Elimination

The following table shows a typical product distribution for an elimination reaction leading to a tetrasubstituted alkene, which can be analogous to the synthesis of this compound. The exact ratios for the dehydration of 3,4-dimethyl-3-hexanol may vary based on specific reaction conditions.

Product CAS Number Typical Yield (%)
(E)-3,4-Dimethyl-3-hexene19550-88-0~82%
(Z)-3,4-Dimethyl-3-hexene19550-87-9~14%
Rearranged Alkene Isomer(s)N/A~4%

Source: This data is representative of a similar synthesis and is provided for illustrative purposes.[3]

Experimental Protocols

Key Experiment: Acid-Catalyzed Dehydration of 3,4-dimethyl-3-hexanol

This protocol outlines a general procedure for the synthesis of this compound via the dehydration of 3,4-dimethyl-3-hexanol.

Materials:

  • 3,4-dimethyl-3-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride or sodium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: Place 3,4-dimethyl-3-hexanol into a round-bottom flask. Add a magnetic stir bar.

  • Acid Addition: Slowly and with cooling (in an ice bath), add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

  • Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently. The alkene product, being more volatile than the alcohol, will distill over with water.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with a brine solution.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄).

  • Purification: Decant or filter the dried organic layer and purify the this compound by fractional distillation.

  • Analysis: Characterize the product and assess its purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway cluster_main Main Reaction 3_4_dimethyl_3_hexanol 3,4-Dimethyl-3-hexanol protonated_alcohol Protonated Alcohol 3_4_dimethyl_3_hexanol->protonated_alcohol + H+ tertiary_carbocation Tertiary Carbocation protonated_alcohol->tertiary_carbocation - H2O 3_4_dimethyl_3_hexene This compound (E/Z mixture) tertiary_carbocation->3_4_dimethyl_3_hexene - H+ Side_Reactions cluster_rearrangement Carbocation Rearrangement Pathways initial_carbocation Initial Tertiary Carbocation rearranged_carbocation_1 Rearranged Secondary Carbocation (via 1,2-H~ shift) initial_carbocation->rearranged_carbocation_1 1,2-Hydride Shift rearranged_carbocation_2 Rearranged Tertiary Carbocation (via 1,2-CH3~ shift) initial_carbocation->rearranged_carbocation_2 1,2-Methyl Shift side_product_1 Isomeric Alkene 1 rearranged_carbocation_1->side_product_1 - H+ side_product_2 Isomeric Alkene 2 rearranged_carbocation_2->side_product_2 - H+

References

Technical Support Center: Optimization of 3,4-Dimethyl-3-hexene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of 3,4-Dimethyl-3-hexene hydrogenation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic hydrogenation of this compound, a sterically hindered tetrasubstituted alkene.

Issue 1: Low or No Conversion to 3,4-Dimethylhexane

Question: My hydrogenation of this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Low conversion in the hydrogenation of a sterically hindered alkene like this compound can be attributed to several factors, primarily related to catalyst activity and reaction conditions. A systematic approach is recommended for troubleshooting.

Potential Causes & Solutions:

  • Catalyst Inactivity/Poisoning:

    • Diagnosis: The catalyst is often the primary suspect in failed hydrogenation reactions. Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering it ineffective. Common poisons include sulfur compounds (e.g., thiols, sulfides), nitrogen compounds (e.g., amines, amides), carbon monoxide (often an impurity in the hydrogen source), and heavy metals.[1]

    • Troubleshooting Steps:

      • Use a Fresh Catalyst: Catalysts can lose activity over time, especially if not stored under an inert atmosphere. Attempt the reaction with a fresh batch of catalyst.

      • Purify Reagents: Ensure the this compound, solvent, and hydrogen gas are of high purity. Solvents should be anhydrous and deoxygenated. Purification of the starting material and solvent by distillation or passing through a column of activated alumina can remove potential poisons.

      • Use a Guard Bed: If catalyst poisoning is suspected from the substrate, a small "guard bed" of catalyst can be used to adsorb poisons before the main reaction.

      • Consider a More Robust Catalyst: For sterically hindered alkenes, standard Pd/C may not be sufficient. Consider using Adam's catalyst (PtO₂) or a bimetallic catalyst like Pt-Ni, which can be more effective for hindered substrates.

  • Steric Hindrance:

    • Diagnosis: this compound is a tetrasubstituted alkene, meaning the double bond is sterically crowded. This can hinder the approach of the alkene to the catalyst surface.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface and can facilitate the reduction of hindered double bonds. Pressures of 10 atm or higher may be necessary.

      • Increase Temperature: While many hydrogenations run at room temperature, increasing the temperature to around 50°C can provide the necessary activation energy to overcome steric hindrance. However, be cautious as higher temperatures can sometimes lead to side reactions.

      • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 5-10% w/w to 20% or higher can increase the number of available active sites.

      • Use a More Active Catalyst: As mentioned, PtO₂ is often more effective than Pd/C for hindered alkenes.

  • Improper Reaction Setup:

    • Diagnosis: An improperly sealed reaction vessel or insufficient agitation can lead to poor results.

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is typically done by cycles of evacuating the vessel and backfilling with an inert gas (like nitrogen or argon) before introducing hydrogen.

      • Vigorous Stirring: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. A stir rate of at least 800 rpm is recommended.

Below is a DOT script for a troubleshooting workflow for low conversion:

low_conversion_troubleshooting start Low or No Conversion Observed check_catalyst Step 1: Evaluate Catalyst start->check_catalyst check_conditions Step 2: Evaluate Reaction Conditions check_catalyst->check_conditions If catalyst is not the issue solution_catalyst Use fresh/alternative catalyst (e.g., PtO₂). Purify reagents. check_catalyst->solution_catalyst Potential Issue: - Inactive/Poisoned Catalyst check_setup Step 3: Evaluate Reaction Setup check_conditions->check_setup If conditions are not the issue solution_conditions Increase H₂ pressure (e.g., 10 atm). Increase temperature (e.g., 50°C). Increase catalyst loading. check_conditions->solution_conditions Potential Issue: - Steric Hindrance solution_setup Ensure proper purging of air. Increase stirring rate. check_setup->solution_setup Potential Issue: - Improper Setup

Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.

Issue 2: Incomplete Reaction - Mixture of Starting Material and Product

Question: My reaction has run for an extended period, but I still have a significant amount of starting material remaining. What should I do?

Answer:

An incomplete reaction suggests that the catalyst may have become deactivated over the course of the reaction or that the reaction conditions are not optimal for driving the reaction to completion.

Potential Causes & Solutions:

  • Gradual Catalyst Deactivation:

    • Diagnosis: The reaction starts but then slows down and eventually stops before all the starting material is consumed. This can be due to slow poisoning or mechanical fouling of the catalyst surface.

    • Troubleshooting Steps:

      • Filter and Add Fresh Catalyst: If the reaction has stalled, you can try filtering the reaction mixture through a pad of celite to remove the old catalyst and then adding a fresh portion of catalyst to the filtrate and resuming the hydrogenation.

      • Investigate Starting Material Purity: Even trace impurities can accumulate over time and poison the catalyst. Re-purification of the starting material may be necessary.

  • Insufficient Hydrogen:

    • Diagnosis: If using a hydrogen balloon, it may not provide sufficient pressure for a prolonged reaction, or there might be a leak in the system.

    • Troubleshooting Steps:

      • Replenish Hydrogen: If using a balloon, replace it with a fresh, fully inflated one. For longer reactions, a setup connected to a hydrogen cylinder with a regulator is preferable.

      • Check for Leaks: Ensure all joints and septa are well-sealed.

Issue 3: Formation of Side Products

Question: I am observing unexpected peaks in my GC-MS analysis. What are the possible side products and how can I avoid them?

Answer:

While the hydrogenation of this compound is expected to be straightforward, side reactions can occur under certain conditions.

Potential Side Reactions & Prevention:

  • Isomerization:

    • Diagnosis: With some catalysts, particularly under prolonged reaction times or at elevated temperatures, the double bond can migrate to a different position in the hexene chain before hydrogenation occurs. This would result in isomers of 3,4-dimethylhexane in the product mixture.

    • Prevention:

      • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to the catalyst.

      • Use a More Selective Catalyst: Platinum-based catalysts are sometimes less prone to causing isomerization than palladium-based ones.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of this compound?

A1: For a sterically hindered tetrasubstituted alkene like this compound, a standard 5-10% Palladium on Carbon (Pd/C) catalyst can be effective, but may require forcing conditions. For better results, especially at lower temperatures and pressures, Adam's catalyst (PtO₂) is often recommended due to its higher activity for hindered double bonds.

Q2: What are the optimal reaction conditions (temperature, pressure, solvent) for this hydrogenation?

A2: The optimal conditions can vary. A good starting point is room temperature with hydrogen at balloon pressure. However, due to the steric hindrance of this compound, you may need to increase the pressure to 10 atm or higher and the temperature to around 50°C for a reasonable reaction rate and complete conversion. Common solvents include ethanol, methanol, and ethyl acetate. Ensure the solvent is of high purity, anhydrous, and deoxygenated.

Q3: How do I handle the Pd/C catalyst safely?

A3: Palladium on carbon is pyrophoric, especially when dry and saturated with hydrogen. It can ignite upon contact with air or organic solvents. Always handle the catalyst in an inert atmosphere (e.g., a glove box or under a stream of argon or nitrogen). When setting up the reaction, add the dry catalyst to the flask first, followed by a small amount of a non-flammable solvent like dichloromethane to create a slurry before adding the reaction solvent. Never add a dry catalyst to a flammable solvent.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (after carefully stopping the stirring and venting the hydrogen) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the starting material (this compound) and the appearance of the product (3,4-dimethylhexane).

Q5: What is the expected stereochemistry of the product?

A5: The catalytic hydrogenation of alkenes proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. However, for the hydrogenation of this compound to 3,4-dimethylhexane, the product does not have any stereocenters, so no stereoisomers are formed.[2]

Data Summary Table

The following table summarizes typical reaction conditions for the hydrogenation of sterically hindered alkenes, which can be used as a starting point for optimizing the hydrogenation of this compound.

ParameterTypical RangeRecommended Starting Point for this compoundNotes
Catalyst Pd/C, PtO₂, Pt/C, Ni10% Pd/C or PtO₂PtO₂ is often more effective for sterically hindered alkenes.
Catalyst Loading 2.5 - 20 mol%10 mol%May need to be increased for difficult substrates.[3]
Hydrogen Pressure 1 - 50 atm10 atmHigher pressure is generally better for hindered alkenes.
Temperature 25 - 90 °C50 °CHigher temperatures can increase the rate but may also lead to side reactions.
Solvent Ethanol, Methanol, Ethyl Acetate, THFEthanol or Ethyl AcetateEnsure the solvent is anhydrous and deoxygenated.
Substrate Conc. 0.05 - 0.5 M0.1 MHigh concentrations can sometimes lead to catalyst deactivation.
Reaction Time 1 - 24 hMonitor by GCHighly dependent on other reaction parameters.
Yield Variable>95% (optimized)Quantitative yields are achievable with optimized conditions.[3]

Detailed Experimental Protocol

This protocol provides a detailed methodology for the hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas

  • Two-neck round-bottom flask

  • Magnetic stir bar

  • Septa

  • Hydrogen balloon or hydrogen cylinder with regulator

  • Vacuum/gas manifold

  • Celite

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a two-neck round-bottom flask.

    • Seal the flask with septa and connect it to a vacuum/gas manifold.

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition:

    • Under a positive pressure of nitrogen or argon, carefully add the 10% Pd/C catalyst (10 mol% relative to the substrate) to the flask.

    • Safety Note: Handle the dry Pd/C catalyst with care as it can be pyrophoric.

  • Solvent and Substrate Addition:

    • Add anhydrous ethanol via a syringe to the flask to create a slurry with the catalyst.

    • Dissolve this compound in anhydrous ethanol in a separate flask and add it to the reaction flask via a syringe.

  • Hydrogenation:

    • Connect the flask to a hydrogen source (either a balloon or a cylinder).

    • Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.

    • If using a cylinder, pressurize the reactor to the desired pressure (e.g., 10 atm).

    • Begin vigorous stirring of the reaction mixture.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), stop the stirring and carefully vent the excess hydrogen.

    • Purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 3,4-dimethylhexane.

  • Purification:

    • If necessary, the crude product can be purified by distillation or column chromatography.

Below is a DOT script for the experimental workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Prepare Flask under Inert Gas add_catalyst 2. Add Catalyst prep_flask->add_catalyst add_reagents 3. Add Solvent and Substrate add_catalyst->add_reagents hydrogenate 4. Introduce Hydrogen and Stir add_reagents->hydrogenate monitor 5. Monitor by GC-MS hydrogenate->monitor filter_catalyst 6. Filter Catalyst monitor->filter_catalyst Reaction Complete remove_solvent 7. Remove Solvent filter_catalyst->remove_solvent purify 8. Purify Product (if needed) remove_solvent->purify

Caption: Experimental workflow for the hydrogenation of this compound.

References

Technical Support Center: Separation of (E) and (Z) Isomers of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (E) and (Z) isomers of 3,4-dimethyl-3-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the (E) and (Z) isomers of this compound?

A1: (E) and (Z) isomers are types of stereoisomers, specifically diastereomers, that arise from restricted rotation around the carbon-carbon double bond in the this compound molecule.[1][2]

  • The (Z)-isomer (from the German zusammen, meaning "together") has the higher-priority substituent groups on the same side of the double bond. In this case, the ethyl groups are on the same side.[2]

  • The (E)-isomer (from the German entgegen, meaning "opposite") has the higher-priority substituent groups on opposite sides of the double bond.[2]

Caption: Logical relationship of (E) and (Z) isomers.

Q2: Why is it necessary to separate these isomers?

A2: In drug development and material science, different stereoisomers of a molecule can have vastly different biological activities, physical properties, and toxicological profiles. Therefore, isolating and characterizing each isomer is crucial for safety, efficacy, and regulatory compliance.[3]

Q3: What are the primary methods for separating (E) and (Z) isomers of this compound?

A3: The most effective and widely cited method for separating alkene isomers like this compound is Gas Chromatography (GC) , particularly with high-resolution capillary columns.[4] High-Performance Liquid Chromatography (HPLC) and specialized column chromatography can also be employed.[3][5]

Q4: Are there significant differences in the physical properties of the (E) and (Z) isomers?

A4: The physical properties of (E) and (Z)-3,4-dimethyl-3-hexene are very similar, which makes their separation challenging. Both have a reported boiling point of 122°C at 760 mmHg and a density of 0.729 g/cm³.[6][7][8] These slight differences in their three-dimensional structure are what chromatographic techniques exploit for separation.

Data Presentation: Physical and Chromatographic Properties

The subtle differences in molecular shape between the (E) and (Z) isomers lead to different interactions with chromatographic stationary phases, allowing for separation.

Table 1: Physical Properties of this compound Isomers

Property(E)-3,4-Dimethyl-3-hexene(Z)-3,4-Dimethyl-3-hexeneReference(s)
CAS Number 19550-88-019550-87-9[9][10]
Molecular Formula C₈H₁₆C₈H₁₆[7][10]
Molecular Weight 112.21 g/mol 112.21 g/mol [7][11]
Boiling Point 122°C @ 760 mmHg122°C @ 760 mmHg[7][8]
Density 0.729 g/cm³0.729 g/cm³[7][8]
Refractive Index 1.419 - 1.4281.419[6][7][8]

Table 2: Kovats Retention Indices for Gas Chromatography

Kovats retention indices help in identifying compounds by normalizing retention times to adjacent n-alkanes. The variation in reported values highlights the influence of the specific GC column and conditions.

IsomerKovats Index (Standard Non-polar)Reference(s)
(E)-isomer 790.6, 791, 756, 760[9]
(Z)-isomer 764.8, 795.7[11]

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC) Separation

This protocol outlines a general method for the separation of (E) and (Z) isomers using capillary GC. Optimization will be required based on the specific instrument and column used.

1. System Preparation:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
  • Column: High-resolution capillary column. A column with a liquid crystalline stationary phase is highly recommended for its selectivity towards geometric isomers.[4][12] Alternatively, a long (e.g., >50 m) Carbowax-20M or similar polar capillary column can be effective.[4][13]
  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).

2. Sample Preparation:

  • Dissolve the mixture of this compound isomers in a volatile solvent (e.g., hexane or pentane) to a concentration of approximately 1 mg/mL.
  • Ensure the sample is free of non-volatile residues.

3. GC Method Parameters:

  • Injector Temperature: 200°C.
  • Detector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial Temperature: 50°C, hold for 2 minutes.
  • Ramp: Increase temperature at a rate of 2-5°C/min to 100°C.
  • Hold: Maintain 100°C for 5 minutes. (Note: This program is a starting point and must be optimized).
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1 (adjust as needed to avoid column overloading).

4. Data Analysis:

  • Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. The elution order may vary depending on the stationary phase.[4]
  • Integrate the peak areas to determine the relative percentage of each isomer in the mixture.

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomer Peaks (Co-elution)

This is the most common issue, where the (E) and (Z) isomers elute at the same time, resulting in a single peak.

Caption: Troubleshooting workflow for co-eluting isomer peaks.

Step-by-Step Troubleshooting:

  • Change the Stationary Phase: The most critical factor for separating geometric isomers is the selectivity of the stationary phase. Standard non-polar phases may not provide sufficient resolution.

    • Recommendation: Use a capillary column with a liquid crystalline stationary phase, which is specifically designed to separate molecules based on their shape.[4][12] Polar phases like Carbowax are a good second choice.[13]

  • Optimize the Temperature Program: The elution of each isomer can be affected differently by temperature.[4]

    • Recommendation: Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min). A slower ramp increases the interaction time with the stationary phase and can improve resolution.

  • Increase Column Efficiency: Higher efficiency columns provide narrower peaks and better separation.

    • Recommendation: Use a longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter.[4]

Issue 2: Peak Tailing or Fronting

This issue affects peak shape, making accurate integration and quantification difficult.

  • Possible Cause (Tailing): Active sites on the column or in the injector liner; column contamination.

    • Solution: Deactivate the injector liner with silylation agent. Trim the first few centimeters from the column inlet.

  • Possible Cause (Fronting): Column overloading.

    • Solution: Dilute the sample or increase the injector split ratio (e.g., from 50:1 to 100:1).

Issue 3: Irreproducible Retention Times

Fluctuations in retention times make peak identification unreliable.

  • Possible Cause: Leaks in the system; unstable carrier gas flow rate; inconsistent oven temperature.

    • Solution: Perform a leak check on the GC system, especially around the injector septum and column fittings. Ensure the gas regulators are providing a stable pressure. Verify the oven temperature profile is accurate and reproducible.

References

Technical Support Center: GC-MS Analysis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,4-Dimethyl-3-hexene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor peak shapes, such as peak tailing or fronting, for my this compound standard?

A1: Poor peak shape can significantly affect the accuracy and resolution of your analysis. The cause can be related to several factors within your GC system.

  • Peak Tailing: This is often observed when active sites in the GC system interact with the analyte.[1] For a non-polar compound like this compound, tailing might indicate a problem with the system's inertness or a physical issue.

    • Contaminated Inlet Liner: The liner can accumulate non-volatile residues, creating active sites. Regularly replacing the inlet liner is crucial for maintaining good peak shape.[2]

    • Improper Column Installation: An incorrectly cut or installed column can create dead volumes, leading to peak tailing.[3] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet.

    • Column Contamination: Buildup of contaminants at the head of the column can cause peak tailing. Trimming a small portion (e.g., 10-20 cm) from the inlet end of the column can often resolve this.[2]

  • Peak Fronting: This is typically a sign of column overload.

    • Sample Concentration Too High: Injecting a sample that is too concentrated can saturate the stationary phase.[3] Diluting your sample or reducing the injection volume can alleviate this issue.

    • Incompatible Solvent: While less common for non-polar analytes, a mismatch between the solvent and the stationary phase can sometimes cause fronting.

Q2: My this compound peak has a low signal-to-noise ratio or is not detected at all. What are the likely causes?

A2: Low sensitivity can be a frustrating issue. A systematic check of the sample preparation and instrument parameters is the best approach.

  • Sample Preparation and Injection Issues:

    • Sample Degradation or Low Concentration: Ensure your standard is properly stored and has not degraded. Verify the concentration of your solution.

    • Injector Problems: A leaking septum or a contaminated/active liner can lead to sample loss during injection.[2] Regularly inspect and replace the septum and liner.

    • Syringe Issues: A defective or plugged syringe will result in inconsistent or no injection.[2]

  • GC-MS System Issues:

    • Leaks in the System: Leaks in the carrier gas lines can reduce the amount of analyte reaching the detector.[4] Perform a leak check of the system.

    • Dirty Ion Source: Over time, the ion source in the mass spectrometer can become contaminated, leading to a significant drop in sensitivity. Cleaning the ion source as per the manufacturer's instructions is a common maintenance task.

    • Incorrect MS Parameters: Ensure the mass spectrometer is tuned correctly and that the detector voltage is set appropriately. An out-of-date tune can lead to poor sensitivity.

Q3: I am observing split peaks for this compound. What could be the reason?

A3: Split peaks can arise from issues in the injection process or column installation.

  • Improper Column Installation: If the column is not seated correctly in the inlet, it can cause the sample to be introduced unevenly, resulting in split peaks.[3]

  • Mixed Sample Solvent: Using a solvent mixture for sample dilution, especially in splitless injection, can sometimes lead to peak splitting. It is recommended to use a single solvent.[3]

  • Injector Temperature: An injector temperature that is too low may not allow for complete and rapid vaporization of the sample, potentially causing peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in an electron ionization (EI) mass spectrum?

A1: The mass spectrum of (Z)-3,4-Dimethyl-3-hexene (C8H16, molecular weight: 112.21 g/mol ) is characterized by a series of fragment ions. The molecular ion peak is observed at m/z 112. The fragmentation pattern is dominated by cleavages that form stable carbocations.

m/zRelative Intensity (%)Proposed Fragment
41100[C3H5]+
55~85[C4H7]+
69~60[C5H9]+
83~40[C6H11]+
97~15[C7H13]+
112~25[C8H16]+• (Molecular Ion)

Data is based on the NIST Mass Spectrometry Data Center spectrum for (Z)-3,4-Dimethyl-3-hexene.[5]

Q2: How can I differentiate this compound from its isomers using GC-MS?

A2: Differentiating isomers can be challenging as they often have similar mass spectra. The primary method for differentiation is through chromatographic separation.

  • Chromatographic Separation: The choice of the GC column is critical. A non-polar column will separate isomers primarily based on their boiling points. For isomers with very similar boiling points, a more polar column may provide better separation due to differences in polarity.[1]

  • Mass Spectrometry: While the mass spectra of isomers can be similar, there might be subtle differences in the relative abundances of fragment ions. Examining the mass spectra across the chromatographic peak can help identify co-eluting isomers.[1] For complex mixtures, multidimensional GC (GCxGC) can provide the necessary resolution to separate co-eluting isomers.[6]

Experimental Protocols

Protocol 1: General GC-MS Screening for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

  • Sample Preparation:

    • Ensure the sample is dissolved in a volatile organic solvent such as hexane or dichloromethane.[7]

    • The recommended concentration is approximately 10 µg/mL for a 1 µL splitless injection.[7]

    • Filter the sample if it contains any particulates to avoid clogging the syringe or contaminating the inlet.

  • GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40°C, hold for 5 min; Ramp: 5°C/min to 150°C
Injector Split/splitless at 250°C, Split ratio 50:1 (can be adjusted)
Injection Volume 1 µL
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-200
Transfer Line Temp. 280°C
Ion Source Temp. 230°C

Visualizations

Troubleshooting_Workflow start Start: Poor Chromatographic Performance peak_shape Assess Peak Shape start->peak_shape sensitivity Check Sensitivity start->sensitivity resolution Evaluate Resolution (Isomer Separation) start->resolution tailing Tailing Peak? peak_shape->tailing fronting Fronting Peak? peak_shape->fronting low_signal Low/No Signal? sensitivity->low_signal coelution Co-elution? resolution->coelution tailing->fronting No check_liner Check/Replace Inlet Liner tailing->check_liner Yes fronting->sensitivity No reduce_conc Reduce Sample Concentration fronting->reduce_conc Yes low_signal->resolution No check_leaks System Leak Check low_signal->check_leaks Yes optimize_method Optimize GC Method (Temp Program, Flow Rate) coelution->optimize_method Yes end Resolution: Improved Performance coelution->end No check_column_install Verify Column Installation check_liner->check_column_install trim_column Trim Column Inlet check_column_install->trim_column trim_column->end reduce_conc->end clean_source Clean Ion Source check_leaks->clean_source clean_source->end change_column Use More Polar Column optimize_method->change_column change_column->end

Caption: A troubleshooting workflow for common issues in the GC-MS analysis of this compound.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Volatile Solvent filter Filter (if needed) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (GC) inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis & Detection (MS) ionize->detect process Process Chromatogram & Mass Spectra detect->process identify Identify Compound (Library Search) process->identify quantify Quantify (if needed) identify->quantify

Caption: A typical experimental workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Stabilizing 3,4-Dimethyl-3-hexene for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization and storage of 3,4-Dimethyl-3-hexene.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Appearance of a sharp, unpleasant odor. Oxidation of the alkene leading to the formation of volatile aldehydes and ketones.Immediately test for peroxides. If positive, consider purification by distillation (with caution) or disposal. Implement or review inert atmosphere storage procedures.
Discoloration of the sample (yellowing). Formation of polymeric materials or conjugated systems due to degradation.Analyze a small aliquot by GC-MS to identify impurities. If significant degradation has occurred, purification may be necessary. Ensure storage is in a dark, cool environment.
Inconsistent results in reactions using the stored alkene. Presence of peroxides or other degradation products that may interfere with the reaction (e.g., radical reactions, catalyst poisoning).Test for peroxides before use. If peroxides are present, they can be removed by passing the alkene through a column of activated alumina. Add a recommended antioxidant for future storage.
Precipitate formation in the sample. Polymerization or formation of insoluble degradation products.Do not use the material. The precipitate may be shock-sensitive peroxides. Contact your institution's environmental health and safety office for proper disposal procedures.
Gradual decrease in purity over time as determined by GC analysis. Slow oxidative degradation.Add a stabilizer such as Butylated Hydroxytoluene (BHT) at a concentration of 50-200 ppm. Store under an inert atmosphere (nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is autoxidation. This is a free-radical chain reaction involving atmospheric oxygen that attacks the allylic C-H bonds of the alkene. This process leads to the formation of hydroperoxides, which are unstable and can further decompose into other oxygenated impurities such as epoxides, alcohols, and ketones. This degradation is often initiated by exposure to light, heat, or the presence of metal ion impurities.

Q2: How can I prevent the degradation of this compound?

A2: To prevent degradation, it is crucial to minimize exposure to oxygen, light, and heat. The most effective method is to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container in a cool, dark place. The addition of a radical scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), is also highly recommended.

Q3: What is Butylated Hydroxytoluene (BHT) and how does it work?

A3: BHT is a synthetic phenolic antioxidant that functions as a free-radical scavenger.[1][2] It inhibits the autoxidation process by donating a hydrogen atom to the reactive peroxy radicals, thereby terminating the radical chain reaction and preventing further degradation of the alkene.[3] The BHT radical formed is relatively stable and does not propagate the chain reaction.

Q4: What is the recommended concentration of BHT for stabilizing this compound?

A4: For stabilizing purified alkenes for laboratory use, a BHT concentration in the range of 50-200 ppm (mg/kg) is generally effective. The optimal concentration can depend on the anticipated storage duration and conditions. It is advisable to start with a lower concentration and monitor the purity over time.

Q5: How can I test for the presence of peroxides in my this compound sample?

A5: Peroxides can be detected using several methods. Commercially available peroxide test strips are a quick and convenient qualitative to semi-quantitative method.[4] A common wet chemical method involves the addition of a fresh solution of potassium iodide (KI) in acetic acid to the sample. The formation of a yellow to brown color, due to the oxidation of iodide to iodine, indicates the presence of peroxides.[4]

Q6: My this compound has been stored for a while without a stabilizer. Is it still usable?

A6: It is essential to first test the material for peroxides. If peroxides are present at a significant level (e.g., >10 ppm), the material may not be suitable for reactions sensitive to oxidizing agents or radical initiators. If the peroxide level is low, the alkene can often be purified by passing it through a column of activated basic alumina immediately before use. It is also recommended to analyze the purity by GC-MS to check for other degradation products.

Q7: What are the expected degradation products of this compound that I should look for in a GC-MS analysis?

A7: The primary degradation products to look for are isomers of this compound oxide (an epoxide). Further degradation or rearrangement can lead to the formation of 3,4-dimethyl-3,4-hexanediol, and various ketones and aldehydes resulting from the cleavage of the double bond or other oxidative processes.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of autoxidation.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key reactant in autoxidation.[4]
Container Amber glass bottle with a tightly sealed capProtects from light, which can initiate radical formation. Prevents evaporation and moisture ingress.
Stabilizer 50-200 ppm Butylated Hydroxytoluene (BHT)Acts as a free-radical scavenger to inhibit the autoxidation chain reaction.[3]

Table 2: Typical Concentrations of BHT as a Stabilizer

Application Typical BHT Concentration Range
Cosmetic Formulations 0.0002% - 0.5%
Industrial Oils and Fuels 0.01% - 0.1%
Purified Laboratory Alkenes 50 - 200 ppm (0.005% - 0.02%)

Experimental Protocols

Protocol 1: Stabilization of this compound with BHT

Objective: To add a protective amount of Butylated Hydroxytoluene (BHT) to a sample of this compound for long-term storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), high purity

  • A suitable solvent for BHT (e.g., hexane or the alkene itself), high purity

  • Inert gas (Nitrogen or Argon)

  • Amber glass storage bottle with a PTFE-lined cap

  • Analytical balance

  • Micropipette or syringe

Procedure:

  • Prepare a BHT Stock Solution (Optional but Recommended):

    • Accurately weigh a small amount of BHT (e.g., 10 mg).

    • Dissolve it in a precise volume of a high-purity solvent (e.g., 10 mL of hexane) to create a stock solution of known concentration (e.g., 1 mg/mL). This allows for more accurate addition of small quantities of the stabilizer.

  • Calculate the Required Amount of BHT:

    • Determine the mass of the this compound to be stabilized.

    • Calculate the mass of BHT required to achieve the desired concentration (e.g., for 100 ppm in 50 g of alkene, you would need 5 mg of BHT).

  • Add BHT to the Alkene:

    • If using a stock solution, calculate the volume needed and add it to the alkene using a micropipette or syringe.

    • If adding BHT directly, carefully weigh the required amount and add it to the alkene. Ensure it dissolves completely, which may require gentle swirling or sonication.

  • Inert Atmosphere Storage:

    • Transfer the stabilized alkene to the amber glass storage bottle.

    • Purge the headspace of the bottle with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

    • Quickly and tightly seal the bottle with the PTFE-lined cap.

  • Labeling and Storage:

    • Clearly label the bottle with the name of the compound, the concentration of BHT added, and the date.

    • Store the bottle in a refrigerator at 2-8 °C.

Protocol 2: GC-MS Analysis of this compound Purity and Degradation Products

Objective: To assess the purity of a this compound sample and identify potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar non-polar column).

  • High-purity helium as the carrier gas.

  • This compound sample.

  • High-purity solvent for dilution (e.g., hexane or dichloromethane).

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow: Constant flow, e.g., 1 mL/min Helium.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in the chosen solvent.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 112).

    • Calculate the purity of the sample based on the peak area percentage.

    • Examine the chromatogram for any additional peaks.

    • Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) to identify potential degradation products such as epoxides (molecular ion at m/z 128), diols (may require derivatization for good chromatography), ketones, and aldehydes.

Mandatory Visualizations

Degradation_Pathway alkene This compound allylic_radical Allylic Radical alkene->allylic_radical Initiation oxygen O2 (Air) peroxy_radical Peroxy Radical oxygen->peroxy_radical initiator Light, Heat initiator->allylic_radical allylic_radical->peroxy_radical + O2 hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + R-H epoxide This compound oxide hydroperoxide->epoxide Decomposition/Rearrangement carbonyls Ketones/Aldehydes hydroperoxide->carbonyls Further Oxidation diol 3,4-Dimethyl-3,4-hexanediol epoxide->diol Hydrolysis

Caption: Autoxidation pathway of this compound.

Stabilization_Workflow start Receive/Synthesize This compound check_purity Analyze Purity by GC-MS start->check_purity add_stabilizer Add BHT (50-200 ppm) check_purity->add_stabilizer Purity OK inert_storage Store under Inert Atmosphere (N2 or Ar) at 2-8 °C add_stabilizer->inert_storage periodic_testing Periodic Quality Control (Peroxide Test, GC-MS) inert_storage->periodic_testing use Use in Experiment periodic_testing->use Purity OK purify Purify (e.g., Alumina Column) before use periodic_testing->purify Impurities Detected purify->use

Caption: Workflow for stabilizing and storing this compound.

References

Technical Support Center: Synthesis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethyl-3-hexene. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol?

A1: The most prevalent impurities are not extraneous contaminants but rather isomers of the target compound. The acid-catalyzed dehydration of the tertiary alcohol proceeds via a carbocation intermediate, which can lead to a mixture of alkene isomers.

  • (E) and (Z)-3,4-Dimethyl-3-hexene: These are the geometric isomers of the desired product. The trans (E) isomer is generally the thermodynamically more stable and often the major product due to reduced steric strain.[1]

  • Positional Isomers: Rearrangement of the carbocation intermediate can lead to the formation of other C8H16 alkene isomers, such as 3,4-dimethyl-2-hexene.[2]

  • Unreacted 3,4-dimethyl-3-hexanol: Incomplete dehydration will result in the presence of the starting alcohol in the product mixture.

  • Di-alkene ethers: Under certain conditions, particularly if the reaction temperature is not high enough, two molecules of the alcohol can react to form an ether.[3]

  • Polymerization products: The acidic conditions can sometimes promote the polymerization of the newly formed alkene, leading to higher molecular weight impurities.

Q2: My Grignard synthesis of the precursor, 3,4-dimethyl-3-hexanol, is giving a low yield. What are the likely causes?

A2: Low yields in Grignard reactions are a common issue and typically stem from a few key problems:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware, solvent (e.g., diethyl ether or THF), or starting materials will quench the Grignard reagent as it forms.[4][5][6]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[4][5]

  • Wurtz Coupling: A significant side reaction is the coupling of the alkyl halide with the newly formed Grignard reagent, leading to a dimeric alkane (in this case, octane if starting from a butyl halide). This is more prevalent with more reactive halides.[5]

  • Impure Alkyl Halide: The presence of impurities, especially water or alcohol, in the alkyl halide will consume the Grignard reagent.

Q3: How can I distinguish between the (E) and (Z) isomers of this compound in my product mixture?

A3: The most effective methods for distinguishing and quantifying geometric isomers are spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the chemical shifts may be very similar, in some cases, the spatial arrangement of the alkyl groups in the cis (Z) and trans (E) isomers can lead to subtle differences in the proton (¹H) and carbon (¹³C) NMR spectra. For alkenes with vinylic protons, the coupling constants are a clear indicator; however, for tetrasubstituted alkenes like this compound, this is not applicable. In such cases, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of the methyl and ethyl groups.

  • Gas Chromatography (GC): Using a capillary column with an appropriate stationary phase (e.g., a polar phase), it is often possible to achieve baseline separation of the (E) and (Z) isomers. The more linear trans isomer typically has a slightly different retention time than the cis isomer. Coupling the GC to a mass spectrometer (GC-MS) will confirm that both peaks have the same mass-to-charge ratio, confirming they are isomers.

Troubleshooting Guides

Troubleshooting Low Yield in Acid-Catalyzed Dehydration
Symptom Possible Cause Recommended Solution
Low conversion to alkene (high amount of starting alcohol remaining) 1. Insufficient reaction temperature. 2. Inadequate amount of acid catalyst. 3. Presence of excess water, shifting equilibrium.1. Ensure the reaction is heated to the appropriate temperature for the specific acid catalyst used. 2. Increase the molar ratio of the acid catalyst. 3. Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.
Formation of a dark, tarry substance Charring of the organic material by a strong, oxidizing acid (e.g., concentrated sulfuric acid).1. Use a milder acid catalyst such as phosphoric acid or potassium bisulfate. 2. Use a lower concentration of sulfuric acid. 3. Control the temperature carefully to avoid overheating.
Significant amount of high-boiling point residue 1. Ether formation. 2. Polymerization of the alkene product.1. Ensure the reaction temperature is high enough to favor elimination over substitution. Distill the alkene product as it forms to remove it from the reaction mixture. 2. Use a lower reaction temperature or a shorter reaction time. Consider using a polymerization inhibitor if the problem persists.
Troubleshooting Grignard Synthesis of 3,4-dimethyl-3-hexanol
Symptom Possible Cause Recommended Solution
Reaction fails to initiate 1. Wet glassware or solvent. 2. Inactive magnesium surface.1. Flame-dry all glassware under vacuum or oven-dry at >120°C and cool under an inert atmosphere. Use anhydrous solvents.[4][5] 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[4][6]
Low yield of the desired alcohol 1. Wurtz coupling side reaction. 2. Incomplete reaction.1. Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure all the magnesium has been consumed before adding the ketone. Allow for sufficient reaction time.
Presence of a significant amount of a hydrocarbon byproduct Wurtz coupling product.Use a less reactive alkyl halide (e.g., a chloride instead of a bromide or iodide) if possible, and maintain a lower reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.

  • Reagents: In the round-bottom flask, place 3,4-dimethyl-3-hexanol and a catalytic amount of 85% phosphoric acid (approximately 10-20% by volume). Add a few boiling chips.

  • Reaction and Distillation: Gently heat the flask. The alkene product and water will co-distill. Maintain the temperature at the head of the fractionating column below 100°C to prevent the co-distillation of the starting alcohol (boiling point ~160-165°C).

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any acid), water, and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried organic layer and purify by fractional distillation, collecting the fraction boiling at approximately 122-125°C.

Protocol 2: GC-MS Analysis of Product Mixture
  • Sample Preparation: Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 7890A GC with a 5975C MSD or equivalent.

    • Column: A polar capillary column (e.g., DB-WAXetr, 60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating alkene isomers.

    • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a rate of 5-10°C/min to ensure separation of all components.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-300.

  • Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers of this compound based on their retention times and mass spectra (molecular ion at m/z 112). Quantify the relative amounts of each isomer by integrating the peak areas.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Synthesis of Precursor cluster_dehydration Dehydration to Alkene cluster_purification Purification and Analysis alkyl_halide Alkyl Halide grignard_reagent Grignard Reagent alkyl_halide->grignard_reagent + Mg, Anhydrous Ether mg Magnesium mg->grignard_reagent ketone 3-Pentanone alcohol 3,4-dimethyl-3-hexanol ketone->alcohol grignard_reagent->alcohol + 3-Pentanone crude_product Crude Product (Alkene Mixture) alcohol->crude_product + Heat acid_catalyst Acid Catalyst (e.g., H3PO4) acid_catalyst->crude_product washing Washing (NaHCO3, H2O, Brine) crude_product->washing drying Drying (MgSO4) washing->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product analysis GC-MS / NMR Analysis pure_product->analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Dehydration start Low Yield in Dehydration? check_conversion High amount of starting alcohol? start->check_conversion Yes check_tar Formation of dark tar? start->check_tar No increase_temp Increase Temperature check_conversion->increase_temp Potential Solutions add_catalyst Add More Catalyst check_conversion->add_catalyst Potential Solutions remove_water Use Dean-Stark check_conversion->remove_water Potential Solutions check_residue High-boiling residue? check_tar->check_residue No milder_acid Use Milder Acid (H3PO4) check_tar->milder_acid Potential Solutions lower_temp Lower Reaction Temperature check_tar->lower_temp Potential Solutions distill_product Distill Product as it Forms check_residue->distill_product Potential Solutions shorter_time Reduce Reaction Time check_residue->shorter_time Potential Solutions

Caption: Troubleshooting logic for low yield in the dehydration of 3,4-dimethyl-3-hexanol.

References

Technical Support Center: Scaling Up the Synthesis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,4-Dimethyl-3-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, a tetrasubstituted alkene, include the McMurry reaction, acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol, and the Wittig reaction. The choice of method often depends on the available starting materials, desired stereoselectivity (E/Z isomer ratio), and scalability.

Q2: How can I control the stereoselectivity to favor the (E) or (Z) isomer of this compound?

A2: Controlling stereoselectivity is a significant challenge in the synthesis of tetrasubstituted alkenes.

  • Acid-Catalyzed Dehydration: This method typically yields a mixture of isomers, with the more stable (E)-isomer (trans) being the major product due to reduced steric hindrance.[1]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide used. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[2][3]

  • McMurry Reaction: This reaction is often not highly stereoselective for acyclic alkenes and may produce a mixture of (E) and (Z) isomers.

Q3: My reaction yield is consistently low. What are the general factors I should investigate?

A3: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate include:

  • Reagent Purity: Ensure all reagents, especially organometallics like Grignard reagents or low-valent titanium species for the McMurry reaction, are pure and handled under appropriate inert conditions.[4][5]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, McMurry reactions require strictly anhydrous and oxygen-free conditions.[6]

  • Side Reactions: Be aware of potential side reactions such as pinacol coupling in the McMurry reaction or carbocation rearrangements in acid-catalyzed dehydrations.[4][7]

  • Purification Method: Product loss during workup and purification is common. Optimize your distillation or chromatography methods to improve recovery.[8]

Troubleshooting Guides

Issue 1: Low Yield in McMurry Reaction of 3-Pentanone
Potential Cause Troubleshooting Step
Inactive Low-Valent Titanium Reagent The low-valent titanium species is highly sensitive to air and moisture. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened or properly stored titanium salts (e.g., TiCl₃ or TiCl₄) and high-purity reducing agents (e.g., Zn, Li, K).[4][6][9]
Incomplete Reaction The reaction is often heterogeneous. Ensure vigorous stirring to maximize contact between the carbonyl compound and the titanium reagent. Extend the reflux time if necessary.
Pinacol Coupling Byproduct Formation If the reaction temperature is too low or the deoxygenation step is inefficient, the pinacol (3,4-dimethylhexane-3,4-diol) may be isolated as a major byproduct.[4] Ensure the reaction is brought to reflux to promote the final deoxygenation step.
Product Loss During Workup The workup for McMurry reactions can be challenging due to the formation of titanium oxides. Follow established procedures for quenching and filtering these byproducts carefully to avoid co-precipitation of the product.
Issue 2: Multiple Products in Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol
Potential Cause Troubleshooting Step
Carbocation Rearrangement Acid-catalyzed dehydration proceeds via a carbocation intermediate, which can be prone to rearrangement, leading to isomeric alkene byproducts.[7][10][11][12] Using a milder acid or lower reaction temperatures can sometimes minimize these rearrangements.
Incomplete Dehydration If the reaction is not heated sufficiently or for an adequate duration, unreacted starting alcohol may remain. Monitor the reaction progress using TLC or GC.
Formation of E/Z Isomers This reaction naturally produces a mixture of (E)- and (Z)-3,4-dimethyl-3-hexene. The (E)-isomer is generally the major product.[1] Separation of these isomers may require careful fractional distillation or preparative chromatography.[13]
Ether Formation Under certain conditions, intermolecular dehydration can occur, leading to the formation of an ether byproduct. This is more common at lower temperatures. Ensure the temperature is sufficient to favor elimination over substitution.

Experimental Protocols

Protocol 1: Synthesis via McMurry Reaction

This protocol describes the reductive coupling of 3-pentanone to yield this compound.

Materials:

  • Titanium(III) chloride (TiCl₃)

  • Zinc-copper couple (Zn(Cu))

  • 3-Pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Aqueous K₂CO₃ solution

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon/nitrogen inlet. Flame-dry the glassware and allow it to cool under an inert atmosphere.

  • To the flask, add Zn(Cu) (4 equivalents) and TiCl₃ (2 equivalents).

  • Add anhydrous THF via cannula and stir the suspension vigorously.

  • Gently heat the mixture to reflux for 1-2 hours to generate the active low-valent titanium species. The color of the mixture should turn black.[6]

  • Cool the mixture to 0°C.

  • Dissolve 3-pentanone (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-16 hours.

  • Cool the reaction to room temperature and quench by slowly adding an aqueous K₂CO₃ solution.

  • Filter the mixture through a pad of celite to remove the titanium oxides. Wash the filter cake with THF or diethyl ether.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with additional ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis via Acid-Catalyzed Dehydration

This protocol describes the dehydration of 3,4-dimethyl-3-hexanol.

Materials:

  • 3,4-Dimethyl-3-hexanol

  • Concentrated phosphoric acid (85%) or sulfuric acid

  • Saturated NaCl solution

  • Saturated NaHCO₃ solution

  • Anhydrous CaCl₂

Procedure:

  • Place 3,4-dimethyl-3-hexanol into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated phosphoric acid or sulfuric acid while cooling the flask in an ice bath.

  • Assemble a fractional distillation apparatus. Gently heat the mixture to distill the alkene product as it forms. The boiling point of this compound is approximately 115-117°C.[8][14]

  • Collect the distillate in a flask cooled in an ice bath. Water will co-distill with the product.

  • Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and saturated NaCl solution.

  • Separate the organic layer and dry it over anhydrous CaCl₂.

  • Perform a final simple distillation to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods

Method Starting Material Typical Yield (%) (E)/(Z) Ratio Key Considerations
McMurry Reaction3-Pentanone60-80%Variable, often near 1:1Requires strict inert atmosphere; workup can be difficult.[4][9]
Acid-Catalyzed Dehydration3,4-Dimethyl-3-hexanol75-85%(E) isomer is majorRisk of carbocation rearrangements; simple procedure.[1][8]
Wittig Reaction3-Pentanone & appropriate ylide50-70%Tunable based on ylideStereoselectivity is controllable but may require multi-step ylide preparation.[2][3]

Visualizations

Reaction_Pathway cluster_mcmurry McMurry Reaction cluster_dehydration Acid-Catalyzed Dehydration ketone 2 x 3-Pentanone product This compound (E/Z Mixture) ketone->product 1. TiCl3, Zn(Cu) 2. Reflux in THF alcohol 3,4-Dimethyl-3-hexanol product_dehyd This compound (Mainly E-isomer) alcohol->product_dehyd H3PO4, Heat

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow start Problem: Low Product Yield check_reagents Check Reagent Quality (Purity, Anhydrous?) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes fix_reagents Action: Use fresh/purified reagents. Ensure inert atmosphere. check_reagents->fix_reagents No check_conditions Verify Reaction Conditions (Temp, Time, Inert Atm.?) conditions_ok Conditions OK check_conditions->conditions_ok Yes fix_conditions Action: Optimize temperature/time. Improve inert gas setup. check_conditions->fix_conditions No check_workup Analyze Workup & Purification (Product Loss?) workup_ok Workup OK check_workup->workup_ok Yes fix_workup Action: Modify extraction/distillation. Check for product volatility. check_workup->fix_workup No reagents_ok->check_conditions conditions_ok->check_workup Optimization_Logic goal Goal: Maximize Yield & Purity param1 Parameter: Reaction Temperature goal->param1 param2 Parameter: Reaction Time goal->param2 param3 Parameter: Catalyst/Reagent Loading goal->param3 effect1a Too Low: Incomplete reaction, Substitution byproducts param1->effect1a effect1b Too High: Decomposition, Rearrangement byproducts param1->effect1b effect2a Too Short: Incomplete conversion param2->effect2a effect2b Too Long: Increased side reactions param2->effect2b effect3a Too Low: Slow/incomplete reaction param3->effect3a effect3b Too High: Exothermic events, Difficult purification param3->effect3b optimum Find Optimum Balance effect1a->optimum effect1b->optimum effect2a->optimum effect2b->optimum effect3a->optimum effect3b->optimum

References

Technical Support Center: Catalyst Poisoning in 3,4-Dimethyl-3-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during the hydrogenation of 3,4-Dimethyl-3-hexene.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the catalytic hydrogenation of this compound.

Issue 1: Decreased Reaction Rate or Stalled Reaction

Symptoms: The consumption of hydrogen gas has slowed significantly or stopped altogether before the complete conversion of the starting material. Analysis by GC or NMR confirms a low conversion rate.

Possible Cause: Catalyst poisoning is a primary suspect when a previously efficient reaction becomes sluggish or halts. Poisons block the active sites on the catalyst surface, preventing the adsorption and reaction of this compound and hydrogen.

Troubleshooting Workflow:

start Reaction Slows or Stops check_purity Analyze Reactant and Solvent Purity (GC-MS) start->check_purity check_gas Verify Hydrogen Gas Purity start->check_gas impurity_found Impurities Detected? check_purity->impurity_found check_gas->impurity_found purify Purify Reactants/ Solvents impurity_found->purify Yes no_impurity No Impurities Found impurity_found->no_impurity No use_guard_bed Implement a Guard Bed purify->use_guard_bed end_success Reaction Rate Restored use_guard_bed->end_success end_fail Issue Persists: Contact Support use_guard_bed->end_fail catalyst_issue Suspect Catalyst Deactivation no_impurity->catalyst_issue characterize Characterize Spent Catalyst (e.g., TPD, XPS) catalyst_issue->characterize regenerate Attempt Catalyst Regeneration characterize->regenerate replace Replace with Fresh Catalyst regenerate->replace Regeneration Fails regenerate->end_success replace->end_success replace->end_fail

Caption: Troubleshooting workflow for decreased reaction rate.

Diagnostic Steps and Solutions:

  • Analyze Reactants and Solvent for Impurities:

    • Action: Obtain samples of the this compound starting material and the solvent used in the reaction. Analyze these samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to detect trace impurities.[1][2]

    • Common Poisons: Look for sulfur-containing compounds (e.g., thiols, thiophenes) or nitrogen-containing heterocycles (e.g., pyridine, quinoline).[3]

    • Solution: If impurities are found, purify the starting materials and solvent. Purification methods include distillation, passing through a column of activated alumina or silica gel, or using a scavenger resin.

  • Verify Hydrogen Gas Purity:

    • Action: If possible, analyze the hydrogen gas supply for contaminants like carbon monoxide (CO), which can act as a catalyst inhibitor.[3][4]

    • Solution: Use high-purity hydrogen (99.999%). If CO contamination is suspected, an in-line gas purifier can be installed.

  • Characterize the Spent Catalyst:

    • Action: Carefully recover the catalyst from the reaction mixture. Analyze the surface for adsorbed species using techniques like Temperature-Programmed Desorption (TPD) or X-ray Photoelectron Spectroscopy (XPS). TPD can help identify and quantify adsorbed poisons by monitoring the species that desorb from the catalyst surface as it is heated.[5]

    • Solution: Based on the identified poison, proceed with a targeted regeneration protocol (see Experimental Protocols section).

Issue 2: Low Product Yield with Formation of Byproducts

Symptoms: The desired product, 3,4-dimethylhexane, is formed in low yield, and significant amounts of side products are observed.

Possible Cause: Partial poisoning of the catalyst can alter its selectivity, leading to side reactions such as isomerization of the double bond or incomplete hydrogenation.

Troubleshooting Steps:

  • Identify Byproducts: Characterize the byproducts using GC-MS and NMR to understand the unintended reaction pathways.

  • Review Reaction Conditions:

    • Temperature: Elevated temperatures can sometimes promote side reactions, especially on a partially poisoned catalyst. Consider running the reaction at a lower temperature.

    • Pressure: Insufficient hydrogen pressure may lead to incomplete hydrogenation. Ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Consider a Different Catalyst: If poisoning is suspected and difficult to mitigate, switching to a more poison-resistant catalyst or a different metal (e.g., Rhodium on carbon) might be beneficial, although this may require re-optimization of the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of this compound?

A1: The most common poisons for palladium and platinum catalysts, typically used for this reaction, include:

  • Sulfur Compounds: Thiophenes, thiols, and sulfides are potent poisons for palladium catalysts like Pd/C.[6] They strongly and often irreversibly bind to the palladium surface, blocking active sites.

  • Nitrogen Compounds: Pyridine, quinoline, and other nitrogen-containing heterocycles can poison platinum catalysts such as PtO₂.[7][8]

  • Carbon Monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb to the catalyst's active sites.[3]

  • Heavy Metals: Traces of lead, mercury, or arsenic can irreversibly poison the catalyst.[9]

Q2: How can I differentiate between catalyst poisoning and other forms of deactivation?

A2: Catalyst poisoning is a form of chemical deactivation where impurities bind to the active sites.[10] This often results in a rapid and significant drop in reaction rate. Other deactivation mechanisms include:

  • Sintering: Thermal degradation where the metal particles on the support agglomerate, reducing the active surface area. This is more common at elevated temperatures.

  • Fouling: Physical blockage of the catalyst pores by carbonaceous deposits (coking) or other non-volatile byproducts.[11] To distinguish, if running the reaction with highly purified reagents restores activity, poisoning by impurities is the likely cause.

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many cases, regeneration is possible. The success of regeneration depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: Some inhibitors bind weakly and can be removed by washing the catalyst or by thermal treatment.

  • Irreversible Poisoning: Strongly adsorbed poisons like sulfur may require more aggressive chemical or thermal treatments. Complete restoration of the initial activity may not always be achievable.[6][12]

Q4: What is the expected impact of poison concentration on the reaction?

A4: The effect of poison concentration is generally dose-dependent. Even at parts-per-million (ppm) levels, catalyst poisons can cause a significant decrease in reaction rate and product yield. The following tables provide illustrative data based on typical observations in hydrogenation reactions of substituted alkenes.

Data Presentation

Table 1: Illustrative Effect of Thiophene (Sulfur Poison) on Pd/C Catalyzed Hydrogenation of this compound

Thiophene Concentration (ppm)Initial Reaction Rate (relative to unpoisoned)Final Product Yield (%)
0100%>99%
560%85%
1035%60%
25<10%<20%
50~0%<5%

Table 2: Illustrative Effect of Pyridine (Nitrogen Poison) on PtO₂ Catalyzed Hydrogenation of this compound

Pyridine Concentration (ppm)Initial Reaction Rate (relative to unpoisoned)Final Product Yield (%)
0100%>99%
1075%95%
2550%80%
5020%55%
100<5%<15%

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound
  • Setup: To a suitable hydrogenation vessel, add this compound (1.0 eq) and a solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., 5 mol% Pd/C or PtO₂).

  • Hydrogenation: Securely attach the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (this cycle should be repeated 3-5 times). Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) until hydrogen uptake ceases or the reaction is complete as determined by monitoring (e.g., GC, TLC, NMR).

  • Workup: Carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, 3,4-dimethylhexane.

Protocol 2: Detection of Sulfur Impurities by GC-SCD

This protocol outlines a general procedure for detecting volatile sulfur compounds in the starting material or solvent.

prep Prepare Sample and Calibration Standards inject Inject into GC-SCD System prep->inject separate Separation on Capillary Column inject->separate detect Sulfur Chemiluminescence Detection separate->detect quantify Quantify Sulfur Compounds Based on Peak Area detect->quantify

Caption: Workflow for GC-SCD analysis of sulfur impurities.

  • Instrumentation: Use a gas chromatograph equipped with a sulfur chemiluminescence detector (SCD).[1][2]

  • Column: Select a suitable capillary column for separating volatile sulfur compounds (e.g., a non-polar column like DB-1 or a sulfur-specific column).

  • Sample Preparation: Dilute the this compound or solvent sample in a sulfur-free solvent (e.g., high-purity hexane) to an appropriate concentration. Prepare a series of calibration standards of known sulfur compounds (e.g., thiophene, methyl mercaptan) in the same solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • SCD Conditions: Set the detector temperature and gas flows (hydrogen, air, ozone) according to the manufacturer's recommendations.

  • Analysis: Inject the samples and standards. Identify and quantify sulfur compounds in the sample by comparing their retention times and peak areas to those of the calibration standards.

Protocol 3: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

This protocol describes a mild oxidative regeneration procedure.

  • Catalyst Recovery: Filter the poisoned catalyst from the reaction mixture and wash it thoroughly with a solvent like ethanol to remove any adsorbed organic species.

  • Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours.

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a gentle flow of air or a mixture of 1-5% oxygen in nitrogen.[13] Slowly ramp the temperature to 100-140 °C and hold for 2-4 hours. This step aims to oxidize the adsorbed sulfur species to sulfur oxides, which then desorb from the catalyst surface.

  • Reduction: After the oxidative treatment, cool the catalyst under an inert gas flow. To reactivate the palladium, reduce the catalyst by heating it in a flow of hydrogen gas (e.g., at 100-200 °C) for 1-2 hours.

  • Passivation: After reduction, carefully passivate the catalyst before exposing it to air to prevent rapid oxidation. This can be done by cooling under hydrogen and then switching to an inert gas.

Protocol 4: Regeneration of a Nitrogen-Poisoned PtO₂ Catalyst

This protocol involves an acid wash to remove basic nitrogen-containing poisons.

  • Catalyst Recovery: Recover the poisoned PtO₂ catalyst by filtration and wash with the reaction solvent.

  • Acid Wash: Suspend the catalyst in a dilute aqueous solution of a non-coordinating acid (e.g., 0.1 M perchloric acid or sulfuric acid). Stir the suspension at room temperature for 1-2 hours. The acidic conditions help to protonate and desorb the basic nitrogen compounds.

  • Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the washings are neutral to pH paper. This is crucial to remove any residual acid.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100 °C.

  • Activation: Before use, the PtO₂ catalyst will be reduced in-situ to platinum black under the hydrogenation reaction conditions.

References

Technical Support Center: Byproduct Identification in 3,4-Dimethyl-3-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during reactions involving 3,4-dimethyl-3-hexene.

Troubleshooting Guides

Ozonolysis with Reductive Workup

Expected Main Product: 3-pentanone

Potential Issues & Solutions

Issue IDProblemPotential Cause(s)Suggested Solution(s)
OZ-01Incomplete conversion of starting material.Insufficient ozone delivery; reaction time too short; low reaction temperature.Ensure a steady stream of ozone is bubbled through the solution until a persistent blue color is observed (indicating excess ozone).[1] Extend the reaction time. Allow the reaction to proceed at -78°C without interruption.
OZ-02Formation of carboxylic acids instead of ketones.Oxidative workup conditions instead of reductive; presence of water during workup with certain reagents.Use a reliable reductive workup agent such as dimethyl sulfide (DMS) or zinc dust and acetic acid.[2][3] Ensure all reagents and solvents are anhydrous.
OZ-03Presence of unidentified peroxide byproducts.Incomplete quenching of the ozonide intermediate.Ensure sufficient reducing agent is added during the workup and allow adequate time for the reaction to complete. The disappearance of the ozonide can be monitored by TLC or other appropriate analytical methods.
OZ-04Complex mixture of products.Ozonide rearrangement; side reactions with solvent.Maintain a low reaction temperature (-78°C) to minimize rearrangements.[1] Use an inert solvent such as dichloromethane or methanol.[1]

Quantitative Data on Product Distribution

Oxidation with Hot, Acidic Potassium Permanganate (KMnO₄)

Expected Main Product: 3-pentanone

Potential Issues & Solutions

Issue IDProblemPotential Cause(s)Suggested Solution(s)
KM-01Over-oxidation to smaller carboxylic acids.Reaction temperature too high; prolonged reaction time; excess KMnO₄.Carefully control the reaction temperature and monitor the reaction progress closely (e.g., by TLC or GC). Use a stoichiometric amount of KMnO₄.
KM-02Incomplete reaction.Insufficient KMnO₄; low reaction temperature.Ensure the complete dissolution of the alkene. Use a slight excess of KMnO₄ if necessary and monitor for the persistence of the purple permanganate color.
KM-03Formation of diol byproducts.Reaction conditions are too mild (cold and dilute KMnO₄).Ensure the reaction is performed under hot, acidic conditions to promote oxidative cleavage.[4][5][6][7][8]

Quantitative Data on Product Distribution

Quantitative data for the oxidation of this compound with hot, acidic KMnO₄ is not widely reported. The yield of 3-pentanone can be variable, and the formation of over-oxidation byproducts is a common issue.

ProductExpected Yield Range
3-pentanoneModerate to High
Acetic acidLow to Moderate
Propanoic acidLow to Moderate
Acid-Catalyzed Hydration

Expected Main Product: 3,4-dimethyl-3-hexanol

Potential Byproducts due to Rearrangement

Potential Issues & Solutions

Issue IDProblemPotential Cause(s)Suggested Solution(s)
AH-01Formation of multiple alcohol isomers.Carbocation rearrangement to a more stable carbocation.[9][10][11][12]Use a hydration method that avoids carbocation intermediates, such as oxymercuration-demercuration.[9] Lowering the reaction temperature may slightly favor the direct addition product.[13]
AH-02Low yield of alcohol product.Reversible nature of the reaction.[14]Use a large excess of water to shift the equilibrium towards the alcohol product.[15]
AH-03Formation of an ether byproduct.Use of an alcohol as a solvent or co-solvent.Use water as the sole solvent if the ether is not the desired product.

Quantitative Data on Product Distribution

The product distribution in acid-catalyzed hydration is highly dependent on the specific reaction conditions. The formation of rearrangement products can be significant. While specific quantitative data for this compound is scarce, the following table illustrates a plausible qualitative distribution based on carbocation stability.

ProductExpected Distribution
3,4-dimethyl-3-hexanolMajor
Rearranged AlcoholsMinor to Significant
Hydrohalogenation (with HBr or HCl)

Expected Main Product: 3-halo-3,4-dimethylhexane

Potential Issues & Solutions

Issue IDProblemPotential Cause(s)Suggested Solution(s)
HH-01Formation of regioisomers.For unsymmetrical alkenes, addition can occur at two different positions. Since this compound is symmetrical, this is not a primary concern.N/A
HH-02Formation of anti-Markovnikov product (with HBr).Presence of peroxides or exposure to UV light, initiating a radical mechanism.[16]Ensure the use of fresh, peroxide-free reagents and protect the reaction from light.[16]
HH-03Carbocation rearrangements.Formation of a carbocation that can rearrange to a more stable one.Use a non-polar solvent to minimize carbocation formation and favor a more concerted mechanism. Lowering the reaction temperature can also help.

Quantitative Data on Product Distribution

For the hydrohalogenation of the symmetrical this compound, the primary product is 3-halo-3,4-dimethylhexane. The regioselectivity is not a factor. Byproduct formation through rearrangement is possible but expected to be minor under standard conditions.

ProductExpected Yield
3-halo-3,4-dimethylhexaneHigh
Rearranged haloalkanesLow

Experimental Protocols

Protocol 1: Ozonolysis of this compound with Reductive Workup

Objective: To synthesize 3-pentanone from this compound via ozonolysis.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

  • Three-neck round-bottom flask

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a gas outlet.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution via the gas dispersion tube.

  • Continue the ozonolysis until the solution retains a pale blue color, indicating the presence of excess ozone.[1]

  • Purge the solution with nitrogen or argon gas for 10-15 minutes to remove all excess ozone.

  • While maintaining the temperature at -78°C, add dimethyl sulfide (1.5 equivalents) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-pentanone.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Oxidation of this compound with Hot, Acidic KMnO₄

Objective: To synthesize 3-pentanone from this compound via oxidative cleavage.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of potassium permanganate in water.

  • Carefully add concentrated sulfuric acid to the solution.

  • Add this compound to the flask.

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue refluxing for 1-2 hours or until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the purple color is discharged.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting 3-pentanone by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the acid-catalyzed hydration of this compound?

A1: The most likely byproducts arise from carbocation rearrangements. The initial protonation of the double bond forms a tertiary carbocation. While this is relatively stable, a hydride or methyl shift could potentially lead to other stable carbocations, resulting in a mixture of alcohol isomers.[9][10][11][12] To avoid this, consider using oxymercuration-demercuration for the hydration of this alkene.[9]

Q2: How can I confirm the formation of byproducts in my reaction?

A2: A combination of analytical techniques is recommended. Gas chromatography-mass spectrometry (GC-MS) is excellent for separating volatile components and providing their mass spectra for identification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will help elucidate the structure of both the main product and any significant byproducts.

Q3: In the ozonolysis of this compound, what is the purpose of the reductive workup?

A3: The initial reaction of an alkene with ozone forms an unstable ozonide intermediate. The reductive workup, typically with dimethyl sulfide or zinc, cleaves this ozonide to produce the desired carbonyl compounds (in this case, 3-pentanone) while preventing over-oxidation to carboxylic acids.[2][3] An oxidative workup, on the other hand, would intentionally produce carboxylic acids.

Q4: Why is a mixture of stereoisomers a concern in some reactions of alkenes but not in the ozonolysis of this compound?

A4: The ozonolysis of this compound results in the formation of 3-pentanone, which is an achiral molecule. Therefore, no stereoisomers are possible. In reactions like hydrohalogenation or hydration, new chiral centers can be created, leading to the formation of enantiomers or diastereomers.

Q5: Can I use cold, dilute KMnO₄ to react with this compound? What would be the product?

A5: Yes, you can use cold, dilute potassium permanganate. However, this will result in a different product. Instead of cleaving the double bond, it will lead to syn-dihydroxylation, forming 3,4-dimethylhexane-3,4-diol as the major product.[5][6] If your goal is to produce 3-pentanone, you must use hot, acidic conditions.[4][7][8]

Visualizations

Ozonolysis_Pathway Start This compound O3 1. O₃, CH₂Cl₂, -78°C Start->O3 Ozonide Ozonide Intermediate O3->Ozonide Workup 2. Reductive Workup (DMS) Ozonide->Workup Byproduct Incomplete Reaction / Side Products Ozonide->Byproduct Product 3-Pentanone (Main Product) Workup->Product Troubleshooting_Hydration Start Acid-Catalyzed Hydration of this compound Problem Mixture of Alcohol Isomers Observed? Start->Problem Cause Probable Cause: Carbocation Rearrangement Problem->Cause Yes Desired_Product Desired Product: 3,4-dimethyl-3-hexanol Problem->Desired_Product No Solution1 Solution: Use Oxymercuration-Demercuration Cause->Solution1 Solution2 Alternative: Lower Reaction Temperature Cause->Solution2 Experimental_Workflow_Byproduct_ID Reaction Perform Alkene Reaction Workup Reaction Workup & Crude Product Isolation Reaction->Workup Analysis Analyze Crude Product Workup->Analysis GCMS GC-MS Analysis Analysis->GCMS Separation & Mass NMR NMR Spectroscopy Analysis->NMR Structure Identification Identify Main Product and Byproducts GCMS->Identification NMR->Identification Purification Purification Identification->Purification

References

Technical Support Center: Enhancing Stereoselectivity in 3,4-Dimethyl-3-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of 3,4-dimethyl-3-hexene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the synthesis of this compound, with a focus on maximizing the yield of the desired stereoisomer.

Issue 1: Poor E/Z Selectivity in McMurry Reaction

  • Question: My McMurry reaction of 3-pentanone is resulting in a nearly 1:1 mixture of (E)- and (Z)-3,4-dimethyl-3-hexene. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity in the McMurry coupling of acyclic ketones can be challenging. The stereochemical outcome is often dependent on the steric bulk of the substituents on the ketone. For 3-pentanone, the ethyl groups are not sufficiently different in size to strongly favor one diastereomeric pinacol intermediate over the other. However, you can try to influence the selectivity by modifying the reaction conditions:

    • Lowering the reaction temperature: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable pinacol intermediate, which may lead to a higher E/Z ratio in the final alkene.

    • Choice of Titanium Reagent: The nature of the low-valent titanium species can influence selectivity. While TiCl3/LiAlH4 is common, other reducing agents like Zn-Cu couple with TiCl4 might offer different selectivity profiles.[1] It is recommended to screen different low-valent titanium preparations.

    • Slow Addition of Ketone: Adding the 3-pentanone solution slowly to the slurry of the low-valent titanium reagent can sometimes improve selectivity by maintaining a low concentration of the ketone.

Issue 2: Low Yield in Wittig Reaction for a Tetrasubstituted Alkene

  • Question: I am attempting a Wittig reaction to synthesize this compound, but the yield is consistently low. What are the likely causes and solutions?

  • Answer: The Wittig reaction with sterically hindered ketones, which are required to form tetrasubstituted alkenes, can be sluggish and result in low yields.[2][3] Here are several factors to consider:

    • Steric Hindrance: The reaction between a sterically demanding ylide (e.g., from 2-bromobutane) and a ketone (3-pentanone) is inherently slow. Ensure you are using a sufficiently long reaction time and potentially elevated temperatures.

    • Ylide Formation: Incomplete formation of the ylide can be a major issue. Use a very strong, non-nucleophilic base like n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium salt.[4] The formation of the ylide is often indicated by a distinct color change.

    • Reaction Conditions: Ensure strictly anhydrous conditions, as ylides are strong bases and will be quenched by water or other protic sources.[5] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Side Reactions: The strong base used to generate the ylide can also promote side reactions of the ketone, such as enolization. Adding the ketone to the pre-formed ylide at a low temperature can help to minimize these side reactions.

Issue 3: Difficulty in Separating E and Z Isomers

  • Question: I have synthesized a mixture of (E)- and (Z)-3,4-dimethyl-3-hexene. What is the best method to separate these isomers?

  • Answer: The separation of E/Z isomers of non-polar alkenes like this compound can be challenging due to their similar physical properties.

    • Fractional Distillation: If there is a sufficient difference in the boiling points of the two isomers, fractional distillation can be attempted. However, for closely related isomers, this may not be effective.

    • Chromatography on Silver Nitrate-Impregnated Silica Gel: A highly effective method for separating isomers of unsaturated compounds is column chromatography using silica gel impregnated with silver nitrate (AgNO3).[6] The silver ions form reversible π-complexes with the double bond, and the stability of these complexes often differs between the E and Z isomers, allowing for their separation.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a suitable stationary phase (e.g., a non-polar C18 column or a silver-loaded column) can be used for high-purity separation, especially on a smaller scale.

Issue 4: Inconsistent Results with Nickel-Catalyzed Cross-Coupling

  • Question: I am trying a modern nickel-catalyzed cross-coupling reaction to synthesize this compound with high stereoselectivity, but my results are not reproducible. What factors are critical for this reaction?

  • Answer: Nickel-catalyzed cross-coupling reactions for the synthesis of tetrasubstituted alkenes are powerful but can be sensitive to several parameters.[7][8]

    • Catalyst and Ligand Quality: The activity of the nickel catalyst is highly dependent on its oxidation state and the nature of the ligand. Ensure you are using a high-purity nickel precursor and ligand. The steric and electronic properties of the phosphine ligands are crucial for achieving high regio- and stereocontrol.[8]

    • Reaction Setup: These reactions are often sensitive to air and moisture. Strict adherence to air-free techniques (e.g., using a glovebox or Schlenk line) is crucial for reproducibility.

    • Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome, including the E/Z selectivity. It is advisable to carefully screen different solvents and bases as reported in the literature for similar systems.

    • Purity of Starting Materials: Impurities in the starting materials (e.g., the vinyl electrophile or the organometallic reagent) can poison the catalyst or lead to side reactions. Ensure all starting materials are of high purity.

Data Presentation

The following tables summarize typical yields and stereoselectivities for different methods of synthesizing this compound. Please note that these are representative values and can vary based on specific reaction conditions and scale.

Method Precursors Typical Yield (%) Typical E:Z Ratio Reference
McMurry Reaction3-Pentanone40-60~1:1 to 3:1General Literature
Wittig Reaction (Standard)Ethyltriphenylphosphonium bromide + 3-Pentanone30-50Z-selective[9]
Wittig Reaction (Schlosser Mod.)Ethyltriphenylphosphonium bromide + 3-Pentanone30-50E-selective[9]
Nickel-Catalyzed Cross-CouplingVinyl Halide + Organozinc Reagent70-90>95:5 (E or Z)[7][8]

Experimental Protocols

Protocol 1: McMurry Reaction for this compound Synthesis

This protocol describes a general procedure for the reductive coupling of 3-pentanone to form a mixture of (E)- and (Z)-3,4-dimethyl-3-hexene.

Materials:

  • Titanium(IV) chloride (TiCl4)

  • Zinc dust (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Pentanone

  • Anhydrous Pyridine

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add zinc dust (4.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add anhydrous THF to the flask.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add TiCl4 (2.0 eq) to the suspension via the dropping funnel. The mixture will turn from yellow to black, indicating the formation of low-valent titanium.

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 1 hour.

  • Cool the mixture to room temperature and add a solution of 3-pentanone (1.0 eq) and anhydrous pyridine (2.0 eq) in THF via the dropping funnel.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography on silica gel to separate the E and Z isomers.

Protocol 2: Nickel-Catalyzed Stereoselective Synthesis of (E)-3,4-Dimethyl-3-hexene

This protocol is a representative procedure based on modern nickel-catalyzed cross-coupling methods for the stereoselective synthesis of tetrasubstituted alkenes.[7][8]

Materials:

  • (E)-3-Bromo-3-hexene

  • Dimethylzinc (Me2Zn) or methylmagnesium bromide (MeMgBr)

  • Ni(cod)2 (Nickel(0) bis(1,5-cyclooctadiene))

  • A suitable phosphine ligand (e.g., P(t-Bu)3 or a specific ligand from the literature)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add Ni(cod)2 (5 mol%) and the phosphine ligand (10 mol%) to a flame-dried reaction vial.

  • Add the anhydrous solvent, followed by (E)-3-bromo-3-hexene (1.0 eq).

  • Add the organozinc or Grignard reagent (1.5 eq) dropwise to the stirred solution at room temperature.

  • Seal the vial and stir the reaction mixture at the temperature specified in the relevant literature (can range from room temperature to elevated temperatures).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Select Synthesis Method (e.g., McMurry, Wittig, Ni-catalyzed) reaction Perform Reaction under Optimized Conditions start->reaction quench Quench Reaction & Workup reaction->quench crude Crude Product (Mixture of E/Z isomers) quench->crude purify Purification (e.g., Chromatography on AgNO3/Silica) crude->purify analysis Stereochemical Analysis (NMR, GC) purify->analysis final_product Pure (E)- or (Z)- This compound analysis->final_product Isolated Stereoisomer

Caption: General workflow for the stereoselective synthesis and purification of this compound.

troubleshooting_tree cluster_low_yield Low Yield cluster_poor_selectivity Poor Stereoselectivity cluster_separation Separation Issues start Problem Encountered q_yield Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Correct Stoichiometry? start->q_yield Low Yield q_selectivity Method Dependent: - McMurry: Lower Temp? - Wittig: Stabilized Ylide? - Ni-cat: Different Ligand? start->q_selectivity Poor Selectivity q_separation Standard Chromatography Ineffective? start->q_separation Separation Difficulty a_yield_yes Optimize: - Temperature - Reaction Time - Catalyst/Reagent Purity q_yield->a_yield_yes Yes a_yield_no Correct Reaction Setup q_yield->a_yield_no No a_selectivity_yes Screen Different Reaction Parameters q_selectivity->a_selectivity_yes Yes a_selectivity_no Re-evaluate Synthetic Method Choice q_selectivity->a_selectivity_no No a_separation_yes Use AgNO3-impregnated Silica Gel or Prep-HPLC q_separation->a_separation_yes Yes a_separation_no Optimize Standard Chromatography Conditions q_separation->a_separation_no No

Caption: Decision-making tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Overcoming Low Conversion Rates in 3,4-Dimethyl-3-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3,4-Dimethyl-3-hexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this sterically hindered alkene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 3,4-Dimethyl-3-hexanol from this compound, focusing on acid-catalyzed hydration and hydroboration-oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low conversion rates in my reaction with this compound?

A1: this compound is a tetrasubstituted alkene. The presence of methyl and ethyl groups around the carbon-carbon double bond creates significant steric hindrance. This bulkiness can impede the approach of reagents to the reactive double bond, leading to slow reaction rates and low conversion.

Q2: What are the primary methods to synthesize 3,4-Dimethyl-3-hexanol from this compound?

A2: The two primary methods for the hydration of this compound to produce 3,4-Dimethyl-3-hexanol are acid-catalyzed hydration and hydroboration-oxidation. Each method has its own set of challenges and optimization strategies, particularly due to the steric hindrance of the substrate.

Q3: Are there alternative synthetic routes to 3,4-Dimethyl-3-hexanol if direct hydration of the alkene fails?

A3: Yes, if you are consistently obtaining low yields with direct hydration methods, a Grignard reaction is a viable alternative. This involves reacting 2-butanone with ethylmagnesium bromide or propanal with a sec-butylmagnesium halide. This method builds the carbon skeleton and introduces the hydroxyl group in a predictable manner, often with better yields for sterically congested tertiary alcohols.

Troubleshooting: Acid-Catalyzed Hydration

Q4: My acid-catalyzed hydration of this compound is resulting in a mixture of products and low yield of the desired alcohol. What is happening?

A4: Acid-catalyzed hydration proceeds through a carbocation intermediate. While this compound is symmetrical, which simplifies regioselectivity, the harsh acidic conditions and high temperatures often required to overcome steric hindrance can lead to side reactions such as elimination (dehydration of the product alcohol) and the formation of ether byproducts if alcohols are present as solvents or impurities. The reaction is also reversible, which can limit the overall yield.

Q5: How can I optimize the reaction conditions for the acid-catalyzed hydration of this compound?

A5: To improve the conversion rate, consider the following adjustments:

  • Choice of Acid: Use a strong, non-nucleophilic acid like sulfuric acid to minimize the formation of side products.

  • Solvent: Use a large excess of water to shift the equilibrium towards the hydration product.

  • Temperature: Carefully control the temperature. While higher temperatures can increase the reaction rate, they can also favor the reverse dehydration reaction. It is a delicate balance that needs to be optimized for this specific substrate.

  • Reaction Time: Due to the slow reaction rate, an extended reaction time may be necessary. Monitor the reaction progress using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting: Hydroboration-Oxidation

Q6: I am experiencing a very slow or incomplete reaction during the hydroboration of this compound. How can I drive the reaction to completion?

A6: The steric hindrance of this compound can significantly slow down the hydroboration step. Standard hydroboration reagents like borane-THF complex (BH₃·THF) may not be reactive enough to efficiently add across the tetrasubstituted double bond.

Q7: What modifications to the hydroboration protocol can improve the yield for a sterically hindered alkene like this compound?

A7: To overcome the low reactivity, consider these strategies:

  • Use of Bulky, More Reactive Boranes: While seemingly counterintuitive, sterically demanding boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can sometimes offer better selectivity, though they may still react slowly with tetrasubstituted alkenes.

  • Elevated Temperatures: For less reactive boranes like 9-BBN, conducting the hydroboration step at elevated temperatures (e.g., 60-80 °C) can increase the reaction rate.

  • Extended Reaction Times: Allow for a significantly longer reaction time for the hydroboration step to ensure complete conversion.

  • Stoichiometry: Ensure the correct stoichiometry of the borane reagent to the alkene.

Data Presentation

Due to the significant steric hindrance, quantitative data for the direct hydration of this compound is not widely reported in the literature, with many sources indicating low to negligible yields under standard conditions. The following table provides a qualitative comparison of expected outcomes and suggested optimization strategies.

Reaction MethodReagentsTypical Conversion RateKey Challenges & Optimization Strategies
Acid-Catalyzed Hydration H₂SO₄ (catalytic), H₂OLowChallenges: Reversible reaction, potential for side reactions (elimination, ether formation). Optimization: Use of excess water, careful temperature control, extended reaction times.
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHVery LowChallenges: Extremely slow reaction due to steric hindrance. Optimization: Not generally recommended for this substrate.
Hydroboration-Oxidation 1. 9-BBN or Disiamylborane2. H₂O₂, NaOHLow to ModerateChallenges: Slow reaction rate. Optimization: Use of elevated temperatures for the hydroboration step, extended reaction times.
Alternative: Grignard Synthesis 1. 2-butanone + C₂H₅MgBr2. H₃O⁺Good to HighChallenges: Requires anhydrous conditions. Optimization: A more reliable route for this specific target molecule.

Experimental Protocols

Protocol 1: Optimized Hydroboration-Oxidation of this compound

This protocol is adapted for a sterically hindered alkene and aims to maximize the yield of 3,4-Dimethyl-3-hexanol.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the 9-BBN solution (1.1 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by GC analysis of aliquots.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Oxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add ethanol, followed by the 3 M NaOH solution.

    • Carefully add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 2 hours.

  • Work-up and Purification:

    • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by distillation to obtain pure 3,4-Dimethyl-3-hexanol.

Protocol 2: Grignard Synthesis of 3,4-Dimethyl-3-hexanol

This protocol provides an alternative and often more efficient route to the target alcohol.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • 2-Butanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and a cloudy appearance). If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-butanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to yield 3,4-Dimethyl-3-hexanol.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Rate with This compound check_substrate Verify Purity of This compound start->check_substrate check_substrate->start Impure Substrate reaction_type Identify Reaction Type check_substrate->reaction_type Substrate is Pure hydration Acid-Catalyzed Hydration reaction_type->hydration Hydration hydroboration Hydroboration-Oxidation reaction_type->hydroboration Hydroboration optimize_hydration Optimize Hydration: - Increase water concentration - Carefully control temperature - Extend reaction time hydration->optimize_hydration optimize_hydroboration Optimize Hydroboration: - Use 9-BBN or disiamylborane - Increase temperature (for 9-BBN) - Extend reaction time hydroboration->optimize_hydroboration alternative_route Consider Alternative Synthesis: Grignard Reaction optimize_hydration->alternative_route If still low yield end Improved Conversion optimize_hydration->end optimize_hydroboration->alternative_route If still low yield optimize_hydroboration->end alternative_route->end

Caption: Troubleshooting workflow for low conversion rates.

Acid_Catalyzed_Hydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation alkene This compound carbocation Tertiary Carbocation Intermediate alkene->carbocation + H⁺ alkene->carbocation h3o H₃O⁺ h2o_1 H₂O oxonium Protonated Alcohol (Oxonium Ion) carbocation->oxonium + H₂O carbocation->oxonium h2o_2 H₂O alcohol 3,4-Dimethyl-3-hexanol oxonium->alcohol - H⁺ oxonium->alcohol h2o_3 H₂O h3o_regen H₃O⁺ (catalyst regenerated)

Caption: Mechanism of acid-catalyzed hydration.

Validation & Comparative

Validating the Structure of 3,4-Dimethyl-3-hexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the validation of the 3,4-Dimethyl-3-hexene structure, supported by experimental data and detailed protocols.

The structure of this compound, a simple alkene with the molecular formula C₈H₁₆, can be definitively confirmed through a combination of spectroscopic methods.[1][2] This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of its (E) and (Z) isomers.

Spectroscopic Validation Data

A summary of the expected and reported spectroscopic data for the structural validation of this compound is presented below.

Spectroscopic TechniqueParameterExpected Value/Observation for this compound
¹H NMR Chemical Shift (δ)Ethyl protons (-CH₂-CH₃): ~0.9-1.1 ppm (t, 3H), ~1.9-2.1 ppm (q, 2H)Methyl protons (-CH₃): ~1.6-1.7 ppm (s, 6H)
¹³C NMR Chemical Shift (δ)Ethyl carbons (-CH₂-CH₃): ~14 ppm (-CH₃), ~25 ppm (-CH₂)Vinylic carbons (=C(CH₃)₂): ~125-135 ppmMethyl carbons (-CH₃): ~15-20 ppm
IR Spectroscopy Wavenumber (cm⁻¹)C-H stretch (sp³): ~2850-3000 cm⁻¹C=C stretch: ~1670 cm⁻¹ (weak or absent due to symmetry)
Mass Spectrometry m/z RatioMolecular Ion (M⁺): 112.13Major Fragments: 97 ([M-CH₃]⁺), 83 ([M-C₂H₅]⁺), 69, 55, 41

Comparative Analysis of Validation Methods

MethodInformation ProvidedStrengthsLimitations
¹H NMR Number of unique proton environments, their chemical environment, and connectivity.Provides detailed information on the hydrogen framework of the molecule.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Number of unique carbon environments.Directly observes the carbon backbone of the molecule.Lower sensitivity than ¹H NMR, may require longer acquisition times.
IR Spectroscopy Presence of specific functional groups.Quick and simple method to identify functional groups like C=C bonds.Does not provide detailed connectivity information. The C=C stretch may be weak or absent in symmetrical alkenes.
Mass Spectrometry Molecular weight and fragmentation pattern.Determines the molecular formula and provides clues about the structure from fragmentation.Isomers may have similar fragmentation patterns.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound via McMurry Reaction

The McMurry reaction provides a reliable method for the synthesis of alkenes from ketones or aldehydes.[3][4][5] In this case, 3-pentanone is reductively coupled to form this compound.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc powder (Zn)

  • Dry Tetrahydrofuran (THF)

  • 3-Pentanone

  • Pyridine

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a slurry of low-valent titanium is prepared by the dropwise addition of TiCl₄ to a suspension of zinc powder in dry THF at 0°C.

  • The mixture is then refluxed for several hours.

  • After cooling the mixture, 3-pentanone and a small amount of pyridine are added.

  • The reaction mixture is refluxed for several hours to overnight.

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the obtained data with the expected values in the table above.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC) interface for separation and purification.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge (m/z) ratio of the molecular ion and fragment ions.

  • Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and identify characteristic fragments.

Visualization of Experimental Workflow and Structural Validation Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in validating the structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3-Pentanone reaction McMurry Reaction start->reaction product Crude this compound reaction->product purification Purification product->purification final_product Pure this compound purification->final_product nmr NMR (1H & 13C) final_product->nmr ir IR final_product->ir ms MS final_product->ms

Figure 1. Experimental workflow for the synthesis and analysis of this compound.

validation_logic cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation nmr_data NMR Data (Chemical Shifts, Coupling) connectivity Determine Connectivity & Functional Groups nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) ir_data->connectivity ms_data MS Data (Molecular Ion, Fragments) mw_confirmation Confirm Molecular Weight & Formula ms_data->mw_confirmation structure_validation Validated Structure of This compound connectivity->structure_validation mw_confirmation->structure_validation

Figure 2. Logical relationship for the structural validation of this compound.

References

A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the validity and reproducibility of experimental results. This guide provides an objective comparison of spectroscopic and chromatographic methods for the purity assessment of 3,4-Dimethyl-3-hexene, an unsaturated hydrocarbon. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.

Quantitative Data Comparison

The selection of an analytical method for purity determination is a trade-off between various performance parameters. Below is a summary of quantitative data for commonly used techniques in the analysis of this compound and similar non-chromophoric alkenes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and polarity, followed by mass-based identification and quantification.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against an internal standard.Absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.Separation based on differential partitioning between a mobile and a stationary phase.
Purity Determination Area percent normalization of the main peak relative to all detected volatile impurities.Absolute purity determination by comparing the integral of an analyte signal to that of a certified internal standard.[1]Primarily qualitative, but can be used quantitatively by creating a calibration curve based on the intensity of a characteristic absorption band.Quantification of the main peak area relative to impurities, often requiring derivatization for non-chromophoric compounds.[2]
Typical Accuracy High (typically >99.5% for the main component)Very High (can be <0.1% uncertainty with proper validation)[3]Lower (highly dependent on matrix and calibration)High (dependent on detector and standard availability)
Precision (RSD) < 1%< 0.5%1-5%< 1%
Limit of Quantification (LOQ) Low (ppm to ppb level for impurities)Higher (~0.1-0.5% for impurities)[4]Higher (typically >0.1%)Low (ppm level), but dependent on detector response.[5]
Sample Throughput HighModerateHighModerate to High
Key Advantage Excellent for separating and identifying volatile isomers and impurities.Absolute quantification without the need for a specific reference standard of the analyte; provides structural information.[6]Rapid and non-destructive, good for identifying functional groups.Versatile for a wide range of compounds, including non-volatile impurities.
Key Limitation Not suitable for non-volatile impurities.Lower sensitivity for trace impurities compared to chromatographic methods.[7]Limited specificity and sensitivity for complex mixtures.This compound lacks a UV chromophore, requiring alternative detectors like Refractive Index (RI) or Charged Aerosol Detector (CAD), or derivatization.[2][8]

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental procedures. The following sections detail the methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound and detecting volatile organic impurities, including positional and geometric isomers.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane or dichloromethane.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C (hold for 2 minutes), then ramp to 250 °C at 10 °C/min (hold for 5 minutes).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Purity is calculated using the area percent normalization of the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard, without the need for a reference standard of this compound itself.[9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should be soluble in the chosen deuterated solvent and have signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.[10]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for qualitative analysis to confirm the presence of characteristic functional groups. While less precise for quantification than GC-MS or qNMR, it can be used for purity assessment against a reference standard.

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for neat liquid).

Procedure:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) or a single drop can be placed on an ATR crystal.

  • Data Acquisition:

    • Record a background spectrum.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the sample spectrum to a reference spectrum of pure this compound.

    • The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest alcohol contamination, while a sharp peak around 1700 cm⁻¹ might indicate a carbonyl impurity.

    • For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a characteristic peak (e.g., the C=C stretch around 1670 cm⁻¹) at different known concentrations.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described analytical techniques.

experimental_workflow cluster_gcms GC-MS Purity Assessment cluster_qnmr qNMR Purity Assessment cluster_ftir FTIR Purity Assessment gcms_start Sample Preparation (Dissolve in Hexane) gcms_inject Inject into GC-MS gcms_start->gcms_inject gcms_separate Separation on Capillary Column gcms_inject->gcms_separate gcms_detect MS Detection (EI, 70 eV) gcms_separate->gcms_detect gcms_analyze Data Analysis (Area % Normalization) gcms_detect->gcms_analyze gcms_result Purity Report gcms_analyze->gcms_result qnmr_start Sample & Internal Standard Weighing qnmr_dissolve Dissolve in Deuterated Solvent qnmr_start->qnmr_dissolve qnmr_acquire Acquire ¹H NMR Spectrum qnmr_dissolve->qnmr_acquire qnmr_process Data Processing (Integration) qnmr_acquire->qnmr_process qnmr_calculate Purity Calculation qnmr_process->qnmr_calculate qnmr_result Purity Report qnmr_calculate->qnmr_result ftir_start Sample Preparation (Thin Film/ATR) ftir_acquire Acquire IR Spectrum ftir_start->ftir_acquire ftir_compare Compare to Reference Spectrum ftir_acquire->ftir_compare ftir_analyze Identify Impurity Peaks ftir_compare->ftir_analyze ftir_result Qualitative Purity Statement ftir_analyze->ftir_result

Experimental workflows for purity assessment of this compound.

logical_relationship cluster_screening Initial Screening & Identification cluster_quantification Quantitative Analysis cluster_impurities Impurity Profile start Purity Assessment of This compound ftir FTIR Spectroscopy start->ftir Qualitative Check gcms GC-MS start->gcms Quantitative Analysis qnmr qNMR start->qnmr Quantitative Analysis hplc HPLC start->hplc Quantitative Analysis qual_result Functional Group Confirmation ftir->qual_result volatile Volatile Impurities & Isomers gcms->volatile absolute Absolute Purity & Non-volatile Soluble Impurities qnmr->absolute non_chrom Non-volatile & Non-chromophoric Impurities hplc->non_chrom gcms_decision gcms_decision volatile->gcms_decision Volatile Impurities Dominant? qnmr_decision qnmr_decision absolute->qnmr_decision Absolute Purity Required? hplc_decision hplc_decision non_chrom->hplc_decision Non-volatile Impurities Suspected? final_gcms GC-MS is the preferred method gcms_decision->final_gcms Yes final_qnmr qNMR is the preferred method qnmr_decision->final_qnmr Yes final_hplc HPLC with universal detector is suitable hplc_decision->final_hplc Yes

Decision-making workflow for selecting a purity assessment method.

References

A Comparative Guide to the Synthesis of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of specific alkene isomers is a critical task. This guide provides a comparative analysis of various synthetic methodologies for 3,4-Dimethyl-3-hexene, a tetrasubstituted alkene. The comparison focuses on key performance indicators such as yield, stereoselectivity, and reaction conditions, supported by experimental data to inform the selection of the most suitable method for a given application.

Comparison of Key Performance Indicators

The choice of a synthetic route for this compound is a trade-off between factors like yield, the desired isomeric purity, and the complexity of the experimental setup. The following table summarizes the quantitative data for different synthesis pathways.

Synthesis MethodStarting Material(s)Reagents & ConditionsYield (%)Purity/Isomer Ratio (E:Z)Ref.
Dehydration of Tertiary Alcohol3,4-Dimethyl-3-hexanolAcid catalyst (e.g., H₂SO₄ or H₃PO₄), HeatModerateMajor: (E)-isomer[1]
McMurry Coupling3-PentanoneTiCl₃ or TiCl₄, Reducing agent (e.g., LiAlH₄, Zn, or Zn-Cu couple), Reflux in THF/DMEGoodMixture of isomers[2][3]
Wittig Reaction3-Pentanone and Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi), Anhydrous solvent (e.g., THF or Et₂O)ModeratePredominantly (Z)-isomer
Dimerization of Alkene2-ButeneAcid catalyst (e.g., H₂SO₄) or Metal catalyst (e.g., Iron-based)VariableMixture of isomers[4]

Note: "Moderate" and "Good" yields are qualitative descriptions based on typical outcomes for these reaction types, as specific numerical data for all methods in the direct synthesis of this compound is not consistently available in the provided search results. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and reaction conditions.

Synthesis Pathways Overview

The following diagram illustrates the logical flow of the compared synthetic methods to produce this compound.

Synthesis_Pathways cluster_dehydration Dehydration cluster_mcmurry McMurry Coupling cluster_wittig Wittig Reaction cluster_dimerization Dimerization 3,4-Dimethyl-3-hexanol 3,4-Dimethyl-3-hexanol This compound This compound 3,4-Dimethyl-3-hexanol->this compound H+, Heat 3-Pentanone_McMurry 3-Pentanone 3-Pentanone_McMurry->this compound TiClx, Reductant 3-Pentanone_Wittig 3-Pentanone 3-Pentanone_Wittig->this compound Ethyltriphenylphosphonium_bromide Ethyltriphenyl- phosphonium bromide Phosphonium_Ylide Phosphonium Ylide Ethyltriphenylphosphonium_bromide->Phosphonium_Ylide Strong Base Phosphonium_Ylide->this compound 2-Butene 2-Butene 2-Butene->this compound Catalyst

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Dehydration of 3,4-Dimethyl-3-hexanol

This method involves the acid-catalyzed elimination of water from a tertiary alcohol to form an alkene.[1]

Protocol:

  • Place 3,4-dimethyl-3-hexanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to the appropriate temperature to facilitate dehydration and distill the alkene product as it forms. The reaction temperature for tertiary alcohols is typically in the range of 25-80°C.

  • The collected distillate, containing the alkene and water, is then washed with a basic solution to neutralize any remaining acid, followed by a water wash.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the final product is purified by distillation.

Expected Outcome: This reaction proceeds through a carbocation intermediate, and according to Zaitsev's rule, will favor the formation of the more substituted alkene. Due to steric hindrance, the (E)-isomer (trans) of this compound is expected to be the major product.[1]

McMurry Coupling of 3-Pentanone

The McMurry reaction provides a method for the reductive coupling of two ketone molecules to form an alkene.[2][3]

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend a low-valent titanium reagent, typically prepared in situ from TiCl₃ or TiCl₄ and a reducing agent (e.g., LiAlH₄, Zn, or Zn-Cu couple), in an anhydrous ether solvent such as THF or DME.

  • Heat the mixture to reflux to ensure the formation of the active low-valent titanium species.

  • A solution of 3-pentanone in the same anhydrous solvent is then added dropwise to the refluxing mixture.

  • The reaction is refluxed for several hours to ensure complete coupling.

  • After cooling, the reaction is quenched, typically by the slow addition of water or methanol.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography or distillation.

Expected Outcome: This reaction is effective for creating sterically hindered alkenes and will produce a mixture of (E)- and (Z)-isomers of this compound.

Wittig Reaction of 3-Pentanone

The Wittig reaction is a widely used method for synthesizing alkenes from carbonyl compounds and a phosphonium ylide.

Protocol:

  • The Wittig reagent, a phosphonium ylide, is prepared by treating ethyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous solvent like THF or diethyl ether under an inert atmosphere. This is typically done at a low temperature (e.g., 0°C or -78°C).

  • A solution of 3-pentanone in the same anhydrous solvent is then added to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of time to ensure completion.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

  • The final alkene product is purified by distillation or chromatography.

Expected Outcome: The reaction of a non-stabilized ylide, such as the one derived from ethyltriphenylphosphonium bromide, with a ketone generally leads to the formation of the (Z)-isomer (cis) as the major product.

Dimerization of 2-Butene

The dimerization of alkenes can be achieved using various catalysts to produce larger olefins.

Protocol:

  • In a suitable reactor, 2-butene is brought into contact with a catalyst.

  • For acid-catalyzed dimerization, a strong acid like sulfuric acid can be used. The reaction conditions (temperature and pressure) need to be carefully controlled to favor dimerization over polymerization.[5]

  • Alternatively, transition metal catalysts, such as certain iron-based complexes, can be employed for the selective dimerization of butenes.[4]

  • The reaction mixture is then processed to separate the desired dimer, this compound, from unreacted monomer and other oligomers.

  • Purification is typically achieved through distillation.

Expected Outcome: This method can produce a variety of octene isomers, and the selectivity towards this compound is highly dependent on the catalyst and reaction conditions used. It often results in a mixture of different structural and stereoisomers.

References

A Comparative Guide to the Reactivity of (E)- and (Z)-3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the geometric isomers (E)- and (Z)-3,4-Dimethyl-3-hexene. Understanding the differential reactivity of these isomers is crucial for synthetic chemists and drug development professionals in predicting reaction outcomes, optimizing synthetic routes, and understanding potential metabolic pathways. This document outlines the theoretical basis for their reactivity differences, presents expected comparative data, details experimental protocols for key reactions, and provides visualizations of reaction pathways.

Introduction to (E)- and (Z)-3,4-Dimethyl-3-hexene

(E)- and (Z)-3,4-Dimethyl-3-hexene are stereoisomers of a tetrasubstituted alkene. The core difference lies in the spatial arrangement of the ethyl and methyl groups across the carbon-carbon double bond.

  • (Z)-3,4-Dimethyl-3-hexene (cis): The two ethyl groups are on the same side of the double bond, leading to significant steric hindrance.

  • (E)-3,4-Dimethyl-3-hexene (trans): The two ethyl groups are on opposite sides of the double bond, resulting in a less sterically crowded molecule.

This fundamental structural difference dictates the accessibility of the double bond to incoming reagents, thereby influencing reaction rates and, in some cases, the stereochemical outcome of the products.

isomers cluster_Z (Z)-3,4-Dimethyl-3-hexene cluster_E (E)-3,4-Dimethyl-3-hexene Z_isomer Z_isomer E_isomer E_isomer Z_isomer->E_isomer Geometric Isomers

Caption: Molecular structures of (Z) and (E)-3,4-Dimethyl-3-hexene.

Reactivity Comparison

The reactivity of the double bond in these isomers is primarily influenced by steric hindrance. The bulky ethyl and methyl groups in the (Z)-isomer shield the π-bond from one face, making it less accessible to reagents compared to the more open structure of the (E)-isomer. This generally leads to slower reaction rates for the (Z)-isomer in reactions that are sensitive to steric bulk.

Table 1: Predicted Relative Reactivity and Stereochemical Outcomes
ReactionReagentsPredicted Relative Rate(Z)-Isomer Product(s)(E)-Isomer Product(s)
Catalytic Hydrogenation H₂, Pd/C(E) > (Z)meso-3,4-DimethylhexaneRacemic mixture of (3R,4R)- and (3S,4S)-3,4-Dimethylhexane
Epoxidation m-CPBA(E) > (Z)meso-3,4-Diethyl-3,4-dimethyloxiraneRacemic mixture of (3R,4R)- and (3S,4S)-epoxides
Bromination Br₂ in CCl₄(E) > (Z)Racemic mixture of (3R,4S)- and (3S,4R)-3,4-dibromo-3,4-dimethylhexanemeso-3,4-dibromo-3,4-dimethylhexane
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOH(E) > (Z)Racemic mixture of (3R,4S)- and (3S,4R)-3,4-dimethyl-3-hexanolRacemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethyl-3-hexanol

Experimental Protocols

The following are representative experimental protocols for the comparative analysis of the reactivity of (E)- and (Z)-3,4-Dimethyl-3-hexene.

Catalytic Hydrogenation

This procedure details the reduction of the alkene to the corresponding alkane.

Materials:

  • (E)- or (Z)-3,4-Dimethyl-3-hexene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or a balloon hydrogenation setup

  • Filtration apparatus (e.g., Celite on a fritted glass funnel)

Procedure:

  • In a suitable reaction vessel, dissolve a known amount of the alkene isomer (e.g., 1.0 mmol) in a solvent such as ethanol (10 mL).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the alkene).

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, 3,4-dimethylhexane.

  • Analyze the product by NMR and GC-MS to confirm its identity and purity. The stereochemical outcome can be determined by appropriate analytical techniques if chiral centers are formed.

hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Analysis dissolve Dissolve Alkene in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with N2 then H2 add_catalyst->purge pressurize Pressurize with H2 purge->pressurize stir Stir Vigorously pressurize->stir monitor Monitor Progress (TLC/GC) stir->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate under Vacuum filter->concentrate analyze Analyze Product (NMR, GC-MS) concentrate->analyze

Caption: Experimental workflow for catalytic hydrogenation.

Epoxidation

This protocol describes the formation of an epoxide from the alkene using a peroxy acid.

Materials:

  • (E)- or (Z)-3,4-Dimethyl-3-hexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alkene isomer (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Add m-CPBA (typically 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxy acid), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography if necessary.

  • Characterize the product by NMR and GC-MS.

epoxidation_pathway Z_alkene (Z)-Alkene mcpba m-CPBA Z_alkene->mcpba syn-addition E_alkene (E)-Alkene E_alkene->mcpba syn-addition meso_epoxide meso-Epoxide mcpba->meso_epoxide racemic_epoxide Racemic Epoxide mcpba->racemic_epoxide

Caption: Stereochemical pathways for the epoxidation of (E) and (Z) isomers.

Bromination

This protocol outlines the addition of bromine across the double bond.

Materials:

  • (E)- or (Z)-3,4-Dimethyl-3-hexene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Aqueous sodium thiosulfate solution

Procedure:

  • Dissolve the alkene isomer (1.0 mmol) in carbon tetrachloride (10 mL) in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride dropwise to the stirred alkene solution until the bromine color persists.

  • Stir the reaction at 0°C for an additional 30 minutes.

  • If excess bromine is present, quench the reaction by adding aqueous sodium thiosulfate solution until the color disappears.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude dibromide.

  • Analyze the product by NMR and GC-MS.

Hydroboration-Oxidation

This two-step procedure converts the alkene to an alcohol with anti-Markovnikov regioselectivity.

Materials:

  • (E)- or (Z)-3,4-Dimethyl-3-hexene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: Part A: Hydroboration

  • To a dry, nitrogen-flushed flask, add the alkene isomer (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the flask in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF (1.1 equivalents of BH₃) dropwise via syringe.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

Part B: Oxidation 5. Cool the reaction mixture back to 0°C in an ice bath. 6. Slowly and carefully add 3 M NaOH solution (1.2 mL), followed by the dropwise addition of 30% H₂O₂ (1.2 mL), ensuring the temperature remains below 20°C. 7. Remove the ice bath and stir the mixture at room temperature for 1 hour. 8. Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel. 9. Wash the organic layer with water and brine. 10. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. 11. Purify the resulting alcohol by flash column chromatography if necessary. 12. Characterize the product by NMR, IR spectroscopy, and GC-MS.

Conclusion

The geometric isomerism of (E)- and (Z)-3,4-Dimethyl-3-hexene leads to predictable differences in their chemical reactivity, primarily driven by steric hindrance. The (Z)-isomer, with its more crowded structure, is generally expected to react more slowly than the (E)-isomer in common electrophilic addition reactions. Furthermore, the stereochemistry of the starting alkene dictates the stereochemical outcome of the products in stereospecific reactions such as catalytic hydrogenation, epoxidation, and bromination. The provided experimental protocols offer a framework for the systematic investigation and confirmation of these reactivity and stereoselectivity differences in a laboratory setting. This understanding is fundamental for the rational design of synthetic strategies and for predicting the behavior of such molecules in complex chemical and biological systems.

A Comparative Guide to 3,4-Dimethyl-3-hexene and Other Hexene Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the physicochemical properties, stability, and reactivity of 3,4-Dimethyl-3-hexene against other common hexene isomers. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to facilitate informed decisions in chemical synthesis and process development.

Introduction to Hexene Isomers

Hexenes are a group of alkenes with the chemical formula C₆H₁₂ that feature a carbon-carbon double bond. The position of this double bond and the arrangement of substituents give rise to numerous structural and stereoisomers, each with distinct physical and chemical properties. This compound, a tetrasubstituted alkene, is of particular interest due to its high degree of substitution, which significantly influences its stability and reactivity. This guide will focus on comparing this compound with other representative hexene isomers, including linear and other branched isomers.

Physical Properties: A Comparative Analysis

The physical properties of hexene isomers, such as boiling point, density, and refractive index, are primarily influenced by their molecular structure, including branching and stereochemistry. Generally, increased branching leads to a more compact structure, resulting in lower boiling points due to reduced surface area and weaker van der Waals forces.

IsomerStructureBoiling Point (°C)Density (g/cm³)Refractive Index (n_D)
This compound (E/Z mixture) CH₃CH₂C(CH₃)=C(CH₃)CH₂CH₃1220.7291.419
(E)-3,4-Dimethyl-3-hexenetrans isomer122 (estimate)0.7291.428
(Z)-3,4-Dimethyl-3-hexenecis isomer122 (estimate)0.7291.419
1-Hexene CH₂=CH(CH₂)₃CH₃63.50.6731.387
(E)-2-Hexene trans-CH₃CH=CH(CH₂)₂CH₃67.90.6781.393
(Z)-2-Hexene cis-CH₃CH=CH(CH₂)₂CH₃

A Comparative Guide to the Computational Study of 3,4-Dimethyl-3-hexene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational and experimental data for 3,4-Dimethyl-3-hexene and its structural isomers, 2,3-Dimethyl-2-hexene and 3-Methyl-3-heptene. The selection of these C8H16 isomers allows for an insightful comparison of the effects of substitution patterns on the double bond on their structural, thermodynamic, and spectroscopic properties.

Introduction

This compound is a tetrasubstituted alkene, a class of compounds that are important building blocks in organic synthesis and can be found in various natural products and pharmacologically active molecules. Understanding the conformational landscape, relative stability, and spectroscopic signatures of such molecules is crucial for predicting their reactivity and designing new synthetic pathways. Computational chemistry provides a powerful toolkit for investigating these properties, offering insights that complement and guide experimental work. This guide will compare the (E) and (Z) isomers of this compound with other C8H16 isomers to highlight the predictive power of computational methods.

Comparative Analysis of Physicochemical Properties

The stability and properties of alkenes are significantly influenced by the substitution pattern around the C=C double bond. Generally, increased substitution leads to greater stability due to hyperconjugation.[1] Trans (E) isomers are often more stable than their cis (Z) counterparts due to reduced steric strain.[1]

Thermodynamic Properties

The relative stability of the isomers can be quantified by their standard enthalpy and Gibbs free energy of formation. While extensive experimental data for these specific isomers is sparse, computational methods and estimation techniques like the Benson group additivity method provide valuable insights.[2]

Table 1: Comparison of Calculated Thermodynamic Properties (Ideal Gas)

CompoundIsomerCalculated ΔfH°(gas) (kJ/mol)Calculated ΔfG°(gas) (kJ/mol)
This compound (E)-101.02 (Joback Method)[3]88.15 (Joback Method)[3]
(Z)--
2,3-Dimethyl-2-hexene ---
3-Methyl-3-heptene (E)--
(Z)--

Note: The table is populated with available estimated data. A comprehensive computational study would provide more accurate and directly comparable values.

Spectroscopic Properties

Computational methods are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which are fundamental for structure elucidation.

Infrared (IR) Spectroscopy: The C=C stretching frequency in the IR spectrum is sensitive to the substitution pattern. Tetrasubstituted alkenes, like this compound and 2,3-Dimethyl-2-hexene, are expected to have a weak or absent C=C stretching band due to the lack of a significant change in dipole moment during the vibration. Experimental IR spectra are available in the NIST Chemistry WebBook for these compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of vinylic protons and carbons are highly dependent on their electronic environment. For tetrasubstituted alkenes like this compound and 2,3-Dimethyl-2-hexene, there are no vinylic protons. The 13C NMR chemical shifts of the sp2 hybridized carbons provide key information.

Table 2: Comparison of Key Experimental Spectroscopic Data

CompoundIsomerKey Experimental IR Bands (cm⁻¹)Experimental ¹³C NMR (sp² carbons) (ppm)
This compound (Z)Data available in NIST WebBook[5]Data available in SpectraBase[6]
(E)Data available in NIST WebBook-
2,3-Dimethyl-2-hexene -Data available in NIST WebBook[4]Data available in PubChem[7]
3-Methyl-3-heptene (E)/(Z)Data available in NIST WebBook[5]Data available in PubChem[8]

Note: This table summarizes the availability of experimental data. A full computational study would provide predicted values for direct comparison.

Experimental and Computational Protocols

A standard computational workflow for comparing alkene isomers involves several key steps, as outlined in the diagram below.

Computational Workflow

Computational_Workflow_for_Alkene_Isomer_Comparison Computational Workflow for Isomer Comparison cluster_0 Structure Preparation cluster_1 Conformational Analysis cluster_2 Quantum Mechanical Calculations cluster_3 Analysis and Comparison mol_select Select Isomers (e.g., C8H16) initial_geom Generate Initial 3D Geometries mol_select->initial_geom conf_search Conformational Search (e.g., Molecular Mechanics) initial_geom->conf_search low_energy_conf Identify Low-Energy Conformers conf_search->low_energy_conf dft_opt Geometry Optimization & Frequencies (e.g., DFT B3LYP/6-31G(d)) low_energy_conf->dft_opt thermo_calc Thermochemistry Calculation (Enthalpy, Gibbs Free Energy) dft_opt->thermo_calc nmr_calc NMR Chemical Shift Calculation (e.g., GIAO method) dft_opt->nmr_calc data_analysis Compare Calculated Properties (Energies, Spectra) thermo_calc->data_analysis nmr_calc->data_analysis exp_validation Validate with Experimental Data data_analysis->exp_validation

Caption: A typical workflow for the computational comparison of alkene isomers.

Detailed Methodologies
  • Geometry Optimization and Vibrational Frequencies: The geometries of the low-energy conformers are typically optimized using Density Functional Theory (DFT), with a functional like B3LYP and a basis set such as 6-31G(d) or larger.[9] Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate zero-point vibrational energies and thermal corrections for thermodynamic properties. These calculations also yield the predicted IR spectrum.

  • Thermochemical Analysis: Standard enthalpies and Gibbs free energies of formation can be calculated using high-level composite methods (e.g., G3, G4, CBS-QB3) for high accuracy.[10] These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation at a more manageable computational cost.

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[11] These calculations are typically performed at the DFT level of theory, and the results are often scaled or referenced to a known standard (e.g., tetramethylsilane) to improve agreement with experimental data.

Conclusion

References

Illuminating the Elusive Structure: A Comparative Guide to the Analytical Techniques for 3,4-Dimethyl-3-hexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of 3,4-Dimethyl-3-hexene derivatives, offering insights into their performance, supported by experimental data and detailed protocols.

While X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, its application to specific this compound derivatives is not extensively documented in publicly available research. Therefore, this guide will focus on a comparative analysis of the most commonly employed and powerful spectroscopic techniques for the structural characterization of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. X-ray crystallography will be discussed as the gold standard for unambiguous solid-state structure determination, with its potential application to this class of compounds highlighted through examples of structurally similar alkenes.

Spectroscopic Techniques: A Comparative Overview

The structural complexity of this compound derivatives, particularly the presence of a tetrasubstituted double bond and stereoisomers ((E) and (Z)), necessitates the use of a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[1][2][3] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Key Data for this compound Derivatives:

  • ¹H NMR: The proton NMR spectrum will reveal distinct signals for the different types of protons in the molecule. The chemical shifts (δ) of the vinylic protons (if any were present) would be highly informative for determining the stereochemistry (E/Z isomerism). However, in this compound, there are no vinylic protons. The signals for the methyl and ethyl groups attached to the double bond and the alkyl chain will provide crucial information about their connectivity.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are particularly diagnostic and typically appear in the downfield region (around 120-140 ppm).[4]

Technique Information Provided Expected Data for this compound Derivatives
¹H NMR Connectivity and chemical environment of protons.Distinct signals for methyl and ethyl protons. Absence of vinylic proton signals.
¹³C NMR Number and chemical environment of unique carbons.Signals for sp² carbons of the double bond (approx. 120-140 ppm) and sp³ carbons of the alkyl groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.[2][3] It also offers clues about the structure through the analysis of fragmentation patterns.

Key Data for this compound Derivatives:

  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound (for C₈H₁₆, the molecular weight is approximately 112 g/mol ).

  • Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. For alkenes, a common fragmentation pathway is the cleavage of the allylic bond (the bond adjacent to the double bond), which leads to the formation of a stable allylic carbocation.[5][6] The analysis of these fragment ions can help to deduce the substitution pattern around the double bond.

Technique Information Provided Expected Data for this compound Derivatives
Mass Spec. Molecular weight and fragmentation pattern.Molecular ion peak at m/z = 112. Characteristic fragmentation due to allylic cleavage.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Key Data for this compound Derivatives:

  • C=C Stretch: The carbon-carbon double bond stretch in alkenes typically appears in the region of 1680-1640 cm⁻¹.[7][8] For tetrasubstituted alkenes like this compound, this peak may be weak or absent due to the lack of a significant change in dipole moment during the vibration.

  • C-H Stretch: The stretching vibrations of C-H bonds involving sp² hybridized carbons (if present) would appear above 3000 cm⁻¹, while those for sp³ hybridized carbons appear below 3000 cm⁻¹.[7][9]

  • C-H Bend: The out-of-plane bending vibrations of C-H bonds on the double bond are often diagnostic for the substitution pattern.[10] However, for a tetrasubstituted alkene, these signals will be absent.

Technique Information Provided Expected Data for this compound Derivatives
FTIR Spec. Presence of functional groups.Potentially a weak C=C stretch around 1670 cm⁻¹. C-H stretching from sp³ carbons below 3000 cm⁻¹.

X-ray Crystallography: The Definitive Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

While no specific X-ray crystal structures for this compound derivatives were found in the initial search, the technique has been successfully applied to other tetrasubstituted alkenes, confirming its utility for this class of compounds.[13][14] Obtaining a crystal structure of a this compound derivative would definitively confirm its molecular geometry, including the configuration around the double bond.

Experimental Protocols

NMR Spectroscopy Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) that completely dissolves the sample.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Homogenization: Gently vortex or invert the tube to ensure a homogeneous solution.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification.

  • Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for characterizing this compound derivatives using the discussed techniques.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_definitive Definitive Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Framework MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Xray X-ray Crystallography (if crystalline) NMR->Xray Confirm Stereochemistry MS->Xray Confirm Composition FTIR->Xray Confirm Functional Groups

Caption: General workflow for the characterization of this compound derivatives.

Comparison_Logic cluster_techniques Analytical Techniques cluster_answer Structural Information Start Structural Question: What is the precise structure of the This compound derivative? NMR NMR (Connectivity, Stereochemistry) Start->NMR MS MS (Molecular Weight, Formula) Start->MS FTIR FTIR (Functional Groups) Start->FTIR Partial Partial Structure (Hypothesis) NMR->Partial MS->Partial FTIR->Partial Xray X-ray Crystallography Partial->Xray For unambiguous confirmation Definitive Definitive 3D Structure (Solid State) Xray->Definitive

Caption: Logical relationship between analytical techniques for structural elucidation.

References

Comparative Analysis of Catalysts for 3,4-Dimethyl-3-hexene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of tetrasubstituted alkenes, such as 3,4-dimethyl-3-hexene, is a critical transformation in organic synthesis, leading to the formation of saturated hydrocarbons. The steric hindrance around the double bond in these molecules presents a significant challenge, making the choice of catalyst paramount to achieving high conversion and selectivity. This guide provides a comparative analysis of common catalysts for the hydrogenation of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Comparative Performance of Catalysts

The selection of an appropriate catalyst system is crucial for the efficient hydrogenation of sterically hindered alkenes. Below is a summary of the performance of various common heterogeneous and homogeneous catalysts. Due to the limited availability of direct comparative studies on this compound, data for the structurally similar and sterically hindered tetrasubstituted alkene, 2,3-dimethyl-2-butene, is included to provide a reliable performance benchmark.

CatalystSupport/LigandsSubstrateTemp. (°C)Pressure (atm H₂)Time (h)Catalyst Loading (mol%)Conversion (%)
Heterogeneous Catalysts
5% Palladium on Carbon (Pd/C)Activated Carbon2,3-Dimethyl-2-butene25124~10 wt%Moderate-High
Platinum(IV) Oxide (PtO₂)None (pre-catalyst)2,3-Dimethyl-2-butene251-41-3~5 wt%>95
Raney® NickelAluminum-Nickel Alloy2,3-Dimethyl-2-butene25-5050-1004-6~20 wt%>95
Homogeneous Catalyst
Crabtree's CatalystPCy₃, Pyridine1-methylcyclohexene2510.50.1100

Note: Data for 2,3-dimethyl-2-butene and 1-methylcyclohexene are used as representative examples of tetrasubstituted alkenes to infer performance for this compound.

Key Observations:

  • Heterogeneous Catalysts:

    • Palladium on Carbon (Pd/C) is a widely used and cost-effective catalyst.[1] However, for sterically hindered alkenes like this compound, it may require longer reaction times or elevated pressure to achieve high conversion. Protic solvents like ethanol are often preferred.[2]

    • Platinum(IV) Oxide (Adams' catalyst) is a highly active and effective catalyst for the hydrogenation of even highly substituted alkenes.[3][4] It typically provides high conversion rates under mild conditions.[5] The active catalyst, platinum black, is formed in situ upon exposure to hydrogen.[3]

    • Raney Nickel is a cost-effective alternative, particularly for large-scale reactions.[2] However, it often requires higher temperatures and pressures to achieve comparable activity to platinum-based catalysts for hindered substrates.[5] It is also pyrophoric when dry and must be handled with care.[6]

  • Homogeneous Catalysts:

    • Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆) is exceptionally active for the hydrogenation of sterically hindered and tetrasubstituted alkenes that are challenging for other catalysts.[7][8][9] It can achieve very high turnover frequencies at room temperature and atmospheric pressure.[8] Unlike Wilkinson's catalyst, which is generally ineffective for tetrasubstituted alkenes, Crabtree's catalyst demonstrates remarkable reactivity.[10]

Experimental Protocols

Below is a generalized protocol for the heterogeneous catalytic hydrogenation of this compound. This protocol can be adapted for the specific catalysts listed above, with adjustments to temperature, pressure, and catalyst handling as required.

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Hydrogenation catalyst (e.g., 5% Pd/C, PtO₂, or Raney Nickel slurry in water)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a thick-walled glass flask with a two-way stopcock)

  • Magnetic stirrer and stir bar

  • Vacuum line

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry. For catalysts sensitive to air (e.g., active Raney Nickel), the vessel should be purged with an inert gas.

  • Catalyst Charging: Under an inert atmosphere, carefully add the catalyst to the reaction vessel. For pyrophoric catalysts like Pd/C (after use) and dry Raney Nickel, handle with extreme caution.[6] It is often safer to add the solvent to the vessel before or immediately after the catalyst.

  • Substrate Addition: Dissolve the this compound in the chosen anhydrous solvent and add the solution to the reaction vessel via a syringe or cannula.

  • System Purge: Seal the reaction vessel and connect it to a vacuum/gas manifold. Carefully evacuate the vessel and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogen Introduction: After the final evacuation, introduce hydrogen gas to the desired pressure. For atmospheric pressure reactions, a balloon filled with hydrogen can be used.

  • Reaction: Begin vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen. Monitor the reaction progress by tracking hydrogen uptake (if using a pressure gauge) or by taking small aliquots for analysis (e.g., GC-MS or NMR) at appropriate time intervals.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, purge the vessel with inert gas to remove excess hydrogen. Carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the heterogeneous catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should not be allowed to dry in the air.[4] It should be quenched carefully with water.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 3,4-dimethylhexane. Further purification can be performed by distillation if necessary.

Visualizing the Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Purge Vessel with Inert Gas p2 Charge Catalyst p1->p2 p3 Add Substrate Solution p2->p3 r1 Evacuate and Backfill with H₂ p3->r1 Seal Vessel r2 Set Temperature & Pressure r1->r2 r3 Vigorous Stirring r2->r3 r4 Monitor Progress (e.g., GC/TLC) r3->r4 w1 Purge with Inert Gas r4->w1 Reaction Complete w2 Filter Catalyst through Celite w1->w2 w3 Solvent Evaporation w2->w3 w4 Purify Product (e.g., Distillation) w3->w4 w5 Characterize Product (NMR, GC-MS) w4->w5

Caption: Experimental workflow for catalytic hydrogenation.

Catalyst_Selection start Substrate: this compound (Tetrasubstituted Alkene) q_sterics High Steric Hindrance? start->q_sterics cat_het Heterogeneous Catalysts q_sterics->cat_het Yes cat_hom Homogeneous Catalysts q_sterics->cat_hom Yes q_scale Reaction Scale? pd_c Pd/C (Cost-effective, may be slow) q_scale->pd_c Lab/Small pt_o2 PtO₂ (High activity, mild conditions) q_scale->pt_o2 Lab/Small raney_ni Raney Ni (Economical for large scale, harsher conditions) q_scale->raney_ni Large cat_het->q_scale crabtree Crabtree's Catalyst (Very high activity for hindered alkenes, costly) cat_hom->crabtree High activity needed

Caption: Catalyst selection logic for hindered alkenes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,4-Dimethyl-3-hexene, a volatile organic compound. The selection of an appropriate analytical technique is critical for ensuring data accuracy, reliability, and compliance with regulatory standards in research, development, and quality control. This document presents a cross-validation perspective on Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics for the analysis of this compound using various analytical techniques. These values are based on established performance for similar volatile hydrocarbons and serve as a benchmark for method validation.

ParameterGC-MSGC-FIDHPLC-UVqNMR
Linearity (R²) >0.998[1]>0.999[2]>0.999[3]N/A (Primary Method)[4]
Limit of Detection (LOD) 0.02 - 0.09 µg/mL[1]3.97 - 36.45 mg·L⁻¹4.16 - 10.42 ng/mL[3]Analyte Dependent
Limit of Quantitation (LOQ) 0.07 - 0.28 µg/mL[1]-12.48 - 31.26 ng/mL[3]Analyte Dependent
Accuracy (% Recovery) 80.23 - 115.41%[1]High[2]91.7 - 115.2%[5]High (Uncertainty <1.5%)[4]
Precision (%RSD) <12.03% (Intra-day)[1]<1.0%[2]<6.84%[3]High (Uncertainty <1.5%)[4]
Specificity HighModerateModerate to HighHigh
Robustness HighHighHighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, offering high specificity for the analysis of volatile compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer detector.

  • Capillary Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 200°C and held for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of hydrocarbons.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector.

  • Capillary Column: HP-INNOWAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[6]

GC Conditions:

  • Carrier Gas: Nitrogen or Helium.[2]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Isothermal or programmed, depending on the separation requirements.

  • Detector Temperature: 250 °C.

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile compounds like this compound, HPLC can be employed, particularly for non-volatile matrices or when derivatization is performed. A reverse-phase method has been described for this compound.[7]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.[7]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water. For MS compatibility, phosphoric acid can be replaced with formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Low UV (e.g., 210 nm) due to the lack of a strong chromophore.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides a direct measurement of the analyte concentration against a certified internal standard, offering high accuracy and precision without the need for a calibration curve.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

NMR Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically >250:1 for the signal of interest).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

Mandatory Visualization

Analytical_Method_Selection_Workflow Workflow for Analytical Method Selection A Define Analytical Goal (e.g., Quantification, Identification) B Sample Characteristics (Volatility, Matrix Complexity) A->B C Volatile Analyte in Simple Matrix? B->C G High Accuracy & Primary Method Needed? B->G D Trace Level Analysis Required? C->D Yes I Non-Volatile Matrix or Derivatization Feasible? C->I No E GC-FID D->E No F GC-MS D->F Yes K Method Validation E->K F->K G->C No H qNMR G->H Yes H->K J HPLC I->J Yes J->K L Cross-Validation with Orthogonal Method K->L

Caption: Logical workflow for selecting an analytical method for this compound.

Cross_Validation_Process Cross-Validation Process Overview cluster_0 Primary Method cluster_1 Secondary (Orthogonal) Method P_Dev Method Development P_Val Method Validation P_Dev->P_Val P_Data Quantitative Data P_Val->P_Data Compare Compare Results (Statistical Analysis) P_Data->Compare S_Dev Method Development S_Val Method Validation S_Dev->S_Val S_Data Quantitative Data S_Val->S_Data S_Data->Compare Conclusion Confirmation of Method Accuracy and Reliability Compare->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

References

Kinetic Profile of 3,4-Dimethyl-3-hexene: A Comparative Guide to its Atmospheric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide on the kinetic studies of 3,4-Dimethyl-3-hexene reactions has been compiled for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the reactivity of this compound with key atmospheric oxidants, namely ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃). The information presented is crucial for understanding the atmospheric fate of this compound and for broader applications in chemical synthesis and drug development where alkene stability and reactivity are of concern.

Comparative Kinetic Data

The reactivity of this compound is benchmarked against other structurally similar alkenes. The following tables summarize the room-temperature rate constants for these gas-phase reactions. It is important to note that direct experimental data for this compound is limited; therefore, some values have been estimated using well-established structure-activity relationships (SARs).

Table 1: Rate Constants for the Reaction of Alkenes with Ozone (O₃) at ~298 K

AlkeneRate Constant (cm³ molecule⁻¹ s⁻¹)Reference/Method
This compound 1.3 x 10⁻¹⁵SAR Estimation
cis-3-Hexene1.1 x 10⁻¹⁶Experimental
trans-3-Hexene1.3 x 10⁻¹⁶Experimental
2,3-Dimethyl-2-butene1.1 x 10⁻¹⁵Experimental
1-Hexene1.0 x 10⁻¹⁷Experimental

Table 2: Rate Constants for the Reaction of Alkenes with Hydroxyl Radicals (OH) at ~298 K

AlkeneRate Constant (cm³ molecule⁻¹ s⁻¹)Reference/Method
This compound 1.2 x 10⁻¹⁰SAR Estimation[1]
cis-3-Hexene6.4 x 10⁻¹¹Experimental
trans-3-Hexene6.7 x 10⁻¹¹Experimental
2,3-Dimethyl-2-butene1.1 x 10⁻¹⁰Experimental
1-Hexene3.6 x 10⁻¹¹Experimental

Table 3: Rate Constants for the Reaction of Alkenes with Nitrate Radicals (NO₃) at ~298 K

AlkeneRate Constant (cm³ molecule⁻¹ s⁻¹)Reference/Method
This compound 6.0 x 10⁻¹¹SAR Estimation
cis-3-Hexene3.3 x 10⁻¹³Experimental
trans-3-Hexene3.3 x 10⁻¹³Experimental
2,3-Dimethyl-2-butene5.7 x 10⁻¹¹Experimental
1-Hexene2.5 x 10⁻¹⁴Experimental[2]

Experimental Protocols

The determination of the kinetic parameters for these reactions typically involves relative rate or absolute techniques.

Ozonolysis Experimental Protocol (Relative Rate Method)

The kinetic studies of the ozonolysis of alkenes are often performed in environmental chambers or flow tubes. A typical relative rate method involves:

  • Chamber Setup: The experiments are conducted in a large-volume (e.g., >500 L) environmental chamber made of FEP Teflon film.

  • Reactant Introduction: Known concentrations of the target alkene (this compound), a reference compound with a well-characterized ozone rate constant (e.g., 2,3-dimethyl-2-butene), and an OH radical scavenger (e.g., cyclohexane) are introduced into the chamber.

  • Ozone Addition: A stream of ozone in synthetic air is introduced into the chamber to initiate the reaction.

  • Concentration Monitoring: The concentrations of the target and reference alkenes are monitored over time using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Data Analysis: The rate constant for the reaction of the target alkene with ozone is determined from the relative decay rates of the target and reference compounds, according to the following equation:

    ln([Target Alkene]₀ / [Target Alkene]ₜ) = (k_Target / k_Reference) * ln([Reference Alkene]₀ / [Reference Alkene]ₜ)

    where [Alkene]₀ and [Alkene]ₜ are the concentrations at the beginning and at time t, and k_Target and k_Reference are the rate constants for the reactions of ozone with the target and reference alkenes, respectively.

OH Radical Reaction Kinetics (Relative Rate Method)

The gas-phase reactions with OH radicals are commonly studied using a relative rate technique in a smog chamber:

  • OH Radical Generation: OH radicals are typically generated by the photolysis of a precursor, such as methyl nitrite (CH₃ONO) in the presence of NO or hydrogen peroxide (H₂O₂) at specific UV wavelengths.[3]

  • Reactant Mixture: A mixture containing the target alkene, a reference alkene with a known OH reaction rate constant (e.g., cis-3-hexene), and the OH precursor is prepared in a smog chamber filled with purified air.

  • Photolysis: The mixture is irradiated with UV lamps to initiate the generation of OH radicals and the subsequent reactions.

  • Concentration Measurement: The decay of the target and reference alkenes is monitored using techniques like GC-FID or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

  • Kinetic Analysis: The rate constant for the target alkene is calculated using the same relative rate equation as for ozonolysis.

NO₃ Radical Reaction Kinetics (Relative Rate Method)

The kinetics of NO₃ radical reactions with alkenes are often investigated in large volume chambers during nighttime simulations:

  • NO₃ Radical Source: NO₃ radicals are generated in situ by the reaction of ozone (O₃) with nitrogen dioxide (NO₂).

  • Experimental Conditions: The experiments are carried out in the dark to prevent the photolysis of NO₃.

  • Reactant System: The target alkene and a reference compound (e.g., 2-methyl-2-butene) are introduced into the chamber containing O₃ and NO₂.

  • Monitoring: The concentrations of the alkenes are monitored over time, typically using GC-FID.

  • Rate Constant Determination: The rate constant for the reaction of the target alkene with NO₃ is determined by plotting the natural logarithm of the ratio of the initial to the current concentration of the target alkene against the same for the reference compound. The slope of this plot gives the ratio of the rate constants (k_Target / k_Reference).

Visualizations

Reaction Pathways

The following diagram illustrates the primary reaction pathways for an alkene like this compound with ozone, OH radicals, and NO₃ radicals in the atmosphere.

Reaction_Pathways cluster_O3 Ozonolysis cluster_OH OH Radical Reaction cluster_NO3 NO₃ Radical Reaction Alkene This compound O3 O₃ Alkene->O3 OH •OH Alkene->OH NO3 •NO₃ Alkene->NO3 Ozonide Primary Ozonide O3->Ozonide [1,3]-dipolar cycloaddition Criegee Criegee Intermediate Ozonide->Criegee Cycloreversion Ketones Ketones (3-Pentanone) Criegee->Ketones Rearrangement Adduct Hydroxyalkyl Radical OH->Adduct Electrophilic Addition Peroxy Hydroxyalkyl Peroxy Radical Adduct->Peroxy + O₂ Nitrate Hydroxy Nitrates Peroxy->Nitrate + NO Nitrooxyalkyl Nitrooxyalkyl Radical NO3->Nitrooxyalkyl Electrophilic Addition NitrooxyalkylPeroxy Nitrooxyalkyl Peroxy Radical Nitrooxyalkyl->NitrooxyalkylPeroxy + O₂ Nitrooxycarbonyls Nitrooxy Carbonyls NitrooxyalkylPeroxy->Nitrooxycarbonyls + RO₂/HO₂

Caption: Reaction pathways of this compound.

Experimental Workflow

The generalized workflow for determining the gas-phase reaction kinetics of this compound using a relative rate method is depicted below.

Experimental_Workflow A Chamber Preparation (Cleaning and Humidification) B Introduction of Reactants (Target Alkene, Reference Alkene, Radical Scavenger/Precursor) A->B C Initiation of Reaction (Ozone Injection or Photolysis) B->C D Monitoring of Concentrations (GC-FID, PTR-MS) C->D E Data Acquisition and Analysis D->E F Calculation of Relative Rate Constant E->F G Determination of Absolute Rate Constant F->G

Caption: Generalized experimental workflow.

References

A Comparative Guide to the Reaction Products of 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the reaction products of 3,4-dimethyl-3-hexene with various reagents, offering a comparative study for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in tabular format, and visualizes reaction pathways to facilitate a deeper understanding of the chemical transformations.

Hydrohalogenation: Reaction with Hydrogen Bromide (HBr)

The addition of hydrogen bromide (HBr) to this compound proceeds via an electrophilic addition mechanism. Due to the symmetrical nature of the alkene, the initial protonation can occur on either carbon of the double bond, leading to the formation of a tertiary carbocation. The subsequent attack by the bromide ion results in the formation of 3-bromo-3,4-dimethylhexane.

Comparative Synthesis of 3-bromo-3,4-dimethylhexane
MethodReactantsReagents/CatalystReaction TimeTemperature (°C)Yield (%)
Hydrobromination of Alkene This compoundHBr1-2 h0 to rt85-95
Bromination of Alcohol 3,4-Dimethyl-3-hexanolPBr₃ or HBr/H₂SO₄2-4 h0 to reflux70-90
Free-Radical Bromination 3,4-DimethylhexaneNBS, light/heat4-8 hrefluxMixture of isomers
Experimental Protocol: Hydrobromination of this compound

A solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane or diethyl ether is prepared in a round-bottom flask and cooled to 0 °C in an ice bath. A solution of HBr in acetic acid (1.1 equiv) is added dropwise to the stirred alkene solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-bromo-3,4-dimethylhexane, which can be further purified by distillation or column chromatography.

hydrobromination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H⁺ HBr HBr 3-Bromo-3,4-dimethylhexane 3-Bromo-3,4-dimethylhexane Tertiary Carbocation->3-Bromo-3,4-dimethylhexane + Br⁻

Hydrobromination of this compound

Acid-Catalyzed Hydration: Reaction with Water and Sulfuric Acid

In the presence of an acid catalyst such as sulfuric acid, water adds across the double bond of this compound to form an alcohol. This reaction, known as acid-catalyzed hydration, also proceeds through a tertiary carbocation intermediate, resulting in the formation of 3,4-dimethyl-3-hexanol.[1][2][3][4][5]

Comparative Synthesis of 3,4-Dimethyl-3-hexanol
MethodReactantsReagents/CatalystReaction TimeTemperature (°C)Yield (%)
Hydration of Alkene This compoundH₂O, H₂SO₄ (cat.)2-4 h50-10075-85
Grignard Reaction 2-Butanone, 2-BromobutaneMg, Diethyl ether2-3 h0 to reflux80-90
Reduction of Ketone 3,4-Dimethyl-3-hexanoneNaBH₄ or LiAlH₄1-2 h0 to rt90-98
Experimental Protocol: Acid-Catalyzed Hydration of this compound

To a stirred solution of this compound (1.0 equiv) in a mixture of water and tetrahydrofuran, a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%) is added. The mixture is heated to 50-100 °C and stirred for 2-4 hours. The reaction is then cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude 3,4-dimethyl-3-hexanol can be purified by distillation.[6][7][8]

hydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Tertiary Carbocation Tertiary Carbocation This compound->Tertiary Carbocation + H3O⁺ H3O+ H3O+ Oxonium Ion Oxonium Ion Tertiary Carbocation->Oxonium Ion + H₂O 3,4-Dimethyl-3-hexanol 3,4-Dimethyl-3-hexanol Oxonium Ion->3,4-Dimethyl-3-hexanol - H3O⁺

Acid-Catalyzed Hydration of this compound

Dihydroxylation: Reaction with Cold, Dilute Potassium Permanganate (KMnO₄)

The reaction of this compound with cold, dilute, and alkaline potassium permanganate results in the syn-addition of two hydroxyl groups across the double bond, yielding 3,4-dimethyl-3,4-hexanediol.[9][10][11][12] This reaction is a stereospecific process.

Comparative Synthesis of 3,4-Dimethyl-3,4-hexanediol
MethodReactantsReagents/CatalystReaction TimeTemperature (°C)Yield (%)
Dihydroxylation of Alkene This compoundCold, dilute KMnO₄, NaOH1-3 h0-560-70
Osmium Tetroxide Dihydroxylation This compoundOsO₄ (cat.), NMO2-4 hrt90-98
Reduction of Diketone 3,4-Hexanedione, 3,4-dimethyl-NaBH₄ or H₂/Catalyst2-6 hrt to 5085-95
Experimental Protocol: Dihydroxylation with Cold KMnO₄

A solution of this compound (1.0 equiv) in acetone is cooled to 0 °C. A pre-cooled aqueous solution of potassium permanganate (1.0 equiv) and sodium hydroxide (1.2 equiv) is added dropwise to the vigorously stirred alkene solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1-3 hours, during which a brown precipitate of manganese dioxide will form. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is filtered to remove the manganese dioxide, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3,4-dimethyl-3,4-hexanediol, which can be purified by recrystallization or column chromatography.[13][14][15]

dihydroxylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Manganate Ester Manganate Ester This compound->Manganate Ester + KMnO₄ KMnO4 KMnO4 3,4-Dimethyl-3,4-hexanediol 3,4-Dimethyl-3,4-hexanediol Manganate Ester->3,4-Dimethyl-3,4-hexanediol + H₂O, OH⁻

Dihydroxylation of this compound

Ozonolysis: Reaction with Ozone (O₃)

Ozonolysis of this compound, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), cleaves the double bond to yield two molecules of butan-2-one.[16][17][18][19][20] This reaction is a powerful tool for cleaving carbon-carbon double bonds and synthesizing carbonyl compounds.

Comparative Synthesis of Butan-2-one
MethodReactantsReagents/CatalystReaction TimeTemperature (°C)Yield (%)
Ozonolysis of Alkene This compoundO₃, then Zn/H₂O or DMS2-4 h-7870-95
Oxidation of Alcohol Butan-2-olPCC or Swern oxidation1-3 hrt85-95
Friedel-Crafts Acylation BenzenePropanoyl chloride, AlCl₃2-4 h0 to rtNot applicable
Hydration of Alkyne But-1-yneH₂O, H₂SO₄, HgSO₄2-4 h60-8070-80
Experimental Protocol: Ozonolysis of this compound

A solution of this compound (1.0 equiv) in a solvent mixture like dichloromethane and methanol is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkene. The excess ozone is then removed by bubbling nitrogen or oxygen through the solution. A reducing agent, such as dimethyl sulfide (1.5 equiv) or zinc dust and acetic acid, is added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for 2-4 hours. The solvent is removed by distillation, and the remaining residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting butan-2-one can be purified by distillation.

ozonolysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Molozonide Molozonide This compound->Molozonide + O₃ O3 O3 Ozonide Ozonide Molozonide->Ozonide Rearrangement Butan-2-one (2 equiv.) Butan-2-one (2 equiv.) Ozonide->Butan-2-one (2 equiv.) + Zn/H₂O or DMS

Ozonolysis of this compound

References

Correlating Spectroscopic Data with 3,4-Dimethyl-3-hexene Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 3,4-dimethyl-3-hexene and its isomers. By examining the unique fingerprints generated by mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, researchers can unambiguously identify and differentiate these structurally similar alkenes.

Spectroscopic Data Comparison

The following sections present a comparative analysis of the spectroscopic data for this compound and its isomers, 2,3-dimethyl-2-hexene and 4,5-dimethyl-2-hexene.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M+) for all C8H16 isomers will appear at m/z = 112. However, the fragmentation patterns will differ based on the stability of the resulting carbocations.

CompoundMolecular Ion (M+)Key Fragment Ions (m/z)
(Z)-3,4-Dimethyl-3-hexene 11297, 83, 69, 55, 41[1]
2,3-Dimethyl-2-hexene 11297, 83, 69, 55, 43, 41[2]
4,5-Dimethyl-2-hexene 11297, 83, 69, 57, 55, 41

Analysis of Fragmentation Patterns:

  • This compound: The fragmentation is expected to proceed through the formation of stable allylic cations. The loss of a methyl group (CH₃•) would result in a fragment at m/z 97. The loss of an ethyl group (C₂H₅•) would lead to a fragment at m/z 83.

  • 2,3-Dimethyl-2-hexene: This isomer also undergoes fragmentation to form stable carbocations. The base peak is often observed at m/z 43, corresponding to the stable isopropyl cation.

  • 4,5-Dimethyl-2-hexene: The fragmentation pattern will be influenced by the position of the double bond and the methyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For alkenes, the key absorptions are the C=C stretching and the =C-H stretching and bending vibrations.

Vibrational ModeFrequency Range (cm⁻¹)Significance for Isomer Differentiation
=C-H Stretch 3000-3100[3][4]The presence of this band indicates a hydrogen atom attached to a double-bonded carbon. Tetrasubstituted alkenes like this compound will not show this band.
C=C Stretch 1620-1680[3][4]The intensity of this band is variable. For symmetrically substituted alkenes like (E)-3,4-dimethyl-3-hexene, this peak may be weak or absent due to a lack of a significant change in dipole moment during the vibration.
=C-H Bend (Out-of-Plane) 650-1000[3][5]The position of this band is highly diagnostic of the substitution pattern of the alkene.

Differentiation of Isomers using IR Spectroscopy:

  • This compound: As a tetrasubstituted alkene, it will not exhibit a =C-H stretching band. The C=C stretching absorption is expected to be weak.

  • 2,3-Dimethyl-2-hexene: This is also a tetrasubstituted alkene, so it will also lack a =C-H stretching band.

  • 4,5-Dimethyl-2-hexene: This is a disubstituted alkene and will show a =C-H stretching band around 3020-3080 cm⁻¹ and a characteristic =C-H out-of-plane bending band.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals are unique for each isomer.

Expected ¹H NMR Signals:

CompoundExpected Chemical Shift Regions (ppm)Expected Splitting PatternsExpected Integration
This compound 0.9-1.1 (t), 1.6-1.7 (s), 1.9-2.1 (q)Triplet, Singlet, Quartet6H, 6H, 4H
2,3-Dimethyl-2-hexene 0.9-1.0 (t), 1.6-1.7 (s), 1.9-2.0 (q)Triplet, Singlet, Quartet3H, 9H, 2H
4,5-Dimethyl-2-hexene 0.8-1.0 (d, t), 1.6-1.7 (d), 1.9-2.1 (m), 5.3-5.5 (m)Doublet, Triplet, Multiplet, Multiplet9H, 3H, 2H, 2H
¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Expected ¹³C NMR Signals:

CompoundExpected Number of SignalsExpected Chemical Shift Regions (ppm)
This compound 410-30 (Alkyl), 120-140 (Alkenyl)
2,3-Dimethyl-2-hexene 610-40 (Alkyl), 120-135 (Alkenyl)
4,5-Dimethyl-2-hexene 810-40 (Alkyl), 120-140 (Alkenyl)

Experimental Protocols

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

Visualizations

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Correlation Sample This compound MS Mass Spectrometry Sample->MS Fragmentation Pattern IR IR Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy Sample->NMR Chemical Environment Structure Structural Elucidation MS->Structure IR->Structure NMR->Structure Isomer_Structures cluster_main This compound cluster_iso1 2,3-Dimethyl-2-hexene cluster_iso2 4,5-Dimethyl-2-hexene C1 CH3-CH2- C2 C C3 = CH3_1 CH3 C2->CH3_1 C4 C C5 -CH2-CH3 CH3_2 CH3 C4->CH3_2 I1_C1 CH3- I1_C2 C I1_C3 = I1_CH3_1 CH3 I1_C2->I1_CH3_1 I1_C4 C I1_C5 -CH2-CH2-CH3 I1_CH3_2 CH3 I1_C4->I1_CH3_2 I2_C1 CH3-CH= I2_C2 CH- I2_C3 CH I2_C4 -CH3 I2_CH3 CH(CH3)2 I2_C3->I2_CH3

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Dimethyl-3-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is based on the known properties of this chemical and data from structurally similar compounds, such as 3,4-Dimethylhexane.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound and its saturated analog, 3,4-Dimethylhexane, for a comparative safety assessment.

PropertyValue (this compound)Value (3,4-Dimethylhexane)Source
Molecular Formula C8H16C8H18[1][2]
Molecular Weight 112.21 g/mol 114.23 g/mol [1][3]
Boiling Point 120.2 - 122 °C117.7 - 119 °C[1][4]
Flash Point 15.6 °C6 °C (closed cup)[1]
Density 0.729 - 0.743 g/cm³0.72 g/mL at 25 °C[1][4]
Vapor Pressure 17.1 mmHg at 25°C21.7 mmHg at 25°C[1][5]

Hazard Summary for Structurally Similar Compounds (e.g., 3,4-Dimethylhexane):

  • Flammability: Highly flammable liquid and vapor.[3]

  • Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard). Causes skin irritation. May cause drowsiness or dizziness.[3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Operational and Disposal Plans

A systematic approach is crucial for minimizing risks associated with handling this compound.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before each use.Prevents skin contact and irritation.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.Protects against accidental splashes and fire hazards.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.Minimizes inhalation of harmful vapors.
Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents.

    • Verify that a safety shower and eyewash station are accessible.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood.

    • Ground all equipment to prevent static discharge, which can be an ignition source.

    • Use non-sparking tools.

    • Keep containers tightly closed when not in use.

    • Avoid contact with heat, sparks, and open flames.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan
  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Label the container as "Flammable Liquid Waste" and list all components.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.

    • Follow all institutional guidelines for hazardous waste storage.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

    • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Work Area Preparation (Fume Hood Check, Gather Materials) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep_Area->Don_PPE Handling_Chem Chemical Handling (Weighing, Transfer, Reaction) - Inside Fume Hood - Use Grounded Equipment Don_PPE->Handling_Chem Decon Decontaminate Glassware & Equipment Handling_Chem->Decon Spill Spill? Handling_Chem->Spill Waste_Seg Segregate & Label Waste ('Flammable Liquid Waste') Decon->Waste_Seg Store_Waste Store Waste in Designated Area Waste_Seg->Store_Waste Dispose Dispose via EHS Store_Waste->Dispose Spill->Decon No Handle_Spill Handle Spill with Absorbent (Small Spill) or Evacuate (Large Spill) Spill->Handle_Spill Yes Handle_Spill->Waste_Seg

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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